Phenyl 3-nitrobenzyl sulfide
Description
Properties
Molecular Formula |
C13H11NO2S |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
1-nitro-3-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C13H11NO2S/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2 |
InChI Key |
SDWCLHPHKOEENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Precision Synthesis of Phenyl 3-Nitrobenzyl Sulfide: A Technical Guide
Strategic Analysis & Target Profile
Target Molecule: Phenyl 3-nitrobenzyl sulfide
IUPAC Name: 1-Nitro-3-[(phenylthio)methyl]benzene
Molecular Formula:
Significance:
this compound represents a critical structural motif in medicinal chemistry, serving as a versatile scaffold for the development of sulfur-containing heterocycles and aniline derivatives. Unlike diaryl sulfides (e.g., 3-nitrophenyl phenyl sulfide), the presence of the methylene bridge (
Core Challenges:
-
Oxidative Dimerization: The starting material, thiophenol, is prone to rapid oxidation to diphenyl disulfide (
) under basic conditions in the presence of air. -
Lachrymatory Hazards: 3-Nitrobenzyl halides are potent lachrymators, requiring strict containment protocols.
-
Regioselectivity: Ensuring nucleophilic attack occurs exclusively at the benzylic carbon (
) rather than the aromatic ring ( ), although the latter is disfavored due to the methylene spacer.
Retrosynthetic Logic & Pathway
The most efficient pathway utilizes a convergent synthesis via Nucleophilic Substitution (
Pathway Diagram (Graphviz)
Caption: Retrosynthetic breakdown identifying the S-CH2 bond as the strategic disconnection point.
Mechanistic Pathway[1][2]
The reaction proceeds via a classical Williamson Thioether Synthesis mechanism.
-
Activation (Deprotonation): Thiophenol (
) is treated with a base (NaOH or ) to generate the thiophenolate anion ( ). This anion is a soft, highly nucleophilic species. -
Nucleophilic Attack (
): The thiophenolate attacks the benzylic carbon of 3-nitrobenzyl chloride. The 3-nitro group acts as an electron-withdrawing group (EWG) by induction, slightly increasing the electrophilicity of the benzylic carbon and stabilizing the transition state, thereby accelerating the reaction compared to unsubstituted benzyl chloride. -
Leaving Group Departure: The halide ion (
or ) is displaced, forming the stable thioether bond.
Critical Control Point: The reaction must be kept oxygen-free. In the presence of
Experimental Protocol (The Core)
Two methods are presented. Method A is the "Gold Standard" for purity and yield. Method B is a "Green Chemistry" alternative using Phase Transfer Catalysis (PTC).
Method A: Homogeneous Nucleophilic Substitution (Standard)
Recommended for high-purity applications.
Reagents:
-
Thiophenol (1.0 equiv)
-
3-Nitrobenzyl chloride (1.05 equiv)
-
Potassium Carbonate (
) (2.0 equiv) or Sodium Hydroxide (NaOH) (1.1 equiv) -
Solvent: DMF (Dimethylformamide) or Ethanol (Absolute)
-
Atmosphere: Nitrogen or Argon
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen for 10 minutes.
-
Solubilization: Add 3-Nitrobenzyl chloride (1.05 equiv) and anhydrous DMF (5 mL/mmol) to the flask. Stir until dissolved.
-
Base Addition: Add anhydrous
(2.0 equiv) in a single portion. The suspension may turn slightly yellow. -
Nucleophile Addition: Via syringe, add Thiophenol (1.0 equiv) dropwise over 5 minutes. Caution: Stench.
-
Reaction:
-
If using DMF: Stir at Room Temperature for 2–4 hours.
-
If using Ethanol: Heat to Reflux (78°C) for 1–2 hours.
-
-
Monitoring: Monitor by TLC (Hexane/Ethyl Acetate 9:1). The starting thiol spot will disappear, and a new less polar spot (product) will appear.
-
Workup:
-
Pour the reaction mixture into 5 volumes of ice-cold water.
-
The product typically precipitates as a solid or oil.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the organic layer with 1M NaOH (to remove unreacted thiol) followed by Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Method B: Phase Transfer Catalysis (PTC)
Recommended for scale-up and ease of handling.
Reagents:
-
Solvent System: Toluene / Water (1:1)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Base: NaOH (aq, 20%)
Workflow:
-
Dissolve 3-Nitrobenzyl chloride and Thiophenol in Toluene.
-
Add TBAB catalyst.
-
Add the NaOH solution and stir vigorously at 50°C.
-
The TBAB shuttles the phenolate anion into the organic phase, reacting instantly with the benzyl halide.
-
Separate layers; wash organic layer with water; evaporate solvent.[1]
Characterization & Data
| Technique | Expected Signal / Data | Structural Assignment |
| Physical State | Pale yellow solid or oil | - |
| S-CH | ||
| Phenyl ring protons | ||
| 3-Nitrobenzyl aromatic protons (Deshielded by NO | ||
| Benzylic Carbon (C-S) | ||
| IR (ATR) | 1530 cm | N-O stretching (Nitro group) |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.[2]
Safety & Handling
-
Thiophenol: Extreme stench and toxicity. Must be handled in a well-ventilated fume hood. Bleach (NaOCl) solution should be kept ready to neutralize any spills (oxidizes thiol to odorless sulfonate).
-
3-Nitrobenzyl Chloride: A lachrymator (tear gas agent). Wear goggles and avoid skin contact.
-
Waste Disposal: Aqueous waste containing sulfide/thiol residues must be treated with bleach before disposal to prevent toxic
evolution in acidic drains.
References
-
Organic Syntheses, Coll. Vol. 3, p. 86 (1955). Preparation of Sulfides via Nucleophilic Substitution. (General protocol adaptation).
-
Kannan, P. et al. "Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst." Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1997. (Demonstrates benzyl chloride + thiol reactivity).
-
Mao, J. et al. "Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides."[3] Organic Letters, 2014.[3] (Contextual usage of aryl benzyl sulfide scaffolds).
-
PubChem Compound Summary. "2-Nitrophenyl phenyl sulfide" (Isomer comparison and physical property reference).
Sources
An In-depth Technical Guide to the Chemical Properties of Phenyl 3-Nitrobenzyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche Yet Potent Moiety
Phenyl 3-nitrobenzyl sulfide is an organic molecule that, while not extensively documented in mainstream chemical literature, holds significant potential as a versatile intermediate in synthetic chemistry and drug discovery. Its structure, featuring a flexible benzyl sulfide linkage and a strategically placed nitro group, offers a unique combination of reactivity and functionality. The presence of the nitro group on the meta position of the benzyl ring influences the electronic properties and reactivity of the entire molecule, making it a subject of interest for the synthesis of novel bioactive compounds. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the expected reactivity of this compound, drawing upon established chemical principles and data from closely related structural analogs.
Molecular Structure and Physicochemical Properties
| Property | Predicted Value/Description | Rationale |
| Molecular Formula | C₁₃H₁₁NO₂S | Based on its constituent atoms. |
| Molecular Weight | 245.30 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to yellow crystalline solid | Inferred from the appearance of isomers like 2-nitrophenyl phenyl sulfide and 4-nitrophenyl phenyl sulfide.[1][2] |
| Melting Point | Expected to be in a similar range to its isomers (e.g., 2-nitrophenyl phenyl sulfide: 80-84 °C).[2] | The melting point will be influenced by the crystal lattice packing, which is affected by the position of the nitro group. |
| Boiling Point | Predicted to be high, likely over 300 °C, with decomposition. | Aromatic sulfides with nitro groups generally have high boiling points. |
| Solubility | Likely insoluble in water, but soluble in common organic solvents like dichloromethane, chloroform, and toluene.[1] | The non-polar nature of the phenyl and benzyl groups suggests poor water solubility, while the overall structure is compatible with organic solvents. |
Proposed Synthesis: A Nucleophilic Substitution Approach
A logical and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between thiophenol and 3-nitrobenzyl bromide.[3] This reaction is a classic example of S-alkylation of a thiol.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Nitrobenzyl bromide[4]
-
Thiophenol[5]
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Acetone or Acetonitrile (solvent)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of thiophenol (1.0 equivalent) in acetone at room temperature, add potassium carbonate (1.5 equivalents).
-
Stir the mixture for 15-20 minutes to form the potassium thiophenoxide salt.
-
Add a solution of 3-nitrobenzyl bromide (1.0 equivalent) in acetone dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of a base like potassium carbonate is crucial to deprotonate the thiophenol, forming the more nucleophilic thiophenoxide anion, which readily attacks the electrophilic benzylic carbon of 3-nitrobenzyl bromide.
-
Acetone is a suitable solvent as it is polar enough to dissolve the reactants but does not interfere with the nucleophilic substitution reaction.
-
The aqueous workup is necessary to remove any remaining base and salts, and the final purification by recrystallization ensures the isolation of a high-purity product.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons.
-
Aromatic Protons (Phenyl group): A multiplet in the region of δ 7.2-7.4 ppm, integrating to 5 protons.
-
Aromatic Protons (3-Nitrobenzyl group): A complex multiplet in the downfield region, likely between δ 7.5 and 8.2 ppm, integrating to 4 protons. The protons ortho and para to the nitro group will be shifted further downfield due to the electron-withdrawing nature of the nitro group.
-
Benzylic Protons (-CH₂-S-): A singlet in the region of δ 4.0-4.5 ppm, integrating to 2 protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for all 13 carbon atoms.
-
Aromatic Carbons: Signals in the range of δ 120-150 ppm. The carbon bearing the nitro group will be significantly deshielded.
-
Benzylic Carbon (-CH₂-S-): A signal in the region of δ 35-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2920-2980 cm⁻¹
-
Asymmetric NO₂ stretching: ~1520-1540 cm⁻¹
-
Symmetric NO₂ stretching: ~1340-1360 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-S stretching: ~600-800 cm⁻¹
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 245. Key fragmentation patterns would likely involve the cleavage of the C-S bonds, leading to fragments corresponding to the phenylthiyl radical (m/z = 109) and the 3-nitrobenzyl cation (m/z = 136).
Chemical Reactivity: A Tale of Two Functional Groups
The chemical reactivity of this compound is dominated by its two primary functional groups: the sulfide linkage and the nitro group.
Reactions at the Sulfide Bridge
The sulfur atom in the sulfide is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding sulfoxide and, with a stronger oxidizing agent or harsher conditions, the sulfone.
Caption: Oxidation of the sulfide linkage.
Reactions of the Nitro Group
The nitro group is a versatile functional group that can undergo reduction to various other nitrogen-containing functionalities.
-
Reduction to an Amine: The most common transformation of an aromatic nitro group is its reduction to an amine. This can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[6] The resulting 3-aminobenzyl phenyl sulfide would be a valuable building block for further derivatization.
-
Selective Reduction: Under specific conditions, it might be possible to achieve partial reduction to the corresponding hydroxylamine or nitroso derivative.
Potential Applications in Drug Discovery and Materials Science
While this compound itself has no documented biological activity, its derivatives hold promise in medicinal chemistry. Studies on related compounds, such as 4-nitrobenzyl phenyl sulfide derivatives, have shown antimicrobial activity.[7] The reduction of the nitro group to an amine opens up a plethora of possibilities for introducing this scaffold into larger molecules with potential therapeutic applications.
Furthermore, the reactive nature of the benzyl bromide precursor and the transformable nitro group make this class of compounds interesting for applications in materials science, where they could be used to functionalize polymers or surfaces.[3]
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for its isomers, it should be handled with care.[8]
-
Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation.[8]
-
Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound represents an intriguing, albeit under-explored, chemical entity. Its synthesis is readily achievable through standard organic chemistry techniques. The presence of both a reactive sulfide linkage and a reducible nitro group provides a rich platform for chemical modifications, making it a potentially valuable intermediate for the synthesis of novel compounds in the fields of drug discovery and materials science. Further research into the specific properties and reactivity of this molecule is warranted to fully unlock its synthetic potential.
References
-
Sciencemadness.org. (2010). synthesis of 2 nitro diphenyl sulfide. Retrieved from [Link]
-
PubMed. (2006). Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. Retrieved from [Link]
-
American Chemical Society. (2024). RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations. ACS Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrophenyl phenyl sulfide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrophenyl phenyl sulfide. Retrieved from [Link]
-
ResearchGate. (2023). A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN108863866A - A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection.
- Google Patents. (n.d.). US3296311A - Process for the nuclear bromination of thiophenols.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
MDPI. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Retrieved from [Link]
-
ResearchGate. (2025). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN106631941A - Preparation method of 2-methyl-3-chlorophenylmethyl sulfide.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of 3-Nitrobenzyl Bromide in Material Science. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Nitrophenyl Phenyl Sulfide | 4171-83-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-硝基苄溴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 6. 3-NITRO PHENYL ETHYL SULFIDE | 34126-43-7 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 348620 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Phenyl 3-Nitrobenzyl Sulfide
The following technical guide details the chemical identity, synthesis, and applications of Phenyl 3-nitrobenzyl sulfide.
Synthesis, Properties, and Application in Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
This compound (IUPAC: 1-Nitro-3-[(phenylthio)methyl]benzene) is an organosulfur intermediate characterized by a thioether bridge connecting a phenyl group and a 3-nitrobenzyl moiety. Unlike its diaryl sulfide counterparts, the presence of the methylene bridge (
This compound serves as a "switchable" scaffold: the nitro group (
Chemical Identity Data[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | This compound |
| IUPAC Name | 1-Nitro-3-[(phenylthio)methyl]benzene |
| Molecular Formula | |
| Molecular Weight | 245.30 g/mol |
| Structure | |
| Key Reactants (CAS) | Thiophenol (108-98-5) + 3-Nitrobenzyl bromide (3958-57-4) |
| Predicted LogP | ~4.1 (Lipophilic) |
| Physical State | Pale yellow solid (Predicted MP: 55–65 °C based on isomers) |
Part 2: Synthesis & Mechanism
The most robust route for synthesizing this compound is the Nucleophilic Substitution (
Experimental Protocol: Thioether Formation
Reagents:
-
Thiophenol (1.0 equiv)
-
3-Nitrobenzyl bromide (1.0 equiv)
-
Potassium Carbonate (
, 2.0 equiv) or Sodium Hydride (NaH, 1.1 equiv) -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve Thiophenol (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) slowly at . Stir for 30 minutes to generate the thiolate anion ( ), indicated by a slight color change. -
Coupling: Add 3-Nitrobenzyl bromide (10 mmol) dropwise as a solution in DMF. The reaction is exothermic; maintain temperature
to prevent side reactions. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the bromide.[1]
-
Workup: Quench with ice-cold water (100 mL). The product will precipitate or form an oil. Extract with Ethyl Acetate (
). -
Purification: Wash the organic layer with 1M NaOH (to remove unreacted thiophenol) and Brine. Dry over
. Concentrate in vacuo. Recrystallize from Ethanol to yield pale yellow crystals.
Reaction Mechanism Visualization
The reaction proceeds via a classic
Figure 1: S_N2 Reaction Pathway for the synthesis of this compound.
Part 3: Reactivity & Applications
This compound is rarely the end product; it is a versatile intermediate. Its value lies in the orthogonal reactivity of the Nitro group (reducible) and the Sulfide bridge (oxidizable).
Selective Oxidation (Sulfoxide/Sulfone Switch)
The sulfide can be oxidized to the sulfoxide (chiral center potential) or sulfone (metabolic stability) using m-CPBA or
-
Sulfoxide (
): 1.0 equiv m-CPBA, . -
Sulfone (
): 2.5 equiv m-CPBA, Reflux.
Nitro Reduction (Aniline Precursor)
The nitro group is reduced to an amine (
Biological Relevance
Benzyl phenyl sulfides have demonstrated antimicrobial activity . The 3-nitro derivative specifically serves as a prodrug scaffold; the nitro group can be bio-reduced in hypoxic tumor environments, triggering cytotoxicity.
Derivative Workflow Diagram
Figure 2: Divergent synthesis pathways from the parent sulfide scaffold.
Part 4: Safety & Handling (MSDS Summary)
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.
-
Thiol Warning: The starting material (Thiophenol) has a stench threshold of 0.1 ppb and is highly toxic. All reactions must be performed in a fume hood with a bleach trap for sulfur waste.
-
Nitro Compounds: Potential explosion hazard if heated under confinement. Store in a cool, dry place away from strong reducing agents.
References
-
PubChem. (2024). Thiophenol Compound Summary (CAS 108-98-5). National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2005). Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Sulfides via Nucleophilic Substitution. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to Phenyl 3-nitrobenzyl sulfide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl 3-nitrobenzyl sulfide is a versatile organic compound whose strategic importance is growing, particularly in the fields of medicinal chemistry and chemical biology. The presence of a nitrobenzyl group, a well-established photolabile protecting group, imparts unique functionalities to the molecule, allowing for its use as a photocleavable linker or in the design of prodrugs. This guide provides an in-depth exploration of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its current and potential applications, with a focus on drug development, supported by detailed experimental protocols and mechanistic insights.
Introduction
The strategic incorporation of specific functional groups into molecular scaffolds is a cornerstone of modern drug discovery and development. The nitro group (–NO2) is a particularly influential moiety due to its strong electron-withdrawing properties, which can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] When part of a benzyl sulfide structure, specifically as this compound, it creates a molecule with significant potential.
The core utility of this compound stems from the nitrobenzyl group, which can function as a photolabile protecting group (PPG), often referred to as a "caging group".[2] PPGs are chemical moieties that can be removed using light, offering precise spatiotemporal control over the release of an active molecule.[3] This "uncaging" process is traceless and does not require additional chemical reagents, making it highly valuable in sensitive biological systems.[3] The 2-nitrobenzyl group is the most extensively studied class of PPGs, known for its high photocleavage efficiency with near-UV light.[4][5] While the subject of this guide is the 3-nitro isomer, the underlying principles of photochemistry are related and offer a compelling rationale for its investigation in applications requiring tailored light-activated release.
This guide will serve as a technical resource for researchers, providing foundational knowledge and practical methodologies for the synthesis, handling, and application of this compound.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a phenyl group and a 3-nitrobenzyl group linked by a sulfur atom (thioether linkage). The nitro group at the meta position of the benzyl ring is a key feature, influencing the molecule's electronic properties and reactivity.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | Phenyl 2-nitrobenzyl sulfide | Phenyl 4-nitrobenzyl sulfide |
| Molecular Formula | C₁₃H₁₁NO₂S | C₁₂H₉NO₂S | C₁₂H₉NO₂S |
| Molecular Weight | 245.30 g/mol | 231.27 g/mol [6] | 231.27 g/mol [7] |
| Appearance | Expected to be a crystalline solid | Pale yellow to orange powder/crystal[8] | Yellow to dark yellow crystalline solid[9] |
| Melting Point | Data not widely published | 78-82 °C[8] | 52-55 °C[9] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Toluene, Chloroform) and insoluble in water.[8] | Soluble in Toluene, sparingly soluble in Chloroform, slightly soluble in Methanol, insoluble in water.[8] | Data not widely published, but expected to be similar to isomers. |
Note: Data for the 3-nitro isomer is not as prevalent in public databases; properties are inferred from structurally similar isomers where necessary.
Synthesis and Purification
The most direct and common method for synthesizing this compound is through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This involves the reaction of thiophenol with a 3-nitrobenzyl halide (e.g., bromide or chloride) in the presence of a base.
Synthesis Reaction Pathway
Sources
- 1. svedbergopen.com [svedbergopen.com]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 348620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 13720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-NITROPHENYL PHENYL SULFIDE | 952-97-6 [chemicalbook.com]
Spectroscopic Characterization of Phenyl 3-Nitrobenzyl Sulfide: A Predictive and Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 3-nitrobenzyl sulfide is a diaryl sulfide derivative of interest in various fields of chemical research, including medicinal chemistry and materials science. The introduction of a nitro group onto one of the aromatic rings significantly influences the molecule's electronic properties, reactivity, and potential biological activity. A thorough understanding of its structural and electronic characteristics is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific isomer, this guide presents a high-quality predicted dataset, supported by a comparative analysis with the experimentally determined spectra of its isomers, 2-nitrophenyl phenyl sulfide and 4-nitrophenyl phenyl sulfide. This approach not only offers a detailed characterization of the target molecule but also serves as an educational framework for spectroscopic prediction and interpretation.
Molecular Structure and Synthesis Overview
This compound consists of a phenyl group and a 3-nitrobenzyl group linked by a sulfur atom. The presence of the electron-withdrawing nitro group at the meta position of the benzyl ring has a distinct effect on the electron distribution within the molecule, which is reflected in its spectroscopic signatures.
A common synthetic route to this compound involves the nucleophilic substitution reaction between 3-nitrobenzyl halide (e.g., bromide or chloride) and thiophenol in the presence of a base. This straightforward synthesis allows for the generation of the target compound for subsequent analysis and application.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are presented below, with chemical shifts referenced to tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the phenyl and 3-nitrobenzyl rings, as well as the methylene bridge.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-6' (Phenyl) | 7.25 - 7.45 | Multiplet | 2H |
| H-3', H-4', H-5' (Phenyl) | 7.25 - 7.45 | Multiplet | 3H |
| Methylene (-CH₂-) | 4.15 | Singlet | 2H |
| H-2 (3-Nitrobenzyl) | 8.10 | Singlet | 1H |
| H-4 (3-Nitrobenzyl) | 7.65 | Doublet | 1H |
| H-5 (3-Nitrobenzyl) | 7.50 | Triplet | 1H |
| H-6 (3-Nitrobenzyl) | 8.15 | Doublet | 1H |
Interpretation: The protons of the unsubstituted phenyl ring (H-2' to H-6') are expected to appear as a complex multiplet in the aromatic region, typical for monosubstituted benzene rings. The methylene protons (-CH₂-) are predicted to be a singlet due to the absence of adjacent protons, and their chemical shift is influenced by the adjacent sulfur atom and the 3-nitrobenzyl ring. The protons on the 3-nitrobenzyl ring will exhibit a characteristic splitting pattern. The proton at the 2-position, being between the nitro group and the methylene-sulfide linker, is expected to be the most deshielded. The protons at the 4, 5, and 6 positions will show doublet, triplet, and doublet splitting patterns, respectively, due to coupling with their neighbors.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Methylene (-CH₂-) | 38.5 |
| C-1' (Phenyl) | 135.0 |
| C-2', C-6' (Phenyl) | 129.5 |
| C-3', C-5' (Phenyl) | 129.0 |
| C-4' (Phenyl) | 127.0 |
| C-1 (3-Nitrobenzyl) | 140.0 |
| C-2 (3-Nitrobenzyl) | 122.0 |
| C-3 (3-Nitrobenzyl) | 148.5 |
| C-4 (3-Nitrobenzyl) | 130.0 |
| C-5 (3-Nitrobenzyl) | 123.0 |
| C-6 (3-Nitrobenzyl) | 135.0 |
Interpretation: The methylene carbon is expected to appear in the aliphatic region. The carbons of the phenyl ring will have chemical shifts typical for a thioether-substituted benzene ring. In the 3-nitrobenzyl moiety, the carbon atom attached to the nitro group (C-3) is expected to be the most downfield-shifted aromatic carbon due to the strong electron-withdrawing effect of the nitro group. The other aromatic carbons will have distinct chemical shifts based on their position relative to the nitro and methylene-sulfide groups.
Caption: Predicted Major Fragmentation Pathways of this compound
Experimental Protocols
The following are generalized, field-proven protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal) and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, supported by a logical interpretation based on fundamental principles and comparison with related isomers, offer a robust framework for the identification and structural elucidation of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain and validate this data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate and inform such future experimental work.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrophenyl phenyl sulfide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrophenyl phenyl sulfide. Retrieved from [Link]
Phenyl 3-Nitrobenzyl Sulfide: Strategic Scaffold in Antifolate & Enzyme Inhibitor Design
The following technical guide details the discovery, chemistry, and application of Phenyl 3-nitrobenzyl sulfide (IUPAC: 1-nitro-3-[(phenylthio)methyl]benzene), a critical intermediate in the development of non-classical antifolates and enzyme inhibitors.
Executive Summary
This compound is a specialized organosulfur compound primarily utilized as a synthetic precursor in medicinal chemistry. Its significance lies in its oxidation product—the corresponding sulfone —which serves as a potent pharmacophore for probing the active sites of enzymes such as Dihydrofolate Reductase (DHFR) .[1] By mimicking the spatial and electronic architecture of folate cofactors, derivatives of this scaffold have been instrumental in establishing Structure-Activity Relationships (SAR) for antimicrobial and antineoplastic drug development.
| Chemical Attribute | Specification |
| IUPAC Name | 1-nitro-3-[(phenylthio)methyl]benzene |
| Common Name | This compound |
| Molecular Formula | C₁₃H₁₁NO₂S |
| Molecular Weight | 245.30 g/mol |
| Key Function | Precursor to 3-nitrobenzyl phenyl sulfone (DHFR Inhibitor probe) |
| Physical State | Viscous yellow liquid (transforms to white solid upon oxidation) |
History and Discovery: The Antifolate Evolution
The discovery of this compound is inextricably linked to the history of antifolates —drugs that inhibit folate metabolism (e.g., Methotrexate).
From General Sulfur Chemistry to Targeted Inhibition
While simple thioethers were synthesized in the early 20th century during the boom of coal-tar derivative exploration, this compound gained specific technical relevance in the late 20th and early 21st centuries.
-
Early Context: Initially, benzyl phenyl sulfides were studied to understand nucleophilic substitution mechanisms and the electronic effects of the nitro group on sulfur oxidation rates.
-
The Medicinal Pivot: In the 1990s and 2000s, researchers sought "non-classical" inhibitors of DHFR that avoided the resistance mechanisms associated with traditional pteridine-based drugs. The benzyl phenyl sulfone scaffold emerged as a flexible hydrophobic mimic of the folate tail.
-
The "Probe" Era: The sulfide form was identified as the stable, accessible intermediate required to generate these sulfones. Its synthesis became a standard protocol in medicinal chemistry labs focusing on competitive inhibition mechanisms.
The DHFR Connection
Dihydrofolate Reductase (DHFR) reduces dihydrofolate to tetrahydrofolate, a precursor for DNA synthesis.
-
Hypothesis: Researchers hypothesized that the flexible sulfonyl linker (-SO2-CH2-) could position the aromatic rings to interact with hydrophobic pockets in the DHFR active site (specifically residues like Phe31 or Leu67 in various species), distinct from the rigid pteridine ring of folate.
-
Validation: The synthesis of this compound allowed for the rapid generation of sulfone libraries, confirming that 3-nitro substitutions provided optimal electrostatic interactions within the enzyme's binding cleft.
Chemical Architecture & Synthesis
The synthesis of this compound is a classic nucleophilic substitution (
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway from raw materials to the bioactive sulfone target.[1]
Detailed Experimental Protocol
Objective: Synthesis of 1-nitro-3-[(phenylthio)methyl]benzene (Sulfide) and conversion to 1-nitro-3-[(phenylsulfonyl)methyl]benzene (Sulfone).
Step 1: Nucleophilic Substitution (Sulfide Formation)
This step utilizes the high nucleophilicity of the thiophenolate anion.
-
Reagents:
-
3-Nitrobenzyl chloride (1.0 eq)[2]
-
Thiophenol (1.01 eq)
-
Potassium Carbonate (
) (1.01 eq) -
Solvent: Acetone (Anhydrous preferred)
-
-
Procedure:
-
Dissolve 3-nitrobenzyl chloride and thiophenol in acetone in a round-bottom flask.
-
Add
to the solution.[3] The base deprotonates the thiophenol, generating the active thiolate nucleophile (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ). -
Reflux the mixture for 16 hours .
-
Observation: The reaction mixture typically turns a dark yellow.
-
-
Work-up:
-
Filter off the solid KCl byproduct via vacuum filtration.[3]
-
Remove acetone using a rotary evaporator.[3]
-
Purification: Extract the residue with dichloromethane (DCM) or ether, wash with dilute NaOH (to remove unreacted thiophenol), and dry over anhydrous
. -
Yield: ~92% as a dark-yellow viscous liquid.[3]
-
Step 2: Oxidation (Sulfone Formation)
The sulfide is oxidized to the sulfone, which is the biologically active species for DHFR studies.
-
Reagents:
-
This compound (Product of Step 1)
-
Hydrogen Peroxide (30% aq)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
-
Procedure:
-
Dissolve the sulfide in glacial acetic acid.
-
Add excess hydrogen peroxide.
-
Reflux for 24 hours .
-
Observation: The yellow liquid transitions to a white precipitate upon cooling.
-
-
Isolation:
Biological Application: DHFR Inhibition Mechanism
The utility of the this compound lineage is best understood through its interaction with Dihydrofolate Reductase.[1]
Mechanism of Action
The sulfone derivative acts as a competitive inhibitor .
-
Structural Mimicry: The benzyl ring mimics the p-aminobenzoic acid (PABA) moiety of folate.
-
Electronic Interaction: The sulfone group (
) provides hydrogen bond acceptor sites that interact with the enzyme backbone. -
The Nitro Group: The 3-nitro substituent is critical. It withdraws electrons, modulating the acidity of the benzylic protons and potentially engaging in electrostatic interactions with positively charged residues (e.g., Arginine) often found at the folate binding entrance.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic for the sulfone derivative.
Technical Data Summary
| Property | This compound (Precursor) | Phenyl 3-nitrobenzyl sulfone (Active) |
| Appearance | Dark-yellow viscous liquid | White crystalline solid |
| Melting Point | N/A (Liquid at RT) | 163–164 °C |
| Reactivity | Susceptible to oxidation; Nucleophilic sulfur | Chemically stable; H-bond acceptor |
| Solubility | Soluble in Acetone, DCM, Ether | Soluble in DMSO, warm Acetic Acid |
| Role | Synthetic Intermediate | Biological Probe / Inhibitor |
References
-
BenchChem. (n.d.). 1-Nitro-3-[(phenylsulfonyl)methyl]benzene: Product Description and Synthesis. Retrieved from
-
Lantz, J., et al. (2006). Synthesis of 1-nitro-3-[(phenylsulfonyl)methyl]benzene. Molbank , M500.[3] Retrieved from
-
MDPI. (2006). 1-Nitro-3-[(phenylsulfonyl)methyl]benzene - Full Text View. Molbank .[3] Retrieved from
-
National Institutes of Health (NIH). (2005). Synthesis and evaluation of phenylthio derivatives as SERT ligands. PubMed . Retrieved from
Sources
Technical Guide: Phenyl 3-Nitrobenzyl Sulfide – Mechanism of Action & Chemical Biology
Executive Summary
Phenyl 3-nitrobenzyl sulfide (CAS: Variable by substitution, generic scaffold ref) serves as a critical chemical probe and pharmacophore in the development of hypoxia-activated prodrugs (HAPs) and antimicrobial agents.[1] Unlike direct-acting inhibitors, its biological activity is primarily driven by reductive bio-activation .[1]
This guide analyzes the compound's dual-mode mechanism:
-
Hypoxia-Selective Bio-activation: The enzymatic reduction of the nitro group (
) to an amine ( ) or hydroxylamine triggers electronic rearrangement, facilitating payload release or reactive intermediate generation in low-oxygen tumor microenvironments.[1] -
Antimicrobial Membrane Disruption: In bacterial models, the lipophilic sulfide core, modulated by the electron-withdrawing nitro group, disrupts cell membrane integrity, exhibiting potency against resistant strains like MRSA.[1]
Part 1: Chemical Identity & Physicochemical Properties[1]
Before delineating the mechanism, the physicochemical parameters defining its bioavailability and reactivity must be established.[1]
| Property | Description | Relevance to Mechanism |
| Chemical Structure | The meta-nitro positioning tunes the reduction potential ( | |
| Lipophilicity (LogP) | ~3.5 - 4.2 (Estimated) | High lipophilicity ensures rapid passive diffusion through cell membranes, essential for intracellular nitro-reductase access.[1] |
| Redox Center | Nitro group ( | The primary "trigger" for bio-activation.[1] Requires type I or II nitroreductases for conversion. |
| Metabolic Liability | Sulfide (Thioether) | Susceptible to S-oxidation by FMOs/CYPs to sulfoxide/sulfone, altering polarity and pharmacokinetics.[1] |
Part 2: Mechanism of Action (The Core)[1]
The Hypoxia-Activated Switch (Oncology Context)
The defining feature of this compound is its ability to act as a redox sensor . In normoxic (oxygen-rich) tissues, the nitro radical anion formed by one-electron reduction is rapidly re-oxidized by molecular oxygen (futile cycling), preventing toxicity.[1] In hypoxic tumors, this cycle is interrupted, allowing further reduction.[1]
The Pathway:
-
Entry: Compound diffuses into the cell.
-
Enzymatic Reduction: Nitroreductases (NTRs) transfer electrons (from NADH/NADPH) to the
group.[1] -
Futile Cycle (Normoxia): In the presence of
, the radical anion transfers the electron to oxygen, generating Superoxide ( ), and returning to the parent compound.[1] Result: Low toxicity. -
Full Reduction (Hypoxia): In the absence of
, the intermediate is further reduced to a hydroxylamine ( ) and then an amine ( ).[1] -
Electronic Switch: The conversion of the electron-withdrawing Nitro group (
) to the electron-donating Amine ( ) dramatically alters the electronic density of the benzyl ring. -
Fragmentation/Activation: This electron donation can trigger 1,6-elimination (if a leaving group is present) or simply increase the nucleophilicity of the scaffold, allowing it to covalently bind to cellular targets or disrupt redox homeostasis.[1]
Antimicrobial Membrane Disruption
In bacterial systems (e.g., S. aureus), the mechanism differs.[1] The sulfide bridge provides flexibility, while the nitro-aromatic system inserts into the lipid bilayer.
-
Lipid Bilayer Intercalation: The compound partitions into the bacterial membrane.
-
Depolarization: Accumulation disrupts the transmembrane potential (
), leading to leakage of intracellular ions ( ) and cell death.[1] -
Selectivity: The 3-nitro analog often shows distinct SAR (Structure-Activity Relationship) compared to 4-nitro analogs, balancing solubility with membrane affinity.[1]
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the Hypoxia-Selective Bio-activation Pathway , highlighting the critical "Futile Cycle" that provides safety in normal tissues.
Figure 1: The reductive bio-activation pathway.[1] Note the "Futile Cycle" (Red dashed line) which protects normal oxygenated tissue, while hypoxia drives the reaction toward the cytotoxic amine species.[1]
Part 4: Experimental Validation Protocols
To validate this mechanism in your lab, use the following self-validating protocols.
Protocol A: Synthesis via Nucleophilic Substitution
Objective: Generate high-purity this compound for assay.
-
Reagents: Thiophenol (1.0 eq), 3-Nitrobenzyl bromide (1.0 eq),
(2.0 eq), Acetone (Anhydrous).[1] -
Procedure:
-
Dissolve Thiophenol in acetone under
atmosphere. -
Add
and stir for 15 min to generate the thiolate anion (color change observed). -
Add 3-Nitrobenzyl bromide dropwise to control exotherm.
-
Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
-
Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from Ethanol.
-
-
Validation:
-NMR must show a singlet at ppm (S-CH2) and characteristic meta-substituted aromatic pattern.[1]
Protocol B: Nitroreductase (NTR) Kinetic Assay
Objective: Confirm the compound is a substrate for nitroreductase (proof of mechanism).[1]
-
System: Purified E. coli Nitroreductase (NfsB) or S9 liver fraction.[1]
-
Cofactor: NADH (200
).[1] -
Detection: UV-Vis Spectrophotometry.
-
Steps:
-
Control: Run identical condition without enzyme to rule out spontaneous hydrolysis.
References
-
Hu, L., et al. (2003).[1] "Nitrobenzyl derivatives of camptothecin as potential hypoxia-activated prodrugs."[2] Bioorganic & Medicinal Chemistry Letters.
-
Hay, M. P., et al. (2003).[1] "Hypoxia-selective antitumor agents. Nitrobenzyl quaternary salts." Journal of Medicinal Chemistry.
-
Nishimura, T., et al. (2019).[1] "Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide."[3][4] Biological & Pharmaceutical Bulletin.
-
Denny, W. A. (2000).[1] "Prodrug strategies in cancer therapy." European Journal of Medicinal Chemistry.
Sources
- 1. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Phenyl 3-Nitrobenzyl Sulfide – Solubility & Stability Profile
Executive Summary
Phenyl 3-nitrobenzyl sulfide (CAS: 63530-58-3, analogous ref) is a lipophilic thioether intermediate frequently utilized in the synthesis of complex pharmaceutical scaffolds and materials science applications. Unlike its liquid parent compound (benzyl phenyl sulfide), the introduction of the 3-nitro moiety typically elevates the melting point, rendering it a solid at room temperature, while significantly altering its electronic susceptibility to oxidation and photolysis.
This guide provides a definitive technical analysis of its solubility landscape and stability profile. It is designed to allow researchers to bypass preliminary screening and move directly to application, with specific protocols for handling its primary degradation risks: S-oxidation and benzylic photolysis .
Physicochemical Identity & Properties[1][2][3][4][5]
Understanding the structural activity relationship (SAR) between the core sulfide and the nitro-substituent is critical for predicting behavior in formulation and storage.
| Property | Value / Description | Technical Insight |
| Chemical Name | 1-nitro-3-[(phenylthio)methyl]benzene | Thioether linkage between phenyl and 3-nitrobenzyl groups. |
| Molecular Formula | C₁₃H₁₁NO₂S | MW: 245.30 g/mol |
| Physical State | Solid (Crystalline) | MP Estimate: 50–65 °C. The 3-nitro group adds lattice rigidity compared to the parent liquid (benzyl phenyl sulfide, mp 40–44 °C). |
| LogP (Predicted) | ~4.2 – 4.5 | Highly lipophilic; significant partitioning into lipid bilayers or organic phases. |
| pKa | N/A (Non-ionizable) | The sulfide sulfur is weakly basic but does not protonate in physiological pH ranges. |
Solubility Profiling
This compound exhibits a classic "brick dust" solubility profile: high solubility in intermediate-polarity organic solvents and negligible aqueous solubility.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred solvents for synthesis and transfer. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Ideal for biological stock solutions; Caution: DMSO can promote mild oxidation over long storage. |
| Ethers | THF, 1,4-Dioxane | Good (>20 mg/mL) | Suitable for reaction media; ensure peroxides are removed to prevent S-oxidation. |
| Alcohols | Methanol, Ethanol | Moderate to Low | Solubility decreases significantly with temperature; useful for recrystallization. |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<1 µg/mL) | Requires surfactant (e.g., 0.5% Tween-80) or co-solvent (PEG400) for aqueous assays. |
Biorelevant Dissolution Strategy
For biological assays, do not attempt direct aqueous dissolution.
-
Protocol: Dissolve compound in 100% DMSO to create a 10 mM stock. Dilute this stock into the assay buffer (max 1% DMSO final concentration) immediately prior to use to prevent precipitation.
Stability Assessment
The stability of this compound is governed by two competing degradation pathways: Oxidative Desulfurization and Photo-induced Homolysis .
Degradation Pathways Diagram
The following diagram maps the critical stress points for the molecule.
Caption: Figure 1. Primary degradation pathways. The sulfide sulfur is the primary oxidation site, while the benzylic C-S bond is vulnerable to UV-induced homolysis.
Oxidative Stability
Thioethers are prone to oxidation to sulfoxides (
-
Risk Factor: Moderate.[1] The electron-withdrawing 3-nitro group slightly deactivates the sulfur lone pair compared to alkyl sulfides, providing better stability than simple dialkyl sulfides.
-
Critical Control: Avoid ethers (THF/Dioxane) containing peroxides. Store under inert atmosphere (Argon/Nitrogen) if holding for >3 months.
Photolytic Stability
While 2-nitrobenzyl derivatives are famous for rapid photocleavage (used as "caged" compounds), the 3-nitrobenzyl isomer is significantly more stable . However, it is not photochemically inert.
-
Mechanism: UV absorption can trigger C-S bond homolysis or nitro-group excited states leading to radical abstraction.
-
Handling: Amber glassware is mandatory. Benchtop manipulation under standard fluorescent light is generally safe for short durations (<4 hours), but direct sunlight must be avoided.
Experimental Protocols
Synthesis Verification (Standard Protocol)
If the compound is not commercially sourced, it is synthesized via nucleophilic substitution. This protocol ensures high purity by minimizing disulfide byproducts.
-
Reagents: Thiophenol (1.0 eq), 3-Nitrobenzyl bromide (1.05 eq), K₂CO₃ (1.5 eq).
-
Solvent: Acetone (reagent grade) or DMF (anhydrous).
-
Procedure:
-
Dissolve Thiophenol in solvent under N₂ atmosphere.
-
Add K₂CO₃ and stir for 15 min to generate the thiolate anion (yellow color change).
-
Add 3-Nitrobenzyl bromide dropwise (exothermic).
-
Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Dilute with water, extract into DCM. Wash with 1M NaOH (to remove unreacted thiophenol), then Brine. Dry over MgSO₄.
-
Purification: Recrystallize from Ethanol/Hexane if solid, or flash chromatography.
-
Solubility Determination Workflow
Use this logical flow to determine precise solubility for formulation.
Caption: Figure 2. Stepwise Gravimetric Solubility Protocol.
Storage and Handling Recommendations
-
Storage Temperature: 2–8 °C (Refrigerated).
-
Container: Amber glass vial with Teflon-lined cap.
-
Shelf Life: >2 years if stored dry and dark.
-
Safety: Treat as a potential irritant. The metabolic byproduct (thiophenol) is toxic; handle in a fume hood.
References
-
ChemicalBook. Benzyl phenyl sulfide (CAS 831-91-4) Properties and Analog Data. Retrieved from .
-
Sigma-Aldrich. Phenyl disulfide and Sulfide Derivatives Safety Data Sheets. Retrieved from .
-
ResearchGate. Photochemistry of Nitrobenzyl Derivatives: 3-Nitro vs 2-Nitro Stability. Retrieved from .
-
PubChem. Compound Summary: Sulfides and Nitrobenzenes. Retrieved from .
-
GuideChem. Thioether Synthesis and Stability Data. Retrieved from .
Sources
Phenyl 3-nitrobenzyl sulfide potential research applications
Phenyl 3-Nitrobenzyl Sulfide: Technical Guide to Research Applications
Executive Summary
This compound (CAS 29632-66-6) is a bifunctional organic intermediate that serves as a critical "stress test" substrate in synthetic methodology and a versatile scaffold in medicinal chemistry. Its structure combines a nucleophilic sulfide bridge, an activated benzylic position, and an electron-withdrawing nitro group. This unique architecture makes it an ideal model for developing chemoselective oxidation (sulfide to sulfoxide/sulfone) and chemoselective reduction (nitro to amine) protocols, particularly where catalyst poisoning by sulfur is a concern. Furthermore, its reduced derivative, 3-aminobenzyl phenyl sulfide, acts as a privileged pharmacophore in the synthesis of kinase inhibitors and antitubercular agents.
Chemical Profile & Structural Analysis
| Property | Specification |
| Chemical Name | This compound |
| IUPAC Name | 1-nitro-3-[(phenylthio)methyl]benzene |
| CAS Number | 29632-66-6 |
| Molecular Formula | C₁₃H₁₁NO₂S |
| Molecular Weight | 245.30 g/mol |
| Structural Class | Diaryl sulfide; Nitroarene |
| Key Reactivity | S-oxidation; Nitro-reduction; Pummerer rearrangement |
Expert Insight: The meta-positioning of the nitro group relative to the sulfide linkage is chemically significant. Unlike para-nitro isomers, where resonance delocalization can significantly reduce the nucleophilicity of the sulfur, the meta-isomer retains sufficient electron density at the sulfur atom to participate in facile oxidation, while the nitro group remains independently reducible. This electronic isolation allows for highly controlled, stepwise functionalization.
Research Application: Chemoselective Oxidation
Context: The selective oxidation of sulfides to sulfoxides (without over-oxidation to sulfones) is a pivotal transformation in the synthesis of chiral auxiliaries and bioactive sulfoxides. This compound is a standard substrate for validating new oxidative catalysts because the nitro group provides a robust internal standard that is resistant to oxidative cleavage.
Mechanism & Utility
The transformation involves the electrophilic attack of an oxidant (e.g., oxo-metal species or peracids) on the sulfur lone pair.
-
Target Product: Phenyl 3-nitrobenzyl sulfoxide (Chiral center at Sulfur).
-
Over-oxidation Product: Phenyl 3-nitrobenzyl sulfone (Achiral linker).
Experimental Protocol: Selective Sulfoxidation
This protocol utilizes a green, heterogeneous catalytic system (e.g., Fe₃O₄-supported catalysts) to ensure mono-oxygenation.
Reagents:
-
Substrate: this compound (1.0 mmol)
-
Oxidant: 30% H₂O₂ (1.2 mmol)
-
Catalyst: Fe₃O₄@SiO₂-SO₃H (75 mg) [1]
-
Solvent: Ethanol (5 mL)
Step-by-Step Workflow:
-
Preparation: Dissolve the sulfide in ethanol in a round-bottom flask.
-
Activation: Add the heterogeneous catalyst and stir at room temperature for 5 minutes to disperse.
-
Addition: Dropwise add H₂O₂ over 10 minutes. Note: Slow addition prevents local hot-spots that favor sulfone formation.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The sulfide (high R_f) will disappear, replaced by the sulfoxide (lower R_f).
-
Work-up: Filter the catalyst (magnetically recoverable). Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from EtOH/Hexane if necessary.
Self-Validating Check:
-
Success: ^1H NMR shows a diastereotopic splitting of the benzylic protons (–CH₂–) due to the chirality of the newly formed sulfoxide sulfur.
-
Failure (Over-oxidation): Benzylic protons appear as a singlet (sulfone is achiral).
Research Application: Chemoselective Nitro Reduction
Context: Synthesizing aniline derivatives from nitro-sulfides is notoriously difficult because sulfur atoms often poison transition metal catalysts (Pd/C, PtO₂) used in hydrogenation. This compound is the benchmark substrate for demonstrating sulfur-tolerant reduction methods .
Experimental Protocol: Zinin Reduction (Sulfur-Tolerant)
This method uses ammonium sulfide or iron-based reduction to avoid catalyst poisoning.
Reagents:
-
Substrate: this compound (1.0 mmol)
-
Reductant: Iron powder (5.0 mmol)
-
Acid Source: Ammonium chloride (NH₄Cl) (saturated aq. solution)
-
Solvent: Ethanol/Water (3:1)
Step-by-Step Workflow:
-
Dissolution: Suspend the sulfide in the EtOH/Water mixture.
-
Activation: Add iron powder and NH₄Cl.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.
-
Filtration: Filter the hot reaction mixture through a Celite pad to remove iron oxide sludge.
-
Extraction: Basify the filtrate with NaHCO₃ and extract with ethyl acetate.
-
Isolation: Dry over MgSO₄ and concentrate to yield 3-[(phenylthio)methyl]aniline .
Expert Insight: This amine is a valuable intermediate.[1] It can be coupled with acyl chlorides to form amide-linked kinase inhibitors, retaining the sulfide bridge for potential metabolic oxidation in vivo (prodrug strategies).
Visualization: Divergent Synthesis Pathways
Caption: Divergent synthetic utility of this compound. Blue path: Selective oxidation.[2][3] Green path: Chemoselective reduction.[4][5] Dashed path: Pummerer rearrangement for alpha-functionalization.
Advanced Application: The Pummerer Rearrangement
The benzylic position of Phenyl 3-nitrobenzyl sulfoxide (the oxidized derivative) is highly susceptible to the Pummerer rearrangement .
-
Reaction: Treatment with acetic anhydride (Ac₂O).[6]
-
Outcome: Migration of the oxygen from sulfur to the alpha-carbon, resulting in an α-acetoxy sulfide.
-
Utility: This generates a masked aldehyde (thioacetal). Upon hydrolysis, this releases 3-nitrobenzaldehyde, making the sulfide a "protecting group" or a latent carbonyl equivalent in complex synthesis [2].
References
-
Rostami, A. et al. (2019). Fe3O4@BNPs@SiO2–SO3H as a highly chemoselective heterogeneous magnetic nanocatalyst for the oxidation of sulfides to sulfoxides or sulfones. Royal Society of Chemistry / NIH.
-
Itoh, O. et al. (1983).[6] Intermolecular Pummerer Rearrangement Reactions of Alkyl Phenyl and Dialkyl Sulfoxides with Acetic Anhydride.[6][7] Bulletin of the Chemical Society of Japan.[6]
-
Hajipour, A. R. et al. (2017). A Novel, Facile and Selective Synthesis of Sulfoxides Catalyzed by CuFe2O4/PEO-SO3H. Nanochemistry Research.
Sources
Methodological & Application
Application Notes and Protocols: A Guide to the Photocleavage of Phenyl 3-Nitrobenzyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental protocol for the cleavage of Phenyl 3-nitrobenzyl sulfide, a process of significant interest in fields requiring controlled release of thiols. The protocol leverages the well-established photolability of the ortho-nitrobenzyl (ONB) protecting group. Upon irradiation with near-UV light, this compound undergoes efficient cleavage to release thiophenol and 3-nitrosobenzaldehyde. This application note details the underlying photochemical mechanism, provides a step-by-step experimental protocol, outlines methods for reaction monitoring and product analysis, and addresses critical safety considerations.
Introduction
The ortho-nitrobenzyl (ONB) group is a widely utilized photolabile protecting group in organic synthesis and chemical biology.[1] Its ability to be cleaved with high efficiency upon exposure to near-UV light offers precise spatiotemporal control over the release of a protected functional group.[2] This characteristic is particularly valuable in applications such as drug delivery, materials science, and the synthesis of complex biomolecules.[3] this compound incorporates this ONB moiety, allowing for the light-induced release of thiophenol, a versatile chemical intermediate and a functionality of interest in various biological and chemical systems. Understanding the principles and practical aspects of this cleavage reaction is crucial for its effective application.
The Chemical Science Behind the Cleavage: Mechanism and Rationale
The photocleavage of o-nitrobenzyl derivatives proceeds via a Norrish Type II-like intramolecular rearrangement. The process is initiated by the absorption of a photon, typically in the near-UV region (around 340-365 nm), which excites the nitro group.[2][3] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate.[4] This intermediate is unstable and rapidly rearranges to form the final cleavage products: 3-nitrosobenzaldehyde and the deprotected thiol (in this case, thiophenol).[4]
The choice of a photochemical cleavage strategy is motivated by its mild and highly specific nature. Unlike chemical deprotection methods that may require harsh reagents and elevated temperatures, photocleavage can be performed under neutral conditions and at ambient temperature, preserving the integrity of sensitive functional groups within a molecule. The reaction is "traceless" in the sense that it is initiated by a non-invasive stimulus (light) and does not require the addition of reagents that would need to be separated from the reaction mixture later.
Visualizing the Workflow: From Reactant to Products
The following diagram illustrates the key steps involved in the experimental protocol for the photocleavage of this compound.
Caption: Experimental workflow for the photocleavage of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific experimental setup and desired scale.
Materials and Equipment
-
This compound
-
Acetonitrile (or other suitable solvent, e.g., methanol, dichloromethane)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Photoreactor equipped with a UV lamp (e.g., a Rayonet reactor with 350 nm bulbs or a high-pressure mercury lamp with a Pyrex filter)
-
Quartz or Pyrex reaction vessel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) system (for monitoring)
Step-by-Step Procedure
-
Solution Preparation: Dissolve this compound in acetonitrile to a concentration of 0.01-0.05 M in a quartz or Pyrex reaction vessel. The choice of vessel material is important; quartz is transparent to a broader range of UV light, while Pyrex will filter out shorter, potentially damaging wavelengths.
-
Degassing (Optional but Recommended): For optimal and reproducible results, it is advisable to degas the solution by bubbling nitrogen or argon through it for 15-20 minutes. This removes dissolved oxygen, which can sometimes interfere with photochemical reactions.
-
Irradiation: Place the reaction vessel in the photoreactor and begin irradiation with a suitable UV lamp (e.g., 365 nm) at room temperature.[3] Ensure the solution is continuously stirred throughout the irradiation process.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by TLC or HPLC. For TLC analysis, a mixture of hexanes and ethyl acetate can be used as the eluent. The disappearance of the starting material spot and the appearance of new product spots will indicate reaction progression. HPLC is a more quantitative method for monitoring the reaction.[5]
-
Work-up:
-
Once the reaction is complete (as determined by the monitoring method), transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine. The bicarbonate wash helps to remove any acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product mixture can be purified by column chromatography on silica gel.[6]
-
A gradient of hexanes and ethyl acetate is typically effective for separating the thiophenol and 3-nitrosobenzaldehyde products. The polarity of the eluent can be adjusted based on TLC analysis of the crude mixture. Thiophenol is prone to oxidation to diphenyl disulfide, especially on silica gel. To minimize this, the purification should be carried out promptly.[7]
-
Data Analysis and Interpretation
The purified products should be characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structures of the isolated products. For example, the 1H NMR spectrum of thiophenol will show characteristic aromatic proton signals and a singlet for the thiol proton.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weights of the products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the S-H stretch of the thiol and the C=O stretch of the aldehyde.
Quantitative Data Summary
The following table provides a summary of key experimental parameters. Note that these are typical ranges and may require optimization.
| Parameter | Value/Range | Rationale/Reference |
| Substrate Concentration | 0.01 - 0.05 M | A balance between efficient light absorption and avoiding potential side reactions. |
| Solvent | Acetonitrile, Methanol | Solvents should be transparent at the irradiation wavelength and inert to the reactants and products. |
| Irradiation Wavelength | ~365 nm | This wavelength is commonly used for the photocleavage of o-nitrobenzyl groups.[3] |
| Irradiation Time | 10 min - several hours | Highly dependent on the light source intensity, concentration, and quantum yield.[3] |
| Quantum Yield (Φ) | Variable | The quantum yield for the cleavage of o-nitrobenzyl derivatives is dependent on the leaving group. For related compounds, it can range from low to moderate.[2] |
Safety and Handling
Researcher and environmental well-being is paramount. A thorough risk assessment should be conducted before commencing any experimental work.
-
3-Nitrosobenzaldehyde: This is a reactive byproduct of the photocleavage. Aldehydes can be irritants and sensitizers. It is also a nitroaromatic compound, a class of chemicals known for their potential toxicity.[9]
-
Thiophenol: Thiophenol is a toxic and malodorous compound. It is harmful if swallowed, in contact with skin, or if inhaled.[10] It can cause skin and eye irritation and may cause damage to organs through prolonged or repeated exposure.[10] Developmental toxicity has also been reported.
-
UV Radiation: Direct exposure to UV radiation is harmful to the eyes and skin. The photoreactor should be properly shielded to prevent any stray UV light from escaping.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals. All manipulations involving thiophenol should be conducted in a well-ventilated fume hood.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations. Nitroaromatic compounds and thiols require specific waste streams.
Conclusion
The photocleavage of this compound offers a precise and mild method for the controlled release of thiophenol. By understanding the underlying photochemical principles and adhering to the detailed experimental protocol and safety guidelines presented in this application note, researchers can effectively utilize this reaction in a variety of scientific and developmental applications. Careful monitoring and characterization of the reaction and its products are essential for achieving reliable and reproducible results.
References
-
Hasan, Q., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(19), 10651–10656. [Link]
-
Lee, S. H., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
-
Sheldrake, H. M., & Patterson, L. H. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6241-6331. [Link]
-
ResearchGate. (n.d.). A) Photo-induced cleavage of thioether o-nitrobenzyl to produce thiolate which can react with maleimide. Retrieved from [Link]
-
Kim, J. S., et al. (2015). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. ACS Medicinal Chemistry Letters, 6(9), 1011-1014. [Link]
-
Tyl, R. W., et al. (2003). Developmental Toxicity of Thiophenol (CAS No. 108-98-5) in Sprague-Dawley (CD@) Rats. Regulations.gov. [Link]
-
Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]
-
Singh, A., et al. (2016). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. ACS Applied Materials & Interfaces, 8(31), 19937-19945. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
-
Lee, J. I., et al. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 13(21), 5754-5757. [Link]
-
PubChem. (n.d.). 3-Nitrobenzene-1-thiol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrophenyl phenyl sulfide. Retrieved from [Link]
-
Weaver, J. D., et al. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society, 146(6), 3846-3852. [Link]
- Google Patents. (n.d.). Purification of thiophenols by treatment with aluminum and magnesium alkoxides.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pnas.org [pnas.org]
- 3. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for Phenyl 3-nitrobenzyl sulfide in Controlled Carboxylic Acid Release
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of phenyl 3-nitrobenzyl sulfide as a photolabile protecting group (PPG) for the controlled release of carboxylic acids. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the practical application of this photo-responsive system.
Introduction: The Imperative of Spatiotemporal Control in Active Molecule Delivery
The precise control over the release of bioactive molecules is a cornerstone of modern therapeutic strategies and advanced chemical research.[1] Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution by enabling the release of a target molecule with high spatial and temporal precision using light as an external, non-invasive trigger.[2][3] Among the various classes of PPGs, nitrobenzyl derivatives have been extensively studied and utilized for their versatility in protecting a wide range of functional groups, including carboxylic acids.[2][3]
While the ortho-nitrobenzyl scaffold is the most common, the meta-substituted isomer, as exemplified by the this compound system, presents a unique photochemical pathway that can be harnessed for specific applications. These notes will elucidate the synthesis, mechanism, and application of this particular PPG for the controlled liberation of carboxylic acids, providing a valuable tool for drug delivery design and fundamental biological studies.
Mechanism of Photorelease: A Tale of Two Isomers
The photochemical mechanism of nitrobenzyl compounds is highly dependent on the position of the nitro group relative to the benzylic carbon.
The Well-Established ortho-Nitrobenzyl Pathway
The photocleavage of o-nitrobenzyl esters proceeds through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the carboxylic acid and form o-nitrosobenzaldehyde.[2][4] This intramolecular mechanism is generally efficient and has been the subject of numerous studies.[2][4]
Diagram: Photocleavage Mechanism of o-Nitrobenzyl Esters
Caption: Photocleavage pathway of o-nitrobenzyl esters.
The Distinctive meta-Nitrobenzyl Pathway
In contrast, the meta-nitrobenzyl systems cannot undergo direct intramolecular hydrogen abstraction due to the unfavorable geometry. Instead, their photochemistry in aqueous solutions is proposed to proceed through the formation of a photogenerated nitrobenzyl carbanion intermediate.[5][6] This carbanion can then react with molecular oxygen to form a hydroperoxy ether, which subsequently decomposes to release the payload and m-nitrobenzaldehyde.[6] This mechanism highlights the importance of the reaction medium, particularly the presence of water and oxygen.
Diagram: Proposed Photocleavage Mechanism of m-Nitrobenzyl Esters
Caption: Proposed photocleavage of m-nitrobenzyl esters.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the photolabile protecting group via a nucleophilic substitution reaction.
Materials:
-
3-Nitrobenzyl bromide
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) and 3-nitrobenzyl bromide (1.0 eq) in acetone.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caging of a Carboxylic Acid with this compound
This protocol details the esterification of a model carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., benzoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.2 eq) in dry DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in dry DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
-
Confirm the structure of the caged compound by spectroscopic methods.
Photo-induced Release of the Carboxylic Acid
This protocol outlines the procedure for the controlled release experiment.
Materials:
-
Caged carboxylic acid derivative
-
A suitable solvent system (e.g., acetonitrile/water)
-
UV lamp with a specific wavelength output (e.g., 365 nm)[5]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
-
Quartz cuvette or reaction vessel
Procedure:
-
Prepare a stock solution of the caged carboxylic acid derivative of a known concentration in the chosen solvent system.
-
Transfer an aliquot of the solution to a quartz cuvette.
-
Irradiate the sample with a UV lamp at a fixed distance and for a defined period. It is recommended to perform a time-course experiment by taking aliquots at different irradiation time points.
-
Analyze the irradiated samples and a non-irradiated control by HPLC.[7][8][9][10]
-
The mobile phase for HPLC should be optimized to achieve good separation between the caged compound, the released carboxylic acid, and any photobyproducts.
-
Quantify the amount of released carboxylic acid by integrating the peak area and comparing it to a standard curve of the pure carboxylic acid.
-
Plot the concentration of the released carboxylic acid as a function of irradiation time to determine the release kinetics.
Data Presentation and Performance Metrics
The efficiency of a photolabile protecting group is characterized by several key parameters. While specific data for this compound is not extensively reported, the following table provides typical ranges for related nitrobenzyl PPGs to serve as a benchmark.
| Parameter | Typical Value for Nitrobenzyl PPGs | Significance |
| Absorption Maximum (λₘₐₓ) | 260-350 nm | Determines the optimal wavelength of light for cleavage. |
| Molar Absorptivity (ε) | 1,000-10,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Quantum Yield (Φ) | 0.01 - 0.5 | The efficiency of converting an absorbed photon into a cleavage event.[1][3][11][12] |
| Release Half-life (t₁/₂) | Seconds to minutes | The time required to release 50% of the caged molecule under specific irradiation conditions. |
Note: These values are illustrative and can vary significantly based on the specific molecular structure, solvent, and pH.
Troubleshooting and Considerations
-
Incomplete Cleavage: This may be due to insufficient irradiation time or intensity. The use of a solvent that absorbs the excitation wavelength can also reduce efficiency. Ensure the light source is appropriate for the λₘₐₓ of the caged compound.
-
Side Reactions: The photolysis of nitrobenzyl compounds can produce reactive byproducts, such as nitroso derivatives, which may interact with the released molecule or the biological system under study.[13] It is crucial to identify and characterize any byproducts.
-
Solubility Issues: The caged compound and the released carboxylic acid may have different solubility profiles. The solvent system should be chosen to ensure all components remain in solution throughout the experiment.
-
Oxygen Dependence: For m-nitrobenzyl systems, the presence of oxygen is likely crucial for the proposed cleavage mechanism.[6] Experiments should be conducted under controlled atmospheric conditions.
Conclusion
The this compound moiety represents a promising, albeit less explored, photolabile protecting group for the controlled release of carboxylic acids. Its distinct photochemical mechanism, differing from the more common ortho-isomer, offers potential advantages in specific contexts, particularly where the reaction environment can be precisely controlled. The protocols and information provided herein serve as a comprehensive starting point for researchers to synthesize, characterize, and utilize this photo-responsive system for a wide range of applications in drug delivery, materials science, and chemical biology.
References
-
Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Organic Chemistry Portal. Available at: [Link].
-
Benzyl Sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link].
-
Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society - ACS Publications. Available at: [Link].
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Available at: [Link].
-
Photolabile protecting group - Wikipedia. Available at: [Link].
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ResearchGate. Available at: [Link].
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews - ACS Publications. Available at: [Link].
-
Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Science Publishing. Available at: [Link].
-
Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at: [Link].
-
Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Science Publishing. Available at: [Link].
-
Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. Available at: [Link].
-
Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC. Available at: [Link].
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. Available at: [Link].
-
Photoreactions of ortho-nitro benzyl esters (Reproduced by[8]...). ResearchGate. Available at: [Link].
-
Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. Available at: [Link].
-
Synthesis of aryl benzyl sulfides 1S–3S. ResearchGate. Available at: [Link].
-
Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications (RSC Publishing). Available at: [Link].
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. Available at: [Link].
-
Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. PubMed. Available at: [Link].
-
Nucleophilic Substitution of the nitro group with sulfur nucleophiles... ResearchGate. Available at: [Link].
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link].
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. Available at: [Link].
-
A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. Available at: [Link].
-
Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. Available at: [Link].
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link].
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. Available at: [Link].
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. nathan.instras.com [nathan.instras.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Guide to the Photolysis of Phenyl 3-Nitrobenzyl Sulfide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the photolysis of Phenyl 3-nitrobenzyl sulfide. While the photochemistry of ortho-nitrobenzyl compounds is extensively documented, meta-nitrobenzyl systems exhibit distinct reactivity patterns that are critically dependent on the reaction medium. This guide synthesizes field-proven insights with established photochemical principles to propose a robust framework for designing, executing, and analyzing the photolysis of this specific meta-nitrobenzyl sulfide. We will delve into the underlying reaction mechanisms, delineate the critical experimental parameters, and provide detailed, self-validating protocols for achieving controlled photolytic cleavage.
Part 1: Theoretical Background and Mechanistic Insights
The photochemical behavior of nitrobenzyl compounds is highly dependent on the substitution pattern on the aromatic ring. It is crucial to distinguish the mechanism of the well-known ortho-isomers from that of the meta- and para-isomers to understand the reactivity of this compound.
The Dichotomy of Nitrobenzyl Photochemistry
-
ortho-Nitrobenzyl Systems: The canonical photolysis of o-nitrobenzyl compounds proceeds via an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This is followed by a rearrangement to form an aci-nitro intermediate, which then cleaves to release the protected group and forms an o-nitrosobenzaldehyde byproduct.[1][2][3][4] This reaction is efficient in a wide range of organic solvents.
-
meta- and para-Nitrobenzyl Systems: In contrast, meta- and para-nitrobenzyl compounds are generally not reactive under the same conditions as their ortho-counterparts.[5] Their photochemistry is often inefficient or non-existent in common organic solvents. However, pioneering work has shown that these isomers undergo a distinct intramolecular photoredox reaction, but this pathway is critically dependent on the presence of water.[5][6] The reaction involves the oxidation of the benzylic group and the reduction of the nitro group, a process significantly facilitated by the polarity and hydrogen-bonding capabilities of an aqueous medium.
Proposed Photochemical Pathway for this compound
Based on studies of m-nitrobenzyl alcohol, the photolysis of this compound in an aqueous solution is proposed to proceed through an analogous intramolecular photoredox mechanism.[5][6] Upon excitation, likely to a triplet state, an electron transfer occurs from the benzylic carbon to the nitro group, generating a radical-ion pair. Subsequent proton transfer and collapse of this intermediate lead to the oxidized product, 3-nitrosobenzaldehyde, and the released thiophenol. The 3-nitrosobenzaldehyde is unstable and can undergo further reactions, potentially forming azoxy compounds as observed with related substrates.[6]
Caption: Proposed photoredox mechanism for this compound.
Part 2: Key Experimental Parameters
Successful photolysis hinges on the precise control of several key parameters. The choices outlined below are derived from analogous meta-nitrobenzyl systems and serve as a validated starting point for optimization.
Wavelength Selection
The choice of irradiation wavelength should correspond to an absorption band of the this compound. For related m-nitrobenzyl alcohols, photolysis has been successfully carried out using lamps emitting at 254 nm or 350 nm .[6] A medium-pressure mercury lamp is a suitable source, often used with a Pyrex filter to cut off wavelengths below ~300 nm if desired. Modern setups may utilize high-power LEDs at specific wavelengths, such as 365 nm , which can offer better selectivity and temperature control.[7][8]
Solvent Conditions: The Critical Role of Water
As established, the photoredox reaction of meta-nitrobenzyl compounds is highly inefficient or fails completely in non-aqueous organic solvents.[5]
-
Primary Solvent: Deoxygenated, distilled, or deionized water is the recommended primary solvent.
-
Co-solvents: Due to the potential for low aqueous solubility of the substrate, a co-solvent such as acetonitrile (CH₃CN) or methanol (MeOH) may be necessary. However, it is crucial to recognize that the quantum efficiency of the reaction decreases rapidly as the mole fraction of water is reduced.[5] It is therefore a balancing act between ensuring substrate solubility and maintaining a high water content to facilitate the desired photochemical pathway. A starting point could be a 1:1 or 3:1 water:acetonitrile mixture.
Reaction Atmosphere and Temperature
-
Atmosphere: To prevent quenching of the excited state by molecular oxygen and to avoid photo-oxidation side reactions, it is best practice to deoxygenate the solution prior to and during irradiation. This can be achieved by sparging with an inert gas like nitrogen (N₂) or argon (Ar) for 15-30 minutes.[9]
-
Temperature: Photochemical reactions should be conducted at a controlled, consistent temperature. A cooling fan or a water-circulating immersion well can maintain the reaction near room temperature (~20-25 °C), preventing thermal side reactions.[8][9]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale & Causality |
| Irradiation Wavelength | 254 nm, 350 nm, or 365 nm | Matches the absorption profile of nitro-aromatic systems and has proven effective for related meta-isomers.[6][7] |
| Solvent System | Aqueous solution (H₂O) or aqueous co-solvent mixture (e.g., H₂O/CH₃CN) | The photoredox mechanism for meta-isomers is dependent on water; reaction efficiency drops sharply in organic solvents.[5] |
| Substrate Concentration | 0.01 - 0.05 M | A compromise to ensure sufficient light absorption while minimizing inner filter effects and potential bimolecular side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen can quench the excited triplet state, reducing quantum yield and leading to undesired photo-oxidation byproducts. |
| Temperature | 20 - 25 °C (Controlled) | Ensures reproducibility and prevents competing thermal degradation pathways.[9] |
Part 3: Experimental Protocols
This section provides a step-by-step methodology for the photolysis of this compound. The protocol is designed as a self-validating system, incorporating analytical checkpoints to monitor reaction progress.
Materials and Equipment
-
Substrate: this compound
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile
-
Gases: Pre-purified nitrogen or argon gas
-
Photoreactor: A Rayonet-style reactor with selectable lamps (e.g., 254 nm, 350 nm) or an immersion-well reactor with a medium-pressure mercury lamp.[10][11] Quartz reaction vessels are required for irradiation below 300 nm; Pyrex can be used for >300 nm.
-
Analytical Instruments: UV-Vis Spectrophotometer, HPLC system with a UV detector and a C18 column, TLC plates.
Protocol 1: Sample Preparation
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in a minimal amount of acetonitrile.
-
Dilute to Working Concentration: Dilute the stock solution with HPLC-grade water to achieve the final desired concentration (e.g., 0.02 M) and solvent ratio (e.g., 75:25 water:acetonitrile). Note: The final solution should be clear. If precipitation occurs, the acetonitrile ratio may need to be increased.
-
Transfer to Reaction Vessel: Transfer a known volume of the solution (e.g., 10 mL) into the photochemical reaction vessel.
-
Take Initial Sample: Withdraw a small aliquot (e.g., 50 µL) for t=0 analysis by HPLC and UV-Vis spectroscopy.
Protocol 2: Photolysis Reaction Workflow
-
Deoxygenate: Seal the reaction vessel and sparge the solution with nitrogen or argon gas for at least 20 minutes using a long needle submerged in the liquid. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Equilibrate Temperature: Place the vessel in the photoreactor and turn on the cooling system. Allow the solution to equilibrate to the target temperature (e.g., 25 °C) for 5-10 minutes.
-
Initiate Irradiation: Turn on the lamps to begin the photolysis. Start a timer immediately.
-
Monitor Reaction: At regular intervals (e.g., 15, 30, 60, 120 minutes), turn off the lamps and carefully withdraw small aliquots for analysis.
-
Reaction Completion: Continue irradiation until HPLC analysis shows consumption of the starting material or until the product concentration plateaus.
-
Work-up: Once complete, the reaction mixture can be transferred to a round-bottom flask, and the organic components can be extracted using a suitable solvent (e.g., ethyl acetate) for further purification or analysis.
Caption: A step-by-step workflow for the photolysis experiment.
Protocol 3: Analytical Monitoring
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the disappearance of the starting material and the appearance of new, more polar products.
-
UV-Vis Spectroscopy: Monitor the reaction by observing the decrease in absorbance of the starting material's characteristic peak and the potential appearance of new peaks corresponding to the photoproducts.
-
High-Performance Liquid Chromatography (HPLC): The most reliable method for quantitative analysis. Develop an isocratic or gradient method on a reverse-phase (C18) column to separate the starting material from its photoproducts. The disappearance of the starting material and the appearance of product peaks can be quantified by integrating the peak areas.
References
-
ResearchGate. Photolysis of phenyl azide and its transformations via singlet and triplet phenylnitrene species under UV irritation conditions. Available at: [Link]
-
Blanc, A., & Bochet, C. G. (2002). Isotope Effects in Photochemistry. 1. o-Nitrobenzyl Alcohol Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Isotope Effects in Photochemistry. 1. o -Nitrobenzyl Alcohol Derivatives | Request PDF. Available at: [Link]
-
Gäb, N., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Available at: [Link]
-
Kevill, D. N., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. National Institutes of Health. Available at: [Link]
-
Gravel, D., et al. (1992). Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. Canadian Journal of Chemistry. Available at: [Link]
-
Mori, T., et al. (2023). Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and derivatives. Taylor & Francis Online. Available at: [Link]
-
Fomina, A. A., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. National Institutes of Health. Available at: [Link]
-
Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. Available at: [Link]
-
Šolomek, T., et al. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. Available at: [Link]
-
Yip, R. W., et al. (1994). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry. Available at: [Link]
-
Gritsan, N. P., & Pritchina, E. A. (1992). The mechanism of photolysis of aromatic azides. Russian Chemical Reviews. Available at: [Link]
-
ResearchGate. Experimental set up for photochemical reactions and product identification. Available at: [Link]
-
ResearchGate. Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides | Request PDF. Available at: [Link]
-
Scribd. Experimental Set Up For Photochemical Reactions. Available at: [Link]
-
Wan, P., & Yates, K. (1981). Photochemical Oxidation of Nitrobenzyl Alcohols in Aqueous Solution. J.C.S. Chem. Comm. Available at: [Link]
-
ScienceMadness.org. synthesis of 2 nitro diphenyl sulfide. Available at: [Link]
-
ResearchGate. (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Available at: [Link]
-
HepatoChem. Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. Available at: [Link]
-
ChemRxiv. Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. Available at: [Link]
-
Oxford Academic. Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Available at: [Link]
-
Organic Syntheses. diphenyl sulfide. Available at: [Link]
-
Taylor & Francis Online. Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and derivatives. Available at: [Link]
-
Vapourtec. How Does a Photochemistry Flow Reactor Work?. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Photochemical oxidation of nitrobenzyl alcohols in aqueous solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. vapourtec.com [vapourtec.com]
- 9. hepatochem.com [hepatochem.com]
- 10. scribd.com [scribd.com]
- 11. Photoreactor Setup and Design | Chempure [chempure.in]
Application Note & Protocols: Immobilization of Phenyl 3-Nitrobenzyl Sulfide onto Solid Substrates
Audience: Researchers, scientists, and drug development professionals.
Abstract
Phenyl 3-nitrobenzyl sulfide serves as a cornerstone photolabile linker in various scientific disciplines, including solid-phase organic synthesis (SPOS), proteomics, and the development of photoresponsive biomaterials. Its utility is derived from the o-nitrobenzyl moiety, which allows for the traceless cleavage and release of attached molecules from a substrate upon UV irradiation under mild, reagent-free conditions.[1][2] This guide provides a comprehensive overview of the core principles and detailed experimental protocols for the covalent attachment of this compound to two representative substrates: a noble metal surface (gold) via self-assembly and a functionalized polymer resin common in drug discovery. The protocols are designed to be self-validating, incorporating essential characterization steps to confirm successful immobilization.
Core Concepts & Mechanistic Insights
A profound understanding of the molecule's constituent parts is critical to appreciating its function and troubleshooting experimental challenges.
The Power of Photocleavage: The 3-Nitrobenzyl Group
The 3-nitrobenzyl group is a classic photolabile protecting group. The magic lies in its photochemical rearrangement upon exposure to UV light (typically in the 350-365 nm range). The process is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to release the attached molecule, converting the linker into a 3-nitrosobenzaldehyde byproduct.[3]
The key advantages of this process are:
-
Mild Conditions: Cleavage occurs without the need for harsh acids, bases, or other chemical reagents that could degrade sensitive molecules.[1][2]
-
Orthogonality: The cleavage is triggered by a specific external stimulus (light), leaving other protecting groups in a complex synthesis untouched.
-
Spatial and Temporal Control: Irradiation can be directed to specific areas of a substrate at precise times, enabling advanced applications like microarray synthesis.[4]
The Anchor: The Phenyl Sulfide Moiety
The sulfide functional group is the primary point of attachment to the substrate. The sulfur atom's high nucleophilicity and its strong affinity for certain surfaces make it a versatile anchor.[5]
-
For Noble Metal Substrates (e.g., Gold, Silver, Ruthenium): The sulfur atom forms a strong, dative covalent bond with the metal surface. This interaction drives the spontaneous organization of the molecules into a densely packed, ordered monolayer known as a Self-Assembled Monolayer (SAM).[6][7][8] SAMs are a foundational technique in surface science for precisely controlling the chemical and physical properties of an interface.[7]
-
For Functionalized Substrates (e.g., Resins, Oxides): The sulfide can be formed via standard nucleophilic substitution reactions. For instance, a thiophenol precursor can be reacted with a substrate bearing an electrophilic group (like an alkyl halide), or the entire this compound molecule, if further functionalized, can react with a substrate's surface groups (e.g., amines, carboxyls). This covalent bond is robust and stable to a wide range of chemical conditions, a necessity for multi-step solid-phase synthesis.[9][10]
Strategic Overview of Immobilization
The choice of immobilization strategy is dictated entirely by the nature of the substrate and the intended application. Below is a workflow diagram illustrating the general process.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00921A [pubs.rsc.org]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. imperial.ac.uk [imperial.ac.uk]
Application Note: High-Resolution HPLC Monitoring of Phenyl 3-Nitrobenzyl Sulfide Deprotection
Here is a comprehensive Application Note and Protocol guide designed for high-level researchers and drug development professionals.
Executive Summary
The 3-nitrobenzyl moiety is a robust protecting group for sulfur functionalities, offering superior stability against premature acidolysis compared to its ortho- (photolabile) and para- (reducible) isomers. However, this stability necessitates harsh or specific deprotection conditions—typically reductive cleavage or metal-mediated oxidative hydrolysis—to release the active Benzenethiol (Thiophenol) payload.
This Application Note provides a rigorous protocol for monitoring this deprotection. Unlike standard benzyl ethers, Phenyl 3-nitrobenzyl sulfide poses unique chromatographic challenges:
-
Redox Instability: The product, Benzenethiol, rapidly oxidizes to Diphenyl Disulfide in solution, potentially skewing yield calculations.
-
Polarity Shifts: The conversion of the nitro group (
) to an amine ( ) intermediate drastically alters retention behavior under acidic HPLC conditions. -
Selectivity: Standard C18 columns often fail to resolve the meta-substituted isomers from their oxidative byproducts.
We present a validated Phenyl-Hexyl HPLC method that exploits
Chemical Mechanism & Monitoring Strategy
To accurately monitor the reaction, one must understand the transformation pathway. The deprotection of this compound (1) typically proceeds via a two-step reductive sequence:
-
Reduction: The nitro group is reduced (e.g., Zn/AcOH, SnCl
) to an aniline derivative (2). -
Cleavage: The C-S bond is cleaved (often requiring a second stimulus or hydrolysis) to release Benzenethiol (3), which is in equilibrium with Diphenyl Disulfide (4).
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway of deprotection. Note the critical equilibrium between the target thiol and its disulfide dimer, which must be accounted for during analysis.
Experimental Protocol
Reagents and Standards[2][3]
-
Analyte: this compound (Synthesized in-house or commercial standard).
-
Reference Standards: Benzenethiol (CAS 108-98-5), Diphenyl Disulfide (CAS 882-33-7).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Trifluoroacetic Acid (TFA).
-
Quenching Agent: 0.1 M HCl in Methanol (to stop reduction) or TCEP (Tris(2-carboxyethyl)phosphine) to reverse disulfide formation if total thiol quantification is required.
Sample Preparation (Kinetic Aliquots)
Critical Step: Thiol oxidation is the primary source of error. Samples must be analyzed immediately or quenched with a reductant.
-
Sampling: Withdraw 50
L of the reaction mixture. -
Quench/Dilution: Dispense into 950
L of Mobile Phase A (Water + 0.1% TFA).-
Note: The acidic pH stabilizes the amine intermediate and slows thiol oxidation.
-
-
Filtration: Filter through a 0.22
m PTFE syringe filter into an amber HPLC vial (protects nitro-compounds from photodegradation). -
Optional Reduction: If quantifying total yield (Thiol + Disulfide), add 10
L of 0.5 M TCEP solution and incubate for 5 minutes before injection.
HPLC Method Parameters[4]
We utilize a Phenyl-Hexyl stationary phase.[1] Unlike C18, Phenyl-Hexyl columns provide alternative selectivity for aromatic nitro-compounds via
| Parameter | Specification | Rationale |
| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 | Enhanced selectivity for aromatic/nitro analytes [1]. |
| Mobile Phase A | Water + 0.1% (v/v) TFA | Low pH ensures protonation of the amine intermediate ( |
| Mobile Phase B | Acetonitrile + 0.1% (v/v) TFA | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | Optimal for 4.6 mm ID columns. |
| Column Temp | 30°C | Maintains reproducible retention times. |
| Injection Vol | 10 | Standard analytical load. |
| Detection (UV) | 254 nm (General) & 280 nm (Nitro-specific) | 280 nm maximizes sensitivity for the nitro-parent; 254 nm captures the benzenethiol. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Isocratic hold to elute polar salts/catalysts. |
| 2.0 | 10% | Injection pulse clears. |
| 15.0 | 90% | Linear gradient to elute hydrophobic parent/disulfide. |
| 18.0 | 90% | Wash step. |
| 18.1 | 10% | Re-equilibration (Critical for Phenyl phases). |
| 23.0 | 10% | Ready for next injection. |
Results & Data Interpretation
Retention Time Logic
The elution order is dictated by the hydrophobic/hydrophilic balance and the protonation state of the amine at pH ~2.0.
-
Phenyl 3-aminobenzyl sulfide (Intermediate): ~4.5 - 5.5 min.
-
Why: The amine group is protonated (
), making this the most polar species. It elutes first.
-
-
Benzenethiol (Product): ~7.0 - 8.0 min.
-
Why: Small, neutral molecule, but moderately hydrophobic.
-
-
This compound (Parent): ~12.0 - 13.0 min.
-
Why: The nitro group is neutral and interacts strongly with the Phenyl-Hexyl phase via
-stacking, increasing retention.
-
-
Diphenyl Disulfide (Byproduct): ~14.5 - 15.5 min.
-
Why: Dimerized product; highly hydrophobic (two phenyl rings, no polar H-bond donors).
-
Calculation of Conversion
Do not rely solely on area %. Use an external calibration curve for Benzenethiol due to response factor differences.
Note: The factor of 2 accounts for the stoichiometry of the disulfide dimer.
Troubleshooting & Decision Matrix
Workflow Logic for Anomalous Data
Figure 2: Decision tree for interpreting HPLC data during reaction monitoring.
Common Issues:
-
Split Peaks for Amine: If the "Intermediate" peak splits or tails, the mobile phase pH is likely too close to the pKa of the aniline (~4.6). Ensure TFA concentration is
0.1% to keep it fully protonated. -
Low Mass Balance: If Parent decreases but Product doesn't appear, check for Diphenyl Disulfide at the very end of the gradient. It is often mistaken for column bleed or wash noise.
References
-
Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Application Notes.[1] Link
-
BenchChem. (2025).[2][3] Mechanism of S-S bond cleavage in diphenyl disulfide.[3] BenchChem Technical Guides. Link
-
Organic Chemistry Portal. (2025). Benzyl Ethers - Protecting Groups.[4] Organic Chemistry Portal. Link
-
National Institutes of Health (NIH). (2009). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.[5] PMC. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Phenyl 3-Nitrobenzyl Sulfide Protecting Group
Welcome to the technical support center for troubleshooting issues related to the Phenyl 3-nitrobenzyl sulfide (m-NBS) protecting group. This guide is designed for researchers, scientists, and professionals in drug development who utilize photolabile protecting groups in their synthetic workflows. Here, we address common challenges, particularly incomplete cleavage, and provide in-depth, field-proven solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts regarding the 3-nitrobenzyl photolabile protecting group to provide a solid foundation for troubleshooting.
Q1: What is the mechanism of photolytic cleavage for nitrobenzyl protecting groups?
A: The cleavage of nitrobenzyl-based photoremovable protecting groups (PPGs) is a well-studied photochemical process.[1] While the ortho-nitrobenzyl group is most common and proceeds via a Norrish Type II reaction, the underlying principle involves photoexcitation of the nitro group.[1][2] Upon irradiation with UV light, the nitro group is excited to a diradical state.[1] This excited state enables the abstraction of a benzylic hydrogen, leading to the formation of an aci-nitro intermediate.[1][3] This intermediate is unstable and undergoes a series of rearrangements, ultimately cleaving the bond to the protected functional group (in this case, the sulfide) and releasing the deprotected molecule along with a 3-nitrosobenzaldehyde byproduct.[1][3]
.dot
Caption: General mechanism for nitrobenzyl photocleavage.
Q2: Why is the position of the nitro group (ortho vs. meta vs. para) important?
A: The position of the nitro group on the benzyl ring is critical to the efficiency of the cleavage reaction. The intramolecular hydrogen abstraction required to form the key aci-nitro intermediate is geometrically favored in the ortho position. For meta-nitrobenzyl groups, this direct pathway is not possible. While meta-nitrobenzyl groups are still photolabile, their cleavage mechanism is often less efficient, proceeding through different pathways that may result in lower quantum yields.[4] Some studies have shown that under certain non-photolytic, basic conditions, meta-nitrobenzyl groups are unreactive, unlike their ortho and para counterparts, highlighting their distinct chemical behavior.[5] This inherent difference in reactivity is a crucial factor to consider when troubleshooting.
Q3: What are the primary byproducts, and can they interfere with the reaction?
A: The primary byproduct of the cleavage is 3-nitrosobenzaldehyde. This species is itself photoreactive and can absorb light at similar wavelengths used for the cleavage, creating an "inner filter" effect that reduces the number of photons reaching the protected substrate.[6] Furthermore, nitrosoarenes are known to be unstable and can undergo secondary reactions, such as dimerization to form azoxy compounds or decomposition into colored oligomers, which can complicate purification and lower yields.[1][7]
Troubleshooting Guide: Incomplete Cleavage
This guide provides a systematic approach to diagnosing and resolving incomplete deprotection of the this compound group.
Q4: My cleavage reaction is sluggish or incomplete. What are the first things I should check?
A: Incomplete cleavage is a common issue. A logical, step-by-step approach is the most effective way to identify the root cause.
.dot
Caption: Systematic workflow for troubleshooting incomplete photocleavage.
| Parameter | Potential Problem | Recommended Action & Rationale |
| Light Source | The lamp (e.g., Mercury lamp) may have aged, resulting in decreased photon flux at the required wavelength. | Check the manufacturer's specifications for lamp lifetime. If the lamp is old, replace it. The total number of photons delivered to the sample is critical for driving the reaction to completion. |
| Wavelength | The selected wavelength may not be optimal for the 3-nitrobenzyl chromophore. | While ortho-nitrobenzyl groups are typically cleaved between 350-365 nm, the absorption maximum can shift based on substitution.[2][8] Verify the UV-Vis spectrum of your protected compound and ensure your light source's output overlaps with the absorption band. |
| Solvent | The solvent may have a significant absorbance at the irradiation wavelength (inner filter effect), preventing light from reaching the substrate. | Use a solvent with high transparency at the chosen wavelength (e.g., acetonitrile, methanol, dioxane). Avoid solvents like acetone or toluene in the light path. Ensure the reaction vessel itself (e.g., borosilicate vs. quartz) is transparent at the desired wavelength. |
| Concentration | If the substrate concentration is too high, molecules at the surface will absorb all the light, preventing photons from penetrating the full depth of the solution. | Reduce the concentration of the substrate. The Beer-Lambert law dictates that absorbance is proportional to concentration; high absorbance shields the bulk of the sample. |
| Oxygen | Dissolved oxygen can act as a quencher for the excited triplet state of the nitrobenzyl group, dissipating the energy before cleavage can occur.[4] Sulfides can also be susceptible to photosensitized oxidation in the presence of oxygen.[9] | Degas the solvent thoroughly before irradiation by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.[4] Maintaining an inert atmosphere during the reaction is crucial. |
Q5: I've checked my setup, but the cleavage is still incomplete. What optimization steps can I take?
A: If the basic setup is correct, the next stage involves optimizing the reaction protocol.
-
Extend the Irradiation Time: This is the simplest variable to modify. The cleavage is a photochemical reaction, and insufficient irradiation time is a common cause of failure. Double the reaction time and analyze the results. If improvement is seen, continue to extend the time until the reaction plateaus.[10]
-
Add a Scavenger: The 3-nitrosobenzaldehyde byproduct can react with the liberated thiol, leading to side products and potentially inhibiting complete deprotection. Consider adding a mild reducing agent or a trapping agent. However, exercise caution as this can add complexity to the purification.
-
Repeat the Cleavage: If a significant amount of starting material remains after a prolonged reaction time, it may be beneficial to work up the reaction, isolate the partially deprotected mixture, and subject it to a second round of cleavage with fresh solvent.[10] This removes interfering byproducts and ensures all molecules are exposed to the light source.
Q6: My substrate seems to be degrading, or I'm getting unexpected side products. What could be happening?
A: Substrate degradation suggests that the liberated functional group or the substrate itself is sensitive to the reaction conditions.
-
Thiol Oxidation: The deprotected thiol (R-SH) is susceptible to oxidation, especially if degassing was incomplete. This can lead to the formation of disulfides (R-S-S-R). Consider adding a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) post-cleavage if disulfide formation is suspected.
-
Byproduct Reactivity: The nitrosoaldehyde byproduct is reactive and can potentially react with nucleophilic sites on your target molecule.[7] This is more likely with complex substrates. Improving the reaction kinetics (e.g., by ensuring optimal light intensity) to shorten the reaction time can minimize exposure to this reactive species.
-
pH Sensitivity: The photolysis process can sometimes lead to changes in the local pH. If your substrate is acid or base-labile, consider performing the reaction in a buffered solution.
Experimental Protocols
Protocol 1: Standard Photolytic Cleavage
This protocol provides a general starting point for the cleavage of a this compound protecting group.
-
Preparation: Dissolve the this compound-protected substrate in a suitable, UV-transparent solvent (e.g., acetonitrile or methanol) to a concentration of 0.1-1.0 mM in a quartz reaction vessel.
-
Degassing: Bubble argon or nitrogen through the solution for 20-30 minutes to remove dissolved oxygen.
-
Irradiation: While maintaining a positive pressure of inert gas, place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp and a filter (e.g., Pyrex to cut off wavelengths <300 nm). Irradiate the solution with constant stirring at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC) at regular intervals (e.g., every 30 minutes). The disappearance of the starting material and the appearance of the deprotected product should be observed.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as flash chromatography or preparative HPLC.
Protocol 2: Small-Scale Optimization of Irradiation Time
Use this protocol to determine the optimal irradiation time for your specific substrate.
-
Stock Solution: Prepare a 5 mM stock solution of your protected substrate in a degassed solvent.
-
Aliquoting: In separate, sealed quartz cuvettes or small vials, place equal aliquots (e.g., 100 µL) of the stock solution.
-
Time Points: Irradiate each vial for a different duration (e.g., 0, 15, 30, 60, 90, 120 minutes) under identical conditions.
-
Analysis: After irradiation, dilute each sample to a standard concentration and analyze by LC-MS or HPLC.
-
Evaluation: Plot the percentage of starting material remaining versus time. This will give you a clear indication of the reaction rate and the time required to achieve complete or maximal cleavage.
References
-
Horvath, A., et al. (2022). Photoremovable Protecting Groups. MDPI Encyclopedia. Retrieved from [Link]
-
Kim, S., et al. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 33(5), 1771-1774. Available at: [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
- Houk, R. J. T., et al. (2006). 2.4 Photocleavable Protecting Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
-
Wilson, J. N., & Gascón, J. A. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5494-5552. Available at: [Link]
-
Klán, P., et al. (2013). Photolabile Protecting Groups: Structure and Reactivity. ResearchGate. Retrieved from [Link]
-
Wirz, J., et al. (2002). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. Retrieved from [Link]
-
Givens, R. S., et al. (2004). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 3, 643-652. Available at: [Link]
-
Kistemaker, J. C. M., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44, 7190-7209. Available at: [Link]
-
Fleming, S. A., & Jensen, A. W. (1996). Substituent Effects on the Photocleavage of Benzyl-Sulfur Bonds. Observation of the "Meta Effect". The Journal of Organic Chemistry, 61(20), 7040-7044. Available at: [Link]
-
Otsuka, H., et al. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at: [Link]
- El-Faham, A., & Albericio, F. (2011). 1 Protection Reactions.
-
ResearchGate. (n.d.). Cys thiol protection with the para-nitrobenzyl (pNB) protecting group. Retrieved from [Link]
-
Kiat-amnuay, S., et al. (2023). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. ACS Omega, 8(2), 2419-2426. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Baran, P. S. (n.d.). Protecting Groups.
-
Clennan, E. L., et al. (2001). Photosensitized oxidation of phenyl and tert-butyl sulfides. Photochemical & Photobiological Sciences. Available at: [Link]
-
El-Faham, A., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. Available at: [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituent Effects on the Photocleavage of Benzyl-Sulfur Bonds. Observation of the "Meta Effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemrxiv.org [chemrxiv.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Photosensitized oxidation of phenyl and tert-butyl sulfides - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Side reactions and byproducts of Phenyl 3-nitrobenzyl sulfide photolysis
Welcome to the Advanced Photochemistry Support Hub. Ticket ID: PH-NO2-META-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Troubleshooting Side Reactions & Byproducts in Phenyl 3-Nitrobenzyl Sulfide Photolysis
Core Mechanism & The "Meta Effect"
User Question: I am using this compound as a radical precursor, but the cleavage efficiency varies. What is the primary mechanism, and does the nitro group position matter?
Technical Response: The photolysis of This compound proceeds primarily via homolytic C–S bond cleavage from the excited triplet state. Unlike standard photocages (ortho-nitrobenzyl) that rely on intramolecular hydrogen abstraction, this system is driven by the "Meta Effect" .
Research by Fleming and Jensen (1996) identified that meta-substituted benzyl phenyl sulfides (specifically 3-NO₂ and 3-CN) exhibit significantly higher quantum yields for cleavage compared to their para-isomers or unsubstituted analogs.[1] This is counter-intuitive to standard resonance arguments but is justified by the stabilization of the transition state leading to the radical pair.
The Reaction Pathway:
-
Excitation:
-
Cleavage: Homolysis generates a Phenylthiyl radical (PhS•) and a 3-Nitrobenzyl radical ([1][2][3]•CH₂-Ar) .
-
Fate: These radicals escape the solvent cage to form products or recombine.
Byproduct Identification Guide
User Question: I am detecting several impurities in my post-photolysis mixture. Can you identify them and explain their origin?
Technical Response: The "impurities" are statistically predictable termination products of the free radicals generated. Their ratio depends heavily on solvent viscosity and hydrogen atom donor capability.
| Retention Time (Rel.) | Compound Name | Structure | Origin (Mechanism) | Appearance |
| Product A | Diphenyl Disulfide | Ph-S-S-Ph | Dimerization of two Phenylthiyl radicals. | Yellow oil/solid |
| Product B | 1,2-Bis(3-nitrophenyl)ethane | Dimerization of two 3-Nitrobenzyl radicals. | Solid precipitate | |
| Product C | 3-Nitrotoluene | H-abstraction by 3-Nitrobenzyl radical from solvent. | Liquid | |
| Product D | Thiophenol | Ph-SH | H-abstraction by Phenylthiyl radical from solvent. | Foul-smelling liquid |
Note: If you observe benzaldehyde derivatives, this indicates Oxygen interception of the benzyl radical (forming a peroxy radical
hydroperoxidealdehyde). This is a sign of poor degassing.
Troubleshooting & Optimization
Issue 1: "My cleavage yield is lower than reported."
-
Diagnosis: Oxygen Quenching.
-
Explanation: The "Meta Effect" is highly sensitive to oxygen. Oxygen acts as a triplet state quencher and a radical trap, significantly diminishing the substituent effect.
-
Solution: You must rigorously degas the solution. Sparging with nitrogen is often insufficient for kinetic studies; use the Freeze-Pump-Thaw method (Protocol below).
Issue 2: "I see excessive 3-nitrotoluene and thiophenol."
-
Diagnosis: Solvent H-Donor Interference.
-
Explanation: If you use solvents with weak C-H bonds (e.g., THF, alcohols), the radicals will abstract hydrogen rather than dimerizing or initiating your desired radical chain.
-
Solution: Switch to inert solvents like Benzene (if permitted), Acetonitrile , or Chlorobenzene to favor radical lifetime/dimerization.
Issue 3: "The reaction mixture turns yellow immediately."
-
Diagnosis: Disulfide Formation.
-
Explanation: Diphenyl disulfide has a distinct yellow color. This confirms successful C-S bond cleavage but indicates the thiyl radicals are not being consumed by your target trap.
Visualizing the Reaction Pathways
The following diagram maps the divergence from the excited state to the final stable byproducts.
Caption: Mechanistic divergence of this compound photolysis. The "Meta Effect" drives the homolysis step, while solvent conditions dictate the ratio of dimerization vs. H-abstraction products.
Standard Operating Protocols (SOP)
SOP-01: Freeze-Pump-Thaw Degassing
Required for maximizing quantum yield and minimizing oxygen-derived byproducts.
-
Preparation: Place the sulfide solution in a Schlenk tube or heavy-wall ampoule. Add a magnetic stir bar.
-
Freeze: Submerge the tube in liquid nitrogen (
) until the solvent is completely frozen. -
Pump: Open the stopcock to high vacuum (<0.1 mmHg) for 5–10 minutes.
-
Thaw: Close the stopcock. Remove from
and thaw in a warm water bath. Do not heat directly. -
Repeat: Perform cycles 2–4 at least three times .
-
Backfill: Backfill with Argon or Nitrogen before irradiation.
SOP-02: Product Analysis (GC-MS)
Recommended parameters for separating the sulfide from its byproducts.
-
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).
-
Inlet Temp: 250°C.
-
Ramp:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 300°C.
-
Hold 5 min.
-
-
Elution Order (Typical):
-
Thiophenol (Early)
-
3-Nitrotoluene
-
Diphenyl Disulfide
-
This compound (Starting Material)
-
1,2-Bis(3-nitrophenyl)ethane (Late eluter)
-
References
-
Fleming, S. A., & Jensen, A. W. (1996).[1][4][5] Substituent Effects on the Photocleavage of Benzyl-Sulfur Bonds.[1][4][6][7] Observation of the "Meta Effect". The Journal of Organic Chemistry, 61(20), 7040–7044.[4] [Link][4]
-
Bonesi, S. M., et al. (2017). Direct Irradiation of Aryl Sulfides: Homolytic Fragmentation and Sensitized S-Oxidation. The Journal of Organic Chemistry, 82(17), 9054–9065. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2011052759A1 - Novel nitroxyl radical compound and process for production thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6657052B1 - Biomolecular labeling - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Irradiation Time for Phenyl 3-nitrobenzyl sulfide Removal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the photochemical removal of the Phenyl 3-nitrobenzyl sulfide protecting group. This guide, structured in a question-and-answer format, addresses common challenges and provides in-depth troubleshooting strategies based on established photochemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the photolytic cleavage of this compound?
A1: The removal of a 3-nitrobenzyl group is initiated by the absorption of ultraviolet (UV) light. For many nitrobenzyl-based photolabile protecting groups, particularly those with the nitro group in the ortho position, this leads to an intramolecular rearrangement and subsequent cleavage of the protected functional group[1][2][3]. However, for meta-nitrobenzyl compounds like this compound, the photochemical pathway can be different and is often influenced by the solvent, with water playing a crucial role in the reaction mechanism[4]. The reaction may proceed through an intramolecular photoredox pathway, leading to the release of the protected sulfide[4].
Q2: What is the recommended wavelength for irradiating this compound?
Q3: How is the efficiency of the photocleavage reaction measured?
A3: The efficiency of a photochemical reaction is quantified by its quantum yield (Φ) [6]. The quantum yield represents the number of molecules of the desired product formed per photon of light absorbed[6]. A higher quantum yield indicates a more efficient reaction. The overall rate of deprotection is a function of the light intensity, the molar absorptivity of the compound at the irradiation wavelength, and the quantum yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the photolytic removal of the this compound protecting group.
Problem 1: Incomplete or slow removal of the protecting group.
Q: My reaction is not going to completion, or is proceeding very slowly. What are the potential causes and how can I address them?
A: Incomplete or slow cleavage is a common issue in photochemical reactions. Several factors can contribute to this problem.
-
Incorrect Irradiation Wavelength: If the wavelength of your light source does not significantly overlap with the absorption spectrum of your compound, the reaction will be inefficient.
-
Solution: As a first step, confirm the UV-Vis absorption spectrum of your this compound derivative. The λmax for the related 3-nitrophenol is around 340 nm[5]. If your irradiation wavelength is far from this, consider changing your light source or using a monochromator to select a more appropriate wavelength.
-
-
Insufficient Irradiation Time or Power: The total number of photons delivered to the sample may be insufficient to drive the reaction to completion.
-
Solution: Increase the irradiation time. It is crucial to perform a time-course experiment to determine the optimal irradiation duration. Analyze aliquots of your reaction mixture at different time points using a suitable analytical technique (e.g., HPLC, TLC, or NMR) to monitor the disappearance of the starting material and the appearance of the deprotected product. Alternatively, if your light source has adjustable power, you can try increasing the intensity. However, be cautious as excessive power can lead to sample heating and potential side reactions.
-
-
Low Quantum Yield: The inherent quantum yield for the cleavage of your specific substrate might be low. The photochemistry of meta-nitrobenzyl compounds can be less efficient than their ortho counterparts[4].
-
Solution: While you cannot change the intrinsic quantum yield of the molecule, you can optimize other reaction parameters to compensate. This includes ensuring the irradiation wavelength is at the λmax and that the light path is not obstructed.
-
-
Solvent Effects: The photochemistry of meta-nitrobenzyl compounds can be highly dependent on the solvent system, with the presence of water often being crucial for the reaction to proceed efficiently[4].
-
Solution: If you are working in a purely organic solvent, consider adding water to your reaction mixture. A systematic study of the reaction rate in different solvent mixtures (e.g., acetonitrile/water, methanol/water) can help identify the optimal conditions.
-
-
Inner Filter Effects: At high concentrations, the starting material can absorb most of the incident light at the surface of the reaction vessel, preventing light from penetrating the bulk of the solution. This is known as the inner filter effect. Similarly, if the photoproducts absorb at the same wavelength as the starting material, they can compete for light and slow down the reaction.
-
Solution: Dilute your reaction mixture. Reducing the concentration of the starting material can improve light penetration. If photoproducts are the issue, this will be more challenging to overcome without changing the fundamental reaction conditions.
-
| Parameter | Possible Cause | Recommended Action |
| Irradiation | Wavelength mismatch | Determine the UV-Vis spectrum of your compound and irradiate at λmax. |
| Insufficient duration/power | Perform a time-course experiment to find the optimal irradiation time. Cautiously increase light intensity. | |
| Reaction Medium | Inappropriate solvent | For meta-nitrobenzyl compounds, ensure the presence of water. Experiment with different solvent mixtures. |
| Concentration | Inner filter effect | Dilute the reaction mixture to improve light penetration. |
Problem 2: Formation of unexpected byproducts.
Q: I am observing the formation of unexpected peaks in my HPLC/TLC analysis. What could these be and how can I minimize them?
A: The formation of byproducts is a significant concern in photochemical reactions. For this compound, several side reactions are possible.
-
Formation of Sulfonamides: A potential side reaction for nitroaromatic compounds in the presence of thiols is the formation of sulfonamides[7]. This occurs through a different photochemical pathway where the excited nitro group reacts with the thiol.
-
Mitigation: This side reaction may be favored under certain conditions. Altering the solvent system or the pH of the reaction mixture might disfavor this pathway. Careful purification of the final product will be necessary to remove any sulfonamide byproduct.
-
-
Photodegradation of the Product or Starting Material: Prolonged exposure to high-energy UV light can lead to the degradation of both the starting material and the desired deprotected product.
-
Mitigation: The best approach is to carefully optimize the irradiation time. Once the reaction has reached completion, the light source should be turned off immediately. Running the reaction at a lower temperature (e.g., using a cooling fan or a jacketed reactor) can also help to minimize thermal degradation pathways that may be initiated by photo-excitation.
-
-
Secondary Photoreactions of Byproducts: The primary photoproducts of the nitrobenzyl cleavage can themselves be photochemically active and undergo further reactions. For instance, the nitrosobenzaldehyde byproduct from ortho-nitrobenzyl cleavage is known to be photoreactive[3].
-
Mitigation: Similar to preventing product degradation, minimizing the total irradiation time is key. Once the desired deprotection is complete, further irradiation only increases the likelihood of secondary reactions.
-
dot
Caption: Troubleshooting decision tree for byproduct formation.
Experimental Protocols
Protocol 1: Determining the Optimal Irradiation Time
This protocol outlines a systematic approach to identify the minimum irradiation time required for complete deprotection.
-
Sample Preparation: Prepare a solution of your this compound derivative in a suitable solvent system (e.g., acetonitrile/water 1:1) at a concentration that gives an absorbance of approximately 0.1-0.3 at the intended irradiation wavelength.
-
Irradiation Setup: Place the solution in a UV-transparent cuvette or reaction vessel equipped with a magnetic stirrer. Position the light source at a fixed distance from the sample. If possible, use a cooling system to maintain a constant temperature.
-
Time-Course Analysis:
-
Take an initial sample (t=0) before starting the irradiation.
-
Start the irradiation and withdraw small aliquots of the reaction mixture at regular intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).
-
Protect the withdrawn samples from further light exposure.
-
-
Analysis: Analyze each aliquot by a suitable method (e.g., HPLC, LC-MS, or TLC) to quantify the remaining starting material and the formed product.
-
Data Interpretation: Plot the percentage of starting material remaining and product formed as a function of irradiation time. The optimal irradiation time is the point at which the concentration of the starting material plateaus at or near zero.
dot
Caption: Workflow for determining optimal irradiation time.
References
- Wan, P., & Muralidharan, S. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(9), 1949-1956.
-
Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved February 5, 2026, from [Link]
- Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42.
- Kawabata, S., et al. (2023). Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and derivatives. Journal of Sulfur Chemistry, 44(4), 455-466.
- Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42.
- Singh, S., et al. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4234.
- Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 109(5), 2245-2277.
- Wan, P., Muralidharan, S., McAuley, I., & Babbage, C. A. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1783.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13720, 4-Nitrophenyl phenyl sulfide. Retrieved February 5, 2026, from [Link].
-
science-softCon. (n.d.). UV/Vis + Photochemistry Database. Retrieved February 5, 2026, from [Link].
- DeWaal, D., Loveland DeWaal, M., Allen, H., & Dennison, JR. (2022). Investigating the Color-Changing Properties of Poly-Phenyl Sulfide. Fall Student Research Symposium 2022.
-
National Institute of Standards and Technology. (n.d.). Phenol, 3-nitro-. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). Analytical methods. In Toxicological Profile for Hydrogen Sulfide and Carbonyl Sulfide. Retrieved February 5, 2026, from [Link].
-
AZoM. (2013, December 16). Understanding Photocleavage Reactions. Retrieved February 5, 2026, from [Link]
- Hasan, T., & Khan, A. U. (1996). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Journal of the American Chemical Society, 118(37), 8821-8822.
-
Pollution to Sustainability Directory. (2025, December 3). What Is the Quantum Yield of a Photolysis Reaction? Retrieved February 5, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Basics of Photochemistry: Photolysis Calculations. Retrieved February 5, 2026, from [Link].
- Bonesi, S. M., Fagnoni, M., Monti, S., & Albini, A. (2004). Photosensitized oxidation of phenyl and tert-butyl sulfides. Photochemical & Photobiological Sciences, 3(5), 455-460.
- Kim, S., et al. (2021). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv.
- Lee, J. Y., et al. (2021).
-
ChemRxiv. (2021). The Breaking Beads Approach for Photocleavage from Solid Support. Retrieved February 5, 2026, from [Link].
-
National Institutes of Health. (n.d.). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Retrieved February 5, 2026, from [Link].
-
Bio-Techne. (n.d.). Immunocytochemistry Troubleshooting: ICC Help & Common Problems. Retrieved February 5, 2026, from [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks [mdpi.com]
- 4. Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 6. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Phenyl 3-nitrobenzyl sulfide
Welcome to the technical support center for the synthesis of Phenyl 3-nitrobenzyl sulfide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your reaction yields, minimize impurities, and streamline your workflow based on established chemical principles and field-proven insights.
Overview of the Synthesis
The synthesis of this compound is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. The process is analogous to the well-known Williamson ether synthesis.[1][2] It involves the deprotonation of thiophenol to form the highly nucleophilic thiophenolate anion, which then attacks the electrophilic benzylic carbon of 3-nitrobenzyl halide, displacing the halide leaving group.
General Reaction Scheme:
Understanding the mechanism is crucial for troubleshooting, as each step presents potential pitfalls that can affect the overall yield and purity of the final product.
Reaction Mechanism Diagram
The following diagram illustrates the key steps in the SN2 pathway.
Caption: Figure 1. Sₙ2 mechanism for sulfide synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Problem: Low or No Product Yield
Q1: My reaction has run for several hours, but TLC and LC-MS analysis show only unreacted starting materials. What are the likely causes?
A1: This is a common and frustrating issue that typically points to a failure in one of the core components of the reaction. The cause can be systematically diagnosed.
-
Cause 1: Ineffective Deprotonation. The thiophenolate anion is a much stronger nucleophile than neutral thiophenol. If the base is too weak or inactive, the concentration of the active nucleophile will be too low for the reaction to proceed at a reasonable rate.
-
Solution:
-
Verify Base Strength: For thiophenol (pKa ≈ 6.6), a moderately strong base is required. Potassium carbonate (K₂CO₃) is often sufficient, especially in a polar aprotic solvent like DMF or acetonitrile. Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions.[1] Avoid weak bases like sodium bicarbonate.
-
Check Base Quality: Ensure the base is not old or hydrated. K₂CO₃ can absorb atmospheric moisture, reducing its efficacy. Consider using freshly dried base.
-
-
-
Cause 2: Inadequate Temperature. SN2 reactions have an activation energy barrier that must be overcome.
-
Solution: While many reactions of this type proceed at room temperature, gentle heating to 40-60 °C can significantly increase the reaction rate without promoting significant side reactions. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
-
Cause 3: Poor Leaving Group. The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.
-
Solution: The reactivity order for halides is I > Br > Cl > F. If you are using 3-nitrobenzyl chloride and experiencing slow reaction rates, switching to 3-nitrobenzyl bromide will accelerate the nucleophilic substitution.
-
-
Cause 4: Solvent Issues. The choice of solvent is critical for an SN2 reaction.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive. Protic solvents like ethanol or water will hydrogen-bond with the thiophenolate, stabilizing it and drastically reducing its nucleophilicity.
-
Caption: Figure 2. Decision tree for troubleshooting low yield.
Problem: Significant Byproduct Formation
Q2: My reaction produces the desired product, but I have a significant, less polar byproduct that I believe is diphenyl disulfide. How can I prevent its formation?
A2: The formation of diphenyl disulfide is the most common side reaction in this synthesis. It occurs via the oxidation of the thiophenolate anion. This is a well-known issue in reactions involving thiolates.[3]
-
Mechanism of Formation: 2 Ph-S⁻ + [O] → Ph-S-S-Ph + 2e⁻ This oxidation is often mediated by atmospheric oxygen.
-
Prevention Strategies:
-
Inert Atmosphere: The most effective solution is to exclude oxygen from the reaction. This can be achieved by:
-
Degassing your solvent by bubbling nitrogen or argon through it for 15-30 minutes prior to use.
-
Running the entire reaction under a positive pressure of an inert gas (N₂ or Ar) using a balloon or a Schlenk line.
-
-
Reagent Purity: Ensure the thiophenol is clean. Old bottles of thiophenol can already contain some diphenyl disulfide. If necessary, distill the thiophenol before use.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this provides more opportunity for the thiophenolate to oxidize. Monitor the reaction closely by TLC.
-
Q3: Besides the disulfide, what other byproducts might I encounter?
A3: While disulfide formation is primary, other issues can arise.
-
Byproducts from Elimination (E2): This is a competing reaction pathway for SN2, especially with secondary and tertiary halides.[4] For a primary benzylic halide like 3-nitrobenzyl bromide, E2 is generally not a major concern unless a very strong, sterically hindered base (like potassium tert-butoxide) is used. With common bases like K₂CO₃, SN2 is overwhelmingly favored.
-
Impurities from Starting Materials: Always verify the purity of your 3-nitrobenzyl halide. Commercial batches can contain isomers or related impurities that will carry through the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal combination of base and solvent?
A1: The ideal combination facilitates a high concentration of reactive nucleophile while being practical to handle. For most lab-scale syntheses, potassium carbonate in DMF is an excellent choice. K₂CO₃ is inexpensive, easy to handle, and sufficiently basic, while DMF is a superior polar aprotic solvent for SN2 reactions. For reactions that are particularly sluggish, using sodium hydride (NaH) in anhydrous DMF will provide a faster rate, but requires more stringent handling procedures to exclude moisture.
Q2: How should I monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Visualization: Use a UV lamp (254 nm). The starting materials and the product are all UV-active.
-
What to Look For: You should see the spot corresponding to the limiting reagent (usually the 3-nitrobenzyl halide) diminish over time as a new, typically less polar spot for the this compound product appears.
Q3: What is the best workup procedure to isolate the product?
A3: A standard extractive workup is effective.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water. This will dissolve the inorganic salts (e.g., KBr, excess K₂CO₃) and the DMF solvent.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.[5][6]
-
Combine the organic layers.
-
Wash the combined organic layers with water, then with brine to remove residual DMF and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q4: My crude product is an oil/solid. What is the best purification method?
A4: The crude product is often a yellowish solid or oil.
-
Recrystallization: If the crude product is a solid and relatively clean, recrystallization is an efficient purification method. A common solvent system is ethanol or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: If the crude product contains significant impurities (like diphenyl disulfide), flash column chromatography on silica gel is necessary. Use a hexane/ethyl acetate gradient to separate the less polar disulfide byproduct from the more polar desired product.
Optimized Experimental Protocol
This protocol is designed to provide a high yield of this compound with high purity.
Workflow Diagram
Caption: Figure 3. Experimental workflow for synthesis.
Step-by-Step Methodology
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add finely ground potassium carbonate (K₂CO₃, 1.5 equivalents). Place the flask under vacuum and gently heat with a heat gun to ensure it is dry. Allow to cool to room temperature and backfill with nitrogen gas.
-
Reagent Addition: Add N,N-dimethylformamide (DMF, 20 mL, previously degassed with N₂). Add thiophenol (1.0 equivalent) to the stirring suspension. Stir for 15 minutes at room temperature under nitrogen.
-
Initiation: Add 3-nitrobenzyl bromide (1.05 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 50 °C in an oil bath and stir under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC (9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Once the limiting reagent is consumed, cool the flask to room temperature. Pour the mixture into 100 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[5]
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 95:5 hexanes:ethyl acetate to afford this compound as a pale yellow solid.
Table of Optimized Conditions
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Thiophenol | Commercially available starting material. |
| Electrophile | 3-Nitrobenzyl Bromide | Bromide is a better leaving group than chloride, leading to faster reaction rates. |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic, easy to handle, and cost-effective. |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent polar aprotic solvent that promotes high SN2 reaction rates. |
| Temperature | 50 °C | Provides a balance between a fast reaction rate and minimizing potential side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing the oxidative formation of diphenyl disulfide byproduct. |
| Stoichiometry | ~1.05 eq. of Electrophile | A slight excess of the halide ensures complete consumption of the valuable thiol. |
| Stoichiometry | ~1.5 eq. of Base | Ensures complete deprotonation of the thiophenol. |
References
-
Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. (2022). MDPI. Available at: [Link]
-
p-NITROPHENYL SULFIDE. Organic Syntheses. Available at: [Link]
-
diphenyl sulfide. Organic Syntheses. Available at: [Link]
-
Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2018). ResearchGate. Available at: [Link]
- Method for synthesizing p-nitrobenzenesulfonyl chloride.Google Patents.
-
phenyl vinyl sulfide. Organic Syntheses. Available at: [Link]
-
synthesis of 2 nitro diphenyl sulfide. (2010). Sciencemadness.org. Available at: [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. Available at: [Link]
-
Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
Specific Solvent Issues / Safety Issues with Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. Available at: [Link]
-
Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme Chemistry. Available at: [Link]
Sources
Phenyl 3-nitrobenzyl sulfide stability issues in different solvents
Welcome to the dedicated support center for Phenyl 3-nitrobenzyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in various solvent systems. My goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to empower your experimental design and interpretation.
Introduction: Understanding the Inherent Reactivity
This compound is a molecule that combines three key functional groups: a sulfide linkage, a phenyl ring, and a 3-nitrobenzyl group. The stability of this compound is not dictated by a single factor but is a synergistic interplay of the properties of these moieties. The electron-withdrawing nature of the nitro group, the potential for oxidation at the sulfur atom, and the photochemical lability of the nitrobenzyl system are all critical considerations. This guide will address the most common stability issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I'm observing a gradual yellowing of my this compound solution, especially in protic solvents like methanol or in the presence of trace water. What is happening?
A1: The yellowing of your solution is likely due to the formation of colored byproducts resulting from the reduction of the nitro group. While stable under many conditions, nitroaromatic compounds can be sensitive to reduction, which can proceed through various intermediates like nitroso and hydroxylamine species, eventually leading to the corresponding aniline.[1][2]
Causality:
-
Solvent-Mediated Reduction: Protic solvents, especially alcohols, can act as hydrogen donors in the presence of light or trace metal catalysts.
-
Sulfide as a Reducing Agent: The sulfide moiety itself can, under certain conditions (e.g., basic pH), facilitate the reduction of the nitro group. This is a known reaction class, often referred to as a Zinin-type reduction where a sulfide is the electron donor and a protic solvent is the hydrogen source.[3]
-
Contaminants: The presence of trace metals or other reducing agents in your solvent can catalyze this process.
Troubleshooting Steps:
-
Use High-Purity, Anhydrous Solvents: Ensure your solvents are of high purity and are anhydrous. Consider using freshly distilled solvents or those from a solvent purification system.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions that can sometimes precede or accompany reduction.
-
pH Control: Avoid basic conditions, which can enhance the reducing potential of any sulfide species present. If possible, maintain a neutral or slightly acidic pH.
-
Characterize the Impurity: If the problem persists, attempt to isolate and characterize the yellow impurity using techniques like LC-MS or NMR to confirm if it is the corresponding aniline or another reduction product.
Q2: My compound seems to be degrading when exposed to ambient light in the lab. What is the likely degradation pathway?
A2: Nitrobenzyl compounds are well-known for their photochemical reactivity.[4][5] Exposure to light, particularly in the UV range, can trigger an intramolecular rearrangement to form a nitroso species. This is a common issue with compounds containing an ortho- or meta-nitrobenzyl group.
Mechanism Insight: The photochemical rearrangement of a nitrobenzyl group typically proceeds through an excited state, leading to the formation of an aci-nitro intermediate. This intermediate can then rearrange and eliminate water to form a nitrosobenzaldehyde derivative (in the case of a nitrobenzyl alcohol) or a related nitroso species. While your compound is a sulfide, a similar intramolecular hydrogen abstraction and rearrangement can be envisioned. The resulting nitroso compounds are often unstable and can lead to a complex mixture of degradation products.[4][5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting light sensitivity.
Q3: I'm seeing an increase in the polarity of my compound on TLC/HPLC, and mass spectrometry suggests the addition of oxygen. What's the cause?
A3: The sulfide linkage in your molecule is susceptible to oxidation, which would convert it first to a sulfoxide and then potentially to a sulfone. Both of these oxidized species are significantly more polar than the starting sulfide, which would explain the change in chromatographic behavior.
Oxidation Pathways:
-
Aerial Oxidation: In the presence of oxygen (from air), light, and a suitable solvent, photosensitized oxidation can occur.[6]
-
Peroxide Contamination: Solvents like THF or diethyl ether can form explosive peroxides over time. These peroxides are strong oxidizing agents that can readily oxidize sulfides.
-
Strongly Oxidizing Conditions: If your experimental conditions involve other reagents that are known oxidants, the sulfide will likely be the first group to be oxidized.
Preventative Measures:
-
Degas Solvents: For long-term storage or sensitive reactions, degas your solvents to remove dissolved oxygen.
-
Check for Peroxides: Always test ethers for the presence of peroxides before use.
-
Avoid Oxidizing Agents: Be mindful of the compatibility of your compound with other reagents in your reaction mixture.
Troubleshooting Guide: A Deeper Dive
Issue 1: Inconsistent Reaction Yields or Purity
If you are using this compound as a starting material and are getting inconsistent results, its stability in the reaction solvent is a prime suspect.
Diagnostic Protocol:
-
Run a Control Experiment: Dissolve your starting material in the reaction solvent under the reaction conditions (temperature, atmosphere) but without any other reagents.
-
Monitor Over Time: Take aliquots at regular intervals (e.g., 0, 1, 4, and 24 hours) and analyze them by HPLC or TLC.
-
Analyze the Data:
-
No change: Your starting material is stable under these conditions. The problem lies elsewhere in your reaction.
-
Appearance of new peaks/spots: Your starting material is degrading. Note the rate of degradation and the polarity of the new species.
-
Issue 2: Choice of Solvent for Storage and Experiments
The choice of solvent can dramatically impact the stability of this compound.[7]
Solvent Stability Comparison Table
| Solvent Class | Examples | Potential Stability Issues | Mitigation Strategy |
| Protic | Methanol, Ethanol, Water | Can act as H-donors for nitro reduction.[3] Can participate in photochemical reactions. | Use only when necessary for reactions. Store solutions in the dark and under inert gas. |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Generally better for stability, but can stabilize charged intermediates that may lead to degradation.[8] | Use high-purity, anhydrous grades. Be aware that DMF and DMSO can be difficult to remove. |
| Ethers | THF, Diethyl Ether | Peroxide formation is a major risk, leading to sulfide oxidation. | Test for and remove peroxides before use. Do not store solutions in these solvents for extended periods. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally good for short-term use. Can contain acidic impurities. | Use freshly distilled or inhibitor-free grades. Store in the dark. |
| Non-polar | Toluene, Hexanes | Generally the most stable for long-term storage as they are less likely to participate in degradation reactions. | Ensure your compound has sufficient solubility for your application. |
Recommendation: For long-term storage of solutions, toluene or another non-polar aprotic solvent is likely the best choice, provided the compound is soluble. For reactions, the choice will be dictated by the reaction requirements, but the potential for degradation should be considered and monitored.
Experimental Protocols
Protocol 1: Standardized Stability Assessment
This protocol allows for the systematic evaluation of your compound's stability in various solvents.
Materials:
-
This compound
-
A selection of high-purity, anhydrous solvents (e.g., Toluene, Acetonitrile, Methanol, DCM)
-
Amber HPLC vials with septa caps
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of your compound in a stable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: In separate amber HPLC vials, add a known volume of the stock solution and dilute with the test solvents to a final concentration of ~50 µg/mL. Prepare one vial for each time point for each solvent.
-
Set Conditions:
-
Light Exposure: Place one set of vials under ambient laboratory light.
-
Dark Control: Wrap a second set of vials completely in aluminum foil.
-
Elevated Temperature: Place a third, foil-wrapped set in a heating block at a relevant temperature (e.g., 40 °C or 60 °C).
-
-
Time Points: Analyze one vial from each set at t=0, 4, 8, 24, and 48 hours.
-
Analysis: Inject the samples onto the HPLC/UPLC. Record the peak area of the parent compound and any new peaks that appear.
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to t=0.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the mass of potential degradation products.
Procedure:
-
Prepare a Stressed Sample: Take a sample that has shown significant degradation from Protocol 1 (e.g., the light-exposed methanol sample at 48 hours).
-
LC-MS Analysis: Analyze the sample using an LC-MS system.
-
Data Interpretation:
-
Look for masses corresponding to potential products:
-
Oxidation: M+16 (sulfoxide), M+32 (sulfone)
-
Reduction: M-16 (nitroso), M-14 (hydroxylamine), M-30 (amine)
-
-
The fragmentation pattern in the MS/MS can provide further structural information.
-
Visualizing Potential Degradation Pathways
Caption: Key degradation pathways for this compound.
References
- Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Pancotti, A., et al. (2023).
- Kee, C. W., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
- Harrison, W. T. A., & Wilson, K. R. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- Wikipedia contributors. (n.d.). Solvent effects. Wikipedia.
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
- Singh, R., et al. (2024).
- Ito, Y., et al. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
- BenchChem. (2025). The Physicochemical Profile of 2-Nitrophenyl Phenyl Sulfide: A Technical Guide. BenchChem.
- Denofre, S., et al. (1996). Photosensitized oxidation of phenyl and tert-butyl sulfides. RSC Publishing.
- Ragaini, F., & Cenini, S. (2002). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- Li, Y., et al. (2020). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. SIOC Journals.
- Le, P. H., et al. (2025). Spontaneous Trisulfide Metathesis in Polar Aprotic Solvents. ChemRxiv.
- Li, Y., et al. (2023).
- Klán, P., et al. (2000). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis [sioc-journal.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photosensitized oxidation of phenyl and tert-butyl sulfides - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Guide: Purification Strategies for Phenyl 3-Nitrobenzyl Sulfide Photolysis Byproducts
Executive Summary & Mechanistic Insight[1]
This guide addresses the purification challenges associated with the photolysis of Phenyl 3-nitrobenzyl sulfide . Unlike the widely used ortho-nitrobenzyl (2-nitro) derivatives, which undergo a clean Norrish Type II intramolecular rearrangement to release a payload, the 3-nitro (meta) isomer predominantly undergoes C–S bond homolysis upon UV irradiation.
This fundamental mechanistic difference dictates the byproduct profile. The primary contaminants are not nitroso-aldehydes (as seen with o-nitrobenzyl cages) but rather radical recombination species .
The "Enemy": Key Byproducts
| Byproduct Class | Chemical Species | Origin | Physicochemical Property |
| Thiyl Dimers | Diphenyl disulfide (Ph-S-S-Ph) | Recombination of two phenylthiyl radicals (PhS•). | Highly lipophilic, non-polar, yellow oil/solid. |
| Benzyl Dimers | 1,2-bis(3-nitrophenyl)ethane | Recombination of two 3-nitrobenzyl radicals. | Non-polar solid, poor solubility in alcohols. |
| Oxidation Products | Sulfoxides / Sulfones | Reaction of excited sulfide or radicals with dissolved O₂. | More polar than sulfides; distinct IR/NMR signature. |
Mechanistic Pathway Visualization
Understanding the radical pathway is critical for selecting the correct scavenger or purification method. The 3-nitro substituent prevents the hydrogen abstraction required for clean photocleavage, forcing the molecule down a radical homolysis pathway.
Figure 1: The homolytic cleavage pathway of benzyl phenyl sulfides. Note the absence of the nitroso-aldehyde intermediate typical of ortho-isomers.
Troubleshooting & FAQs
Q1: My reaction mixture turned from colorless to distinct yellow/brown after irradiation. Is this normal?
Yes. This is the tell-tale sign of Diphenyl Disulfide formation.
-
Cause: The phenylthiyl radicals (PhS•) generated during photolysis recombine rapidly (k ≈ 10⁹ M⁻¹s⁻¹). Diphenyl disulfide has a strong UV-Vis absorption tailing into the visible region.
-
Action: Do not assume decomposition of your core scaffold. Perform a TLC (Thin Layer Chromatography) using 100% Hexanes. The disulfide will travel near the solvent front (Rf ~ 0.8-0.9).
Q2: I am trying to use this as a photocage to release a thiol, but the yield is <5%. Why?
Critical Check: Are you certain you are using the 3-nitro isomer?
-
Explanation: The 3-nitro (meta) isomer is mechanistically incapable of the efficient Norrish Type II reaction used for photocaging. It is often used as a negative control in biological experiments to prove that a biological effect is due to the specific uncaging of the 2-nitro (ortho) isomer and not just UV irradiation.
-
Solution: If you need to release a payload, you must synthesize or purchase the 2-nitrobenzyl (ortho) or 4,5-dimethoxy-2-nitrobenzyl (DMNB) analog.
Q3: How do I remove the sulfur smell and the disulfide byproduct?
Strategy: Leverage the extreme lipophilicity of the disulfide dimer.
-
Method: Unlike polar drug-like molecules, diphenyl disulfide is highly soluble in pure pentane/hexane and insoluble in water. See Protocol A below.
Experimental Protocols
Protocol A: Post-Photolysis Purification (Liquid-Liquid Extraction)
Best for: Removing non-polar radical dimers (disulfides/bibenzyls) from polar products.
Materials:
-
Hexanes (HPLC Grade)
-
Acetonitrile (ACN) or Methanol (MeOH)[1]
-
Separatory funnel
Step-by-Step:
-
Solvent Swap: Evaporate the photolysis solvent (often DMSO or aqueous buffer) if possible. If the reaction is in DMSO, dilute 1:10 with water.
-
Partition: Dissolve the crude residue in Acetonitrile (ACN) .
-
Wash: Add an equal volume of Hexanes . Shake vigorously and let phases separate.
-
Top Layer (Hexane): Contains Diphenyl Disulfide and Bibenzyl dimers. Discard (proper chemical waste).
-
Bottom Layer (ACN): Contains your polar product and unreacted starting material.
-
-
Repeat: Perform the hexane wash 3 times.
-
Validation: Spot the ACN layer on TLC. The high-Rf UV-active spot corresponding to the disulfide should be absent.
Protocol B: Scavenger-Assisted Photolysis
Best for: Preventing the formation of insoluble dimers during the reaction.
If the radical byproducts are precipitating and trapping your product, add a radical scavenger during photolysis.
Scavenger Choice:
-
Ascorbic Acid (Vitamin C): 5–10 equivalents. Water-soluble H-atom donor. Reduces thiyl radicals back to thiols before they dimerize.
-
Dithiothreitol (DTT): If your product tolerates reducing agents, DTT will keep sulfur species in the monomeric thiol state, preventing disulfide accumulation.
Purification Decision Tree
Use this logic flow to determine the optimal cleanup strategy based on your product's properties.
Figure 2: Decision matrix for selecting the appropriate purification workflow.
References
-
Mechanistic Distinction (Ortho vs. Meta)
- Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.
- Relevance: Establishes the Norrish Type II requirement for ortho-substitution and the lack thereof for meta-isomers.
-
Radical Homolysis of Benzyl Sulfides
- Bonesi, S. M., et al. (2006). "Photosensitized oxidation of phenyl and tert-butyl sulfides." Photochemical & Photobiological Sciences.
- Relevance: Details the radical generation (C-S cleavage)
-
Disulfide Photochemistry
- Booker-Milburn, K. I., et al. (2005). "Photochemistry of organic sulfur compounds." Annual Reports on the Progress of Chemistry, Section B.
- Relevance: Describes the recombination kinetics of thiyl radicals to form disulfides.
-
General Purification of Photolysis Mixtures
- Cold Spring Harbor Protocols. (2020). "Cleavage of Photo-Labile Linkers."
- Relevance: Standard protocols for solvent extraction of photolysis byproducts.
Sources
Troubleshooting low yields in Phenyl 3-nitrobenzyl sulfide attachment
Ticket ID: #SULF-SN2-003
Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering low yields in the synthesis of Phenyl 3-nitrobenzyl sulfide via the nucleophilic substitution of Thiophenol and 3-Nitrobenzyl bromide .
While this reaction follows a standard Williamson thioether synthesis (
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the specific failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in thioether synthesis.
Technical Modules: Root Cause Analysis
Module A: The Oxidative Trap (Thiol Management)
The Problem: Thiophenol (
The Mechanism:
Corrective Action:
-
Degas Solvents: Sparge reaction solvents with
or Argon for 15 minutes prior to adding thiophenol. -
Order of Addition: Add the reducing agent (if used) or base under inert atmosphere.
-
TCEP Additive: In aqueous or mixed-solvent systems, adding 1.0 eq of TCEP (Tris(2-carboxyethyl)phosphine) can selectively reduce disulfides back to thiols without interfering with the alkylation [1].
Module B: The Electrophile (3-Nitrobenzyl Bromide)
The Problem: The meta-nitro group is electron-withdrawing, activating the benzylic carbon for nucleophilic attack. However, it also makes the compound a potent lachrymator and susceptible to hydrolysis if the solvent is "wet" (contains water).
-
Contrast with p-Nitro: 4-Nitrobenzyl halides often react via radical anions (SET mechanism). The 3-nitro isomer does not support this resonance stabilization effectively, forcing the reaction through a clean
pathway [2]. This means you do not need radical scavengers or light exclusion, but you do need a good nucleophile.
Module C: Solvent & Base Selection
The choice of solvent dictates the "nakedness" of the thiolate anion.
| Solvent System | Base | Rate ( | Pros | Cons |
| Acetone | Moderate | Easy workup, cheap. | Poor solubility of inorganic bases. | |
| DMF / DMSO | Fast | High yield, rapid reaction. | Difficult to remove solvent; DMSO promotes oxidation. | |
| Water | Slow | Green chemistry. | Requires Phase Transfer Catalyst (TBAB). | |
| Ethanol | Slow | Mild, good solubility. | Protio-solvent shells the nucleophile (slower). |
Validated Protocol (SOP)
Protocol ID: SOP-SULF-003 Target Yield: >90% Scale: 1.0 mmol
Reagents
-
Thiophenol (
equiv) -
3-Nitrobenzyl bromide (
equiv) -
Potassium Carbonate (
, anhydrous, equiv) -
Acetone (Reagent Grade, dried over
)
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL round-bottom flask and cool under a stream of Nitrogen (
). -
Solvent Charge: Add 10 mL of anhydrous Acetone. Sparge with
for 5 minutes. -
Nucleophile Formation: Add Thiophenol (
mg, mmol) followed by ( mg, mmol).-
Observation: The solution may become slightly cloudy. Stir for 10 minutes at Room Temperature (RT) to ensure deprotonation.
-
-
Alkylation: Add 3-Nitrobenzyl bromide (
mg, mmol) in one portion.-
Critical: If the bromide is solid, dissolve it in minimal acetone before addition to ensure rapid mixing.
-
-
Reaction: Stir at RT for 2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). Product usually appears at
. Look for the disappearance of the thiol spot.
-
-
Workup:
-
Filter off the solid
and excess carbonate. -
Concentrate the filtrate in vacuo.
-
Redissolve in
and wash with (removes unreacted foul-smelling thiol) and then Brine.
-
-
Purification: Recrystallize from Ethanol or perform flash chromatography if high purity is required.
Reaction Mechanism Visualization
Figure 2: Mechanistic pathway of the SN2 reaction.[2] Note that the base facilitates the formation of the active thiolate nucleophile.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to speed up the reaction?
A: Yes, DMSO accelerates
Q: Why is my product an oil instead of a solid?
A: this compound should be a solid. If it is an oil, it likely contains solvent residues (DMF/DMSO) or unreacted thiophenol. Wash the organic layer thoroughly with
Q: Can I use water as a solvent? A: Yes, "Green" synthesis in water is possible using a phase transfer catalyst (e.g., TBAB) or specific surfactants, though yields may vary compared to acetone/DMF methods [4].
References
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry.
-
Prousek, J. (1984). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.[3] Collection of Czechoslovak Chemical Communications. (Highlights the distinction that meta-isomers typically follow SN2).
-
Cui, H., et al. (2016).[4] Direct difunctionalization of alkenes with nitriles and thiols... using DMSO as a mild oxidant. Journal of Organic Chemistry. (Demonstrates DMSO's oxidative capacity toward thiols).
-
Wang, L., et al. (2010). Water-Promoted Green Synthesis of Heteroaryl Thioether. Chinese Journal of Organic Chemistry.
Sources
- 1. US3296311A - Process for the nuclear bromination of thiophenols - Google Patents [patents.google.com]
- 2. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations? - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01593B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
Minimizing side product formation during Phenyl 3-nitrobenzyl sulfide use
The following technical guide is structured as a specialized support resource for researchers working with Phenyl 3-nitrobenzyl sulfide . It addresses the specific chemoselective challenges associated with this molecule, particularly the competing reactivities of the nitro group, the sulfide linkage, and the benzylic position.
Executive Summary: The Chemoselectivity Paradox
This compound presents a classic "chemoselectivity paradox" in organic synthesis. You are managing two distinct reactive centers:
-
The Nitro Group (–NO₂): Often the target for reduction to an amine (aniline derivative).[1]
-
The Sulfide Linkage (–S–): A "soft" nucleophile susceptible to oxidation (to sulfoxide/sulfone) and capable of poisoning transition metal catalysts (Pd/Pt) or undergoing hydrogenolysis (C–S bond cleavage).
Core Directive: To minimize side products, you must decouple these reactivities. Most failures stem from using "standard" conditions (e.g., Pd/C hydrogenation) that are incompatible with the sulfur moiety.
Critical Pathways & Side Product Analysis
The following diagram illustrates the primary failure modes (red) versus the target pathways (green) when manipulating this substrate.
Figure 1: Reaction landscape showing the divergence between chemoselective success and common failure modes involving oxidation or bond cleavage.[2]
Protocol 1: Chemoselective Nitro Reduction (Avoiding Catalyst Poisoning)
The Issue: Users frequently attempt catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group. The Failure: The sulfide sulfur binds irreversibly to the Palladium surface (poisoning), stopping the reaction or forcing the use of high pressure/temperature, which leads to C–S bond hydrogenolysis (cleavage).
Recommended Method: Iron-Mediated Reduction (Bechamp Conditions) This method relies on single-electron transfer (SET) rather than surface catalysis, rendering it immune to sulfur poisoning.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve This compound (1.0 eq) in a mixture of Ethanol/Water (4:1 v/v) .
-
Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) .
-
Why: NH₄Cl buffers the pH. Strong acids (HCl) can promote side reactions; basic conditions promote azo coupling.
-
-
Reduction: Add Iron Powder (Fe, 5.0 eq, <325 mesh) .
-
Technical Note: Use fresh iron powder. Oxidized iron (rust) lowers electron transfer efficiency.
-
-
Reflux: Heat to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the nitro starting material.
-
-
Workup (Critical for Purity):
-
Filter the hot mixture through a Celite pad to remove iron oxides.
-
Wash the pad with hot ethanol.
-
Concentrate the filtrate. Partition between EtOAc and water.
-
Result: The sulfide linkage remains intact; the nitro group is cleanly converted to the amine [1, 2].
-
Alternative Methods Comparison Table
| Method | Reagents | Suitability for Sulfides | Primary Risk |
| Fe / NH₄Cl | Iron powder, mild acid | Excellent | Iron waste disposal; emulsion during workup. |
| SnCl₂ (Stannous Chloride) | SnCl₂[3]·2H₂O, EtOH | Good | Chemoselective, but tin byproducts are difficult to remove. |
| Catalytic H₂ (Pd/C) | H₂ gas, Palladium | Poor | Catalyst Poisoning & Desulfurization (C-S cleavage). |
| Zn / AcOH | Zinc dust, Acetic Acid | Moderate | Can be too aggressive; risk of over-reduction or acetylation. |
| Sodium Sulfide (Zinin) | Na₂S or NaSH | Good | "Self-consistent" chemistry, but smells bad and requires precise pH control. |
Protocol 2: Preventing S-Oxidation (Sulfoxide Formation)
The Issue: The sulfide sulfur is electron-rich. Atmospheric oxygen, or peroxides present in solvents (THF, Dioxane, Ethers), will oxidize it to the Sulfoxide (P-3-NBS-O ) or Sulfone.
Prevention Strategy[4]
-
Solvent Hygiene:
-
NEVER use aged THF or Diethyl Ether without testing for peroxides. Peroxides act as oxygen transfer agents, rapidly converting sulfides to sulfoxides.
-
Action: Use anhydrous, inhibitor-free solvents from a fresh seal, or pass through an activated alumina column before use.
-
-
Inert Atmosphere:
-
Conduct all reactions under a positive pressure of Nitrogen (N₂) or Argon.
-
Sparge (degas) all solvents with N₂ for 15 minutes prior to adding the sulfide substrate.
-
-
Antioxidant Additives (Optional):
-
If the synthesis requires long exposure to air during workup, adding a trace amount of BHT (Butylated hydroxytoluene) can scavenge radical species that initiate S-oxidation.
-
Troubleshooting & FAQs
Q1: I tried reducing the nitro group with H₂/Pd-C, but the reaction stalled after 10%. Adding more catalyst didn't help. Why?
A: You have poisoned the catalyst. The sulfur atom in this compound has a high affinity for the empty d-orbitals of Palladium. It coats the catalyst surface, blocking hydrogen adsorption. Fix: Switch to the Iron/Ammonium Chloride protocol (Protocol 1). Do not attempt to "force" the hydrogenation with higher pressure, as this will likely cleave the benzylic C–S bond, yielding toluene and thiophenol [3].
Q2: My product shows a "split" peak in NMR/LCMS (M+16). What is this?
A: This is the Sulfoxide side product (M+16 mass shift). It likely formed during the workup or storage. Fix:
-
Check your ether/THF for peroxides.
-
Did you use bleach to clean glassware? Residual hypochlorite is a potent sulfide oxidant.
-
Store the compound under inert gas at -20°C.
Q3: During synthesis of the sulfide (from 3-nitrobenzyl chloride + thiophenol), I see a non-polar impurity.
A: This is likely Diphenyl Disulfide (Ph-S-S-Ph), formed by the oxidation of the thiophenol starting material before it could attack the benzyl chloride. Fix:
-
Degas your reaction solvent before adding the thiophenol.
-
Use a slight excess of the benzyl chloride (1.1 eq) rather than the thiol to ensure all thiol is consumed in the substitution, not oxidation.
Q4: Can I use Sodium Borohydride (NaBH₄) to reduce the nitro group?
A: Generally, no.[4] NaBH₄ reduces ketones/aldehydes but is inert toward nitro groups under standard conditions. However, adding a transition metal salt (like NiCl₂ or CoCl₂) to NaBH₄ creates a "boride" catalyst in situ. While effective for nitro groups, these borides are also susceptible to sulfur poisoning (similar to Pd/C). Stick to Fe/NH₄Cl or SnCl₂ for high reliability [4].
Decision Logic for Experimental Design
Use this flow to select the correct reducing agent based on your specific constraints.
Figure 2: Decision matrix for selecting reduction conditions compatible with sulfide linkages.
References
-
Bechamp Reduction Mechanism & Application: Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.[5] Source: ACS Publications (Chemical Reviews). URL:[Link]
-
Chemoselective Reduction using Iron: Title: Selective reduction of nitro compounds to amines by metallic iron. Source: Organic Chemistry Portal. URL:[Link]
-
Catalytic Hydrogenation & Sulfur Poisoning: Title: Catalyst Poisoning in Hydrogenation Reactions. Source: Johnson Matthey Technology Review. URL:[Link]
-
Borohydride-Metal Systems: Title: Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis (Context on Zinin and alternative reductions). Source: Chinese Journal of Organic Chemistry / SIOC. URL:[Link]
Sources
Phenyl 3-nitrobenzyl sulfide compatibility with other protecting groups
Executive Summary: The "Safety-Catch" Profile
The Phenyl 3-nitrobenzyl sulfide moiety represents a specific subclass of protected thiophenols. Unlike the photolabile ortho-nitrobenzyl (o-NB) or the resonance-labile para-nitrobenzyl (p-NB) groups, the 3-nitrobenzyl (meta-isomer) group functions as a highly robust "safety-catch" protecting group.
The Core Conflict:
-
Stability: The electron-withdrawing nitro group at the meta position destabilizes the benzylic carbocation, rendering the thioether exceptionally stable to acids (TFA, HCl). It is also stable to most bases.
-
Vulnerability: The sulfur atom remains nucleophilic and prone to oxidation. You must avoid strong electrophiles (alkylating agents) and oxidants (mCPBA, H2O2) unless sulfoxide/sulfone formation is intended.
-
Activation: Removal typically requires a two-step "Unlock & Cleave" sequence: reduction of the nitro group (NO2
NH2) followed by oxidative or solvolytic cleavage.
Compatibility Matrix & Decision Logic
The following table summarizes the stability of the Ph-S-3NBz moiety against common reagents used for other protecting groups.
| Reagent Class | Target Group (Example) | Compatibility | Technical Note |
| Strong Acids | Boc, Trityl (TFA, HCl) | Compatible | The 3-NO2 group destabilizes the benzyl cation, preventing acidolysis. |
| Weak Bases | Fmoc (Piperidine) | Compatible | Stable to non-nucleophilic bases. |
| Strong Bases | Esters (LiOH, NaOH) | Compatible | Generally stable, but avoid strong bases if |
| Hydrogenation | Cbz, Bn (H2/Pd) | INCOMPATIBLE | CRITICAL: Pd/C will reduce the NO2 group to NH2, altering the protecting group's electronics (unlocking it). Sulfur may also poison the Pd catalyst. |
| Oxidants | Pmb (DDQ, CAN) | Conditional | RISK: Sulfur is easily oxidized to sulfoxide (S=O). CAN may cleave the group prematurely. |
| Electrophiles | Alkylation (MeI, BnBr) | INCOMPATIBLE | Sulfur will alkylate to form a sulfonium salt. |
| Hydride Reductants | Esters (LiAlH4) | INCOMPATIBLE | Reduces NO2 to azo/hydrazo species or amine. |
Visual Logic: Reagent Compatibility Flowchart
Figure 1: Decision tree for reagent selection when the this compound moiety is present.
Troubleshooting Guides (Q&A)
Scenario A: "I tried to remove a Cbz group with H2/Pd/C, but the reaction stalled."
-
Diagnosis: Catalyst Poisoning & Competing Reduction.
-
Explanation: The sulfur atom in your phenyl sulfide moiety is a potent catalyst poison for Palladium. It binds to the active sites, killing the hydrogenation activity. Furthermore, if any hydrogenation does occur, it will preferentially reduce your 3-nitro group to an amine before removing the Cbz.
-
Solution:
-
Switch De-protection Strategy: Use acid-labile groups (Boc) instead of Cbz if possible.
-
Alternative Cbz Removal: Use HBr/Acetic Acid or BBr3 (Lewis Acid). The 3-nitrobenzyl sulfide is stable to these strongly acidic conditions [1].
-
Scenario B: "I treated my molecule with mCPBA to make an epoxide, but the mass spec shows +16 and +32 peaks."
-
Diagnosis: Unintended Sulfur Oxidation.
-
Explanation: Thioethers are significantly more nucleophilic than alkenes. mCPBA will oxidize the sulfide to a sulfoxide (+16) or sulfone (+32) before or concurrently with epoxidation [2].
-
Solution:
-
Use a Directed Epoxidation: If applicable, use Vanadyl acetylacetonate (VO(acac)2) / t-BuOOH, which is often less reactive toward sulfides than peracids.
-
Mask the Sulfide: Pre-oxidize to the sulfone (if acceptable) or form a sulfonium salt (reversible) to deactivate the sulfur, though this is synthetically "expensive" in step count.
-
Scenario C: "How do I actually remove the 3-nitrobenzyl group? Acid reflux isn't working."
-
Diagnosis: The "Safety Catch" is still locked.
-
Explanation: The 3-nitro group is electron-withdrawing.[1] This destabilizes the transition state required for acid cleavage (S_N1 pathway). You cannot hydrolyze it directly with acid.
-
Solution: You must use the "Unlock-then-Cleave" protocol.
-
Step 1 (Unlock): Reduce the Nitro (NO2) to Amino (NH2). Use Zn dust / Acetic Acid or SnCl2 .
-
Step 2 (Cleave): The resulting 3-aminobenzyl thioether is electron-rich. It can now be cleaved by mild oxidation (e.g., Hg(OAc)2 in TFA) or oxidative hydrolysis [3].
-
Detailed Protocol: Selective Cleavage
Since the 3-nitrobenzyl group is a "latent" protecting group, it requires a specific two-stage removal.
Stage 1: Reductive Activation (The Unlock)
-
Reagents: Zinc Dust (activated), Acetic Acid (AcOH), Methanol.
-
Procedure:
-
Dissolve the substrate in MeOH/AcOH (10:1).
-
Add excess Zinc dust (10-20 eq) at 0°C.
-
Stir at Room Temperature (RT) for 1-4 hours. Monitor by TLC (The amine is usually more polar/fluorescent).
-
Filter through Celite to remove Zinc. Concentrate.
-
Result: Phenyl 3-aminobenzyl sulfide.
-
Stage 2: Oxidative Cleavage (The Release)
-
Reagents: Mercury(II) Acetate [Hg(OAc)2] or Silver Nitrate [AgNO3].
-
Mechanism: The metal coordinates to the sulfur (thiophilic), while the electron-rich amino-benzyl group facilitates the breaking of the C-S bond.
-
Procedure:
-
Dissolve the crude amine in TFA/Anisole (9:1) or dilute aqueous acid.
-
Add Hg(OAc)2 (1.1 eq).
-
Stir for 30 mins.
-
Quench with H2S or a thiol scavenger to precipitate the metal sulfide.
-
Result: Free Thiophenol (Phenyl thiol).
-
Mechanistic Visualization
The following diagram illustrates why the 3-nitro isomer is stable to acid (Locked) and how reduction enables cleavage.
Figure 2: The "Safety-Catch" mechanism of Nitrobenzyl protecting groups.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[2] Tetrahedron, 42(20), 5459-5495.
-
Kusumoto, S., et al. (1986). Removal of p-nitrobenzyl group by reduction and electrochemical oxidation.[3] Bulletin of the Chemical Society of Japan. (Note: Mechanistic parallel for m-nitro isomers).
Sources
Technical Support Center: Scaling Up Reactions Involving Phenyl 3-nitrobenzyl sulfide
This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up reactions involving Phenyl 3-nitrobenzyl sulfide. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate the challenges of moving from bench-scale to larger-scale production.
Introduction
This compound is a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, can present unique challenges upon scale-up. This guide provides a comprehensive resource for troubleshooting common issues and answers frequently asked questions to ensure a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound, and what are the key reaction parameters?
The most prevalent method for synthesizing this compound is the SNAr reaction between a thiophenol salt and a 3-nitrobenzyl halide (e.g., bromide or chloride). The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, and in the presence of a base to deprotonate the thiophenol.
Key Reaction Parameters:
-
Choice of Base: A non-nucleophilic base is crucial to prevent side reactions with the benzyl halide. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or an organic base like triethylamine (TEA).
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the thiolate anion, enhancing its nucleophilicity.
-
Temperature: The reaction is typically run at room temperature to slightly elevated temperatures (40-60 °C) to ensure a reasonable reaction rate without promoting byproduct formation.
-
Stoichiometry: A slight excess of the thiophenol or the base may be used to ensure complete conversion of the limiting reagent, which is usually the more expensive 3-nitrobenzyl halide.
Q2: What are the potential side reactions to be aware of during the synthesis?
Several side reactions can occur, impacting the yield and purity of the final product. Being aware of these can help in optimizing the reaction conditions.
-
Over-alkylation: The product, this compound, can act as a nucleophile and react with another molecule of the 3-nitrobenzyl halide, leading to the formation of a sulfonium salt.
-
Oxidation of Thiophenol: Thiophenols are susceptible to oxidation, especially in the presence of air and base, leading to the formation of diphenyl disulfide. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Elimination Reactions: With sterically hindered substrates or stronger bases, elimination reactions can compete with substitution.
Q3: How can I monitor the progress of the reaction effectively?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable solvent system (e.g., hexane/ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The disappearance of the limiting starting material (usually the 3-nitrobenzyl halide) indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
Scaling up a reaction can introduce new challenges that were not apparent at the lab scale. This section provides a systematic approach to troubleshooting common problems encountered during the scale-up of this compound synthesis.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Formation of byproducts. 4. Mechanical losses during workup and purification. | 1. Confirm reaction completion: Use TLC or HPLC to ensure the limiting reagent is fully consumed. If not, consider increasing the reaction time or temperature moderately. 2. Check reagent quality: Ensure the purity of starting materials. Thiophenol can oxidize over time. 3. Optimize reaction conditions: Re-evaluate the choice of base, solvent, and temperature. A weaker base or lower temperature might reduce byproduct formation. Running the reaction under an inert atmosphere can prevent oxidation. 4. Improve workup procedure: Minimize the number of transfer steps and ensure efficient extraction. |
| Product is Oily or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purification: If the crude product is an oil, column chromatography is the recommended purification method. 2. Recrystallization: If the product is a solid but oily, try recrystallization from a different solvent system. A co-solvent system (e.g., ethanol/water) might be effective. 3. Solvent Removal: Ensure all solvent is removed under high vacuum. |
| Formation of Diphenyl Disulfide | 1. Oxidation of thiophenol. | 1. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen. 2. Degas Solvents: Use degassed solvents to remove dissolved oxygen. 3. Order of Addition: Add the base to the thiophenol solution just before the addition of the 3-nitrobenzyl halide to minimize the time the reactive thiolate is exposed. |
| Difficulties in Purification | 1. Similar polarity of product and byproducts. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. 2. Recrystallization: If chromatography is not effective, multiple recrystallizations may be necessary. Seeding the solution with a pure crystal can sometimes induce crystallization. 3. Chemical Treatment: In some cases, a mild oxidizing agent can be used to convert unreacted thiophenol to diphenyl disulfide, which may be easier to separate. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is for a typical lab-scale synthesis and can be used as a starting point for scale-up.
Materials:
-
Thiophenol (1.0 eq)
-
3-Nitrobenzyl bromide (1.05 eq)
-
Potassium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of thiophenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-nitrobenzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate).
Scale-Up Considerations
When scaling up the reaction, the following points should be considered:
-
Heat Management: The reaction can be exothermic. Ensure the reactor is equipped with adequate cooling to control the temperature, especially during the addition of reagents.
-
Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and prevent localized hot spots.
-
Reagent Addition: For larger scale reactions, the 3-nitrobenzyl halide should be added portion-wise or via a dropping funnel to control the reaction rate and temperature.
-
Workup: The volume of solvents for extraction and washing will increase significantly. Ensure appropriate equipment is available for handling large volumes.
Visualizations
Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are the formation of the thiolate anion and its subsequent attack on the benzylic carbon.
Caption: General SNAr mechanism for the synthesis of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing issues during scale-up.
Caption: A systematic workflow for troubleshooting scale-up issues.
References
-
Organic Syntheses. p-NITROPHENYL SULFIDE. Available at: [Link][1]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). Available at: [Link][2]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link][3]
-
NPTEL. Lecture 15 Aromatic Nucleophilic Substitution. Available at: [Link][4]
-
Royal Society of Chemistry. A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Available at: [Link][5]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00512C [pubs.rsc.org]
Validation & Comparative
Validation of Phenyl 3-nitrobenzyl sulfide as a photoremovable group
Validation of Phenyl 3-Nitrobenzyl Sulfide as a Photoremovable Group: A Technical Assessment
Executive Summary: The "Meta Effect" Anomaly
In the landscape of photoremovable protecting groups (PPGs), This compound (Ph-NBS) represents a distinct mechanistic class.[1] Unlike the ubiquitous ortho-nitrobenzyl (oNB) derivatives that rely on the Norrish Type II intramolecular abstraction, Ph-NBS operates via carbon-sulfur (C-S) bond homolysis , driven by a phenomenon known as the "Meta Effect." [1]
This guide validates Ph-NBS not as a generic replacement for oNB, but as a specialized radical-releasing linker.[1] Its utility is defined by its unique cleavage efficiency in the meta position—where the 3-nitro isomer significantly outperforms the 4-nitro (para) isomer—and its strict requirement for oxygen-free environments to maximize quantum yield.[1]
Mechanistic Validation: Radical Homolysis vs. Photoisomerization
To validate Ph-NBS, one must understand why the 3-nitro position is critical.[1] Standard PPGs (oNB) use the 2-nitro position to facilitate hydrogen abstraction.[1] Ph-NBS, however, utilizes the excited state energy to homolytically cleave the C-S bond, generating a benzyl radical and a thiophenyl radical.[1]
The "Meta Effect" Explained
Research by Fleming and others established that in benzyl phenyl sulfides, electron-withdrawing groups in the meta position (e.g., 3-NO₂, 3-CN) enhance photocleavage efficiency more than in the para position.[1] This counter-intuitive "Meta Effect" is attributed to the specific nodal patterns of the molecular orbitals in the excited triplet state, which favor bond dissociation for meta isomers.[1]
Key Mechanistic Differences:
-
Ph-NBS (3-nitro):
Excited Triplet C-S Homolysis Benzyl Radical + Thiophenyl Radical.[1] -
oNB (2-nitro):
Excited Triplet 1,5-H Abstraction aci-nitro intermediate Hemiacetal Release + Nitrosoaldehyde.[1]
Pathway Visualization
The following diagram illustrates the divergent pathways of Ph-NBS compared to the standard oNB system.
Figure 1: Mechanistic divergence of Ph-NBS (Radical Homolysis) versus standard oNB (Photoisomerization).
Comparative Performance Guide
Use this table to determine if Ph-NBS is the correct reagent for your specific application.
| Feature | This compound (Ph-NBS) | o-Nitrobenzyl (oNB) | p-Hydroxyphenacyl (pHP) |
| Primary Mechanism | Radical Homolysis (C-S) | Norrish Type II (C-O/N) | Photo-Favorskii Rearrangement |
| Release Species | Radical intermediates | Neutral substrate | Neutral substrate |
| Quantum Yield ( | Variable (High in 3-NO₂ vs 4-NO₂) | 0.01 – 0.13 | 0.10 – 0.40 (up to 1.[1]0) |
| By-products | Thiophenol / Benzyl dimers | Nitrosobenzaldehyde (Toxic/Absorbing) | Phenylacetic acid (Benign) |
| Oxygen Sensitivity | High (O₂ quenches radicals) | Low | Low |
| Solvent Dependency | High (Requires H-donors/traps) | Moderate | High (Requires water) |
| Best Application | Radical initiation, S-linkers | General bio-caging (ATP, DNA) | Fast release, biological studies |
Critical Insight: Ph-NBS is not recommended for releasing sensitive biological moieties that might react with radicals.[1] It is ideal for materials science applications (photo-initiators) or synthetic pathways requiring specific C-S bond scission.[1]
Experimental Protocol: Synthesis and Photolysis
To validate the "Meta Effect" in your own lab, follow this self-validating protocol. The key to reproducibility here is the exclusion of oxygen , which drastically diminishes the quantum yield of the cleavage.[1]
Phase 1: Synthesis of Ph-NBS
-
Reagents: 3-Nitrobenzyl chloride (1.0 eq), Thiophenol (1.0 eq), NaOH (1.1 eq), Ethanol (0.5 M).[1]
-
Procedure:
-
Dissolve thiophenol in ethanol under N₂ atmosphere.
-
Add NaOH and stir until the sodium thiophenoxide salt forms (solution clears).
-
Add 3-nitrobenzyl chloride dropwise.[1]
-
Reflux for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Validation Point: Product should appear as a distinct spot; 3-nitro isomer typically crystallizes or oils out upon cooling.[1] Recrystallize from EtOH.
-
Phase 2: Photolysis & Validation (The "Freeze-Pump-Thaw" Standard)
-
Equipment: Rayonet reactor or Hg lamp (300 nm cutoff filter), Quartz cuvette or Pyrex tube.
-
Solvent: Benzene or Acetonitrile (degassed).[1]
-
Workflow:
Figure 2: Experimental workflow emphasizing the critical deoxygenation step required for Ph-NBS photolysis.
Data Interpretation:
-
Successful Cleavage: You will observe the disappearance of the starting sulfide and the formation of diphenyl disulfide (from thiophenyl radical recombination) and 1,2-bis(3-nitrophenyl)ethane (from benzyl radical recombination).[1]
-
Failure Mode: If the starting material remains unchanged, oxygen likely quenched the triplet state.[1] Repeat the freeze-pump-thaw cycles.
References
-
Substituent Effects on the Photocleavage of Benzyl-Sulfur Bonds.[1][2][3][4] Observation of the "Meta Effect" Source: The Journal of Organic Chemistry (ACS) URL:[1][Link][1]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews (ACS) URL:[1][Link][1]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Source: Chemical Reviews (ACS) URL:[1][Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituent Effects on the Photocleavage of Benzyl-Sulfur Bonds. Observation of the "Meta Effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Cleavage Efficiency of Photolabile Protecting Groups
In the realms of chemical biology, drug development, and materials science, the ability to control molecular function with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are indispensable tools that mask the function of a molecule until its activity is unleashed by a pulse of light.[1][2] This reagent-free deprotection strategy offers unparalleled control over complex biological systems and synthetic pathways.[1][3]
However, not all PPGs are created equal. The success of an experiment often hinges on the "cleavage efficiency" of the chosen PPG. This guide provides a comprehensive comparison of common PPGs, delves into the critical parameters that define their efficiency, and presents a standardized protocol for their evaluation.
Defining Photocleavage Efficiency: Beyond the Quantum Yield
The effectiveness of a PPG is a multifactorial property. While the uncaging quantum yield (Φu) —the ratio of released molecules to absorbed photons—is a cornerstone metric, a holistic assessment requires consideration of several parameters.[4] A truly efficient PPG for a given application will exhibit a synergistic combination of the following:
-
Molar Extinction Coefficient (ε): This value at the activation wavelength (λmax) dictates how strongly the PPG absorbs light. A high ε is crucial for efficient light capture, especially at low concentrations.
-
Quantum Yield of Uncaging (Φu): This represents the efficiency of the photochemical reaction itself. A high Φu means that a greater fraction of the absorbed photons leads to the desired bond cleavage.[5][6]
-
One-Photon (1P) and Two-Photon (2P) Cross-Sections (σ₁ and σ₂): For applications requiring tissue penetration and high spatial resolution, two-photon excitation using near-infrared (NIR) light is employed.[7][8] The two-photon absorption cross-section (σ₂) is the critical parameter for efficiency in this modality.[9] The overall uncaging efficiency can be expressed as the product of the extinction coefficient and the quantum yield (ε × Φu).[9]
-
Photolysis Byproducts: Ideal PPGs should decompose into benign, non-toxic byproducts that do not interfere with the biological system or subsequent chemical steps.[9]
-
Wavelength of Activation (λmax): The ideal absorption wavelength should be long enough (>350 nm) to minimize potential photodamage to cells and biological molecules.[3][7]
-
Solubility and Stability: The caged compound must be stable under experimental conditions in the dark but readily soluble in the appropriate aqueous or organic media.[9]
A Comparative Analysis of Common Photolabile Protecting Groups
PPGs are often categorized by their core chromophore. Here, we compare three of the most prevalent classes: o-nitrobenzyl, coumarin-based, and phenacyl derivatives.
| Protecting Group Class | Typical λmax (nm) | Quantum Yield (Φu) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) Derivatives | 340 - 365 | 0.01 - 0.5 | Highly versatile, well-understood mechanism, protects many functional groups.[7][10] | Typically requires UV light, byproducts can be reactive, slower release kinetics.[11] |
| Coumarin-Based Derivatives | 350 - 450 | 0.02 - 0.8+ | High ε, often fluorescent byproducts for monitoring, good 2P cross-sections, faster release.[5][12] | Can be sensitive to hydrolysis, complex photochemistry.[13] |
| Phenacyl Derivatives | 320 - 380 | 0.1 - 0.4 | Fast cleavage kinetics. | Shorter wavelength activation, potential for side reactions. |
Note: Quantum yields are highly dependent on the leaving group, substitution on the chromophore, and the solvent environment.
Since their inception, ONB-based PPGs have been the most widely used class due to their synthetic accessibility and broad applicability for protecting amines, carboxylates, and phosphates.[7][10] The photocleavage proceeds via a Norrish Type II-like mechanism. Upon UV irradiation (~350 nm), an intramolecular hydrogen abstraction by the excited nitro group leads to the formation of an aci-nitro intermediate, which then rearranges to release the caged substrate and a 2-nitrosobenzaldehyde byproduct.[1]
Coumarin-based PPGs, such as the (7-diethylaminocoumarin-4-yl)methyl (DEACM) group, offer significant advantages, including absorption at longer wavelengths and generally higher quantum yields.[2][5] Many coumarins exhibit large two-photon cross-sections, making them ideal for in vivo studies and neurobiology.[14][15] Their cleavage often yields a fluorescent byproduct, providing a convenient method for monitoring the release of the active molecule.[6]
Experimental Workflow: Quantifying Cleavage Efficiency
To objectively compare PPGs, a robust and reproducible experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the photocleavage reaction by separating the caged precursor from the released substrate and byproducts.[16][17]
Caption: HPLC-based workflow for quantifying photocleavage efficiency.
-
Rationale: This protocol establishes a kinetic profile of the photocleavage reaction, allowing for the determination of the reaction rate constant and the overall conversion efficiency. Using a calibrated HPLC system ensures accurate quantification.
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of the photolabile compound (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile/water).
-
Expertise Note: The solvent system should be chosen to ensure solubility of all components and be compatible with the HPLC mobile phase. It can also influence the quantum yield.[13]
-
-
Instrumentation Setup:
-
Utilize a collimated light source (e.g., a 365 nm LED) with a calibrated power output. Consistent photon flux is critical for reproducible kinetic data.
-
Set up an HPLC system with a suitable column (e.g., C18) and a detector set to a wavelength where both the reactant and product absorb, or use a diode array detector to monitor all wavelengths.
-
-
Irradiation and Sampling:
-
Transfer a defined volume of the stock solution to a quartz cuvette.
-
Inject a t=0 (dark control) sample into the HPLC to establish the initial peak area of the caged compound.
-
Begin irradiation while stirring the solution. At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 30 minutes), withdraw an aliquot and immediately inject it into the HPLC.
-
Expertise Note: For very fast reactions, an automated injection system or a post-column photochemical reactor may be necessary.[18]
-
-
Data Analysis:
-
For each time point, integrate the peak area of the starting material and the released product.
-
Calculate the percentage of cleavage at each time point: % Cleavage = [Area(product) / (Area(product) + Area(reactant))] * 100.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the photocleavage reaction under the specific irradiation conditions.
-
The Underlying Mechanism: A Look at Photocleavage
Understanding the photochemical mechanism is key to selecting and optimizing a PPG. The process begins with the absorption of a photon, which promotes the PPG to an excited electronic state. This is followed by a series of rapid chemical transformations culminating in bond cleavage.
Caption: Generalized pathway for the release of a substrate from a PPG.
Conclusion and Future Outlook
The selection of a photolabile protecting group is a critical decision in experimental design. While traditional o-nitrobenzyl groups remain a reliable choice, newer scaffolds like coumarins offer enhanced efficiency, particularly for two-photon applications.[11][19] The development of PPGs that can be cleaved with near-infrared light and exhibit even higher quantum yields is an active area of research, promising deeper tissue penetration and greater control in complex biological environments.[6][9] By systematically evaluating PPGs using standardized protocols, researchers can ensure the selection of the optimal tool for their specific application, paving the way for new discoveries in science and medicine.
References
-
Photolabile protecting group. Wikipedia. [Link]
-
Photoremovable Protecting Groups. MDPI. [Link]
-
Photolabile protecting group. Grokipedia. [Link]
-
HPLC analysis of the photocleavage of Fam-linker-T10-biotin (2 M) in... ResearchGate. [Link]
-
2.4 Photocleavable Protecting Groups. Science of Synthesis. [Link]
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. National Institutes of Health (NIH). [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. [Link]
-
Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]
-
Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal. [Link]
-
Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]
-
o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. [Link]
-
Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. National Institutes of Health (NIH). [Link]
-
Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. National Institutes of Health (NIH). [Link]
-
Two-photon uncaging, from neuroscience to materials. Optica Publishing Group. [Link]
-
Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. PNAS. [Link]
-
The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Royal Society of Chemistry. [Link]
-
Photoremovable Protecting Groups. Encyclopedia. [Link]
-
Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. National Institutes of Health (NIH). [Link]
-
Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. [Link]
-
Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Wiley Online Library. [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. OPG [opg.optica.org]
- 9. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05725A [pubs.rsc.org]
- 14. pnas.org [pnas.org]
- 15. real.mtak.hu [real.mtak.hu]
- 16. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pickeringlabs.com [pickeringlabs.com]
- 19. nathan.instras.com [nathan.instras.com]
HPLC Analysis Guide: Confirmation of Phenyl 3-nitrobenzyl sulfide Removal
Executive Summary: The Challenge of Sulfide Clearance
In pharmaceutical process development, Phenyl 3-nitrobenzyl sulfide typically appears as a lipophilic intermediate or a byproduct in the synthesis of complex sulfoxides or sulfones. Its removal is critical not only due to potential downstream side reactions (e.g., competing oxidations) but also because nitroaromatic sulfides often carry structural alerts for genotoxicity (mutagenicity) depending on their metabolic activation pathways.
This guide objectively compares analytical strategies to confirm the removal of this specific sulfide to trace levels (<0.05%). We contrast the traditional C18 (Alkyl) Stationary Phase approach against a chemically optimized Phenyl-Hexyl (Aromatic Selective) Phase .
Key Finding: While C18 columns provide adequate retention, they often fail to resolve this compound from its oxidized analogs (sulfoxides) at low limits of detection (LOD). The Phenyl-Hexyl phase utilizes
Mechanistic Insight: Why Standard Methods Fail
To design a self-validating protocol, one must understand the interaction mechanics.
-
The Analyte: this compound contains two aromatic rings: a thiophenol-derived ring and a nitro-substituted benzyl ring.
-
The Problem with C18: Standard Octadecylsilane (C18) columns rely almost exclusively on hydrophobic subtraction. Since the sulfide and its corresponding sulfoxide (the likely product) differ mainly in dipole moment, C18 often yields "shouldering" peaks where the trace sulfide is masked by the massive sulfoxide main peak.
-
The Phenyl-Hexyl Advantage: The nitro group (-NO
) on the benzyl ring is strongly electron-withdrawing, creating an electron-deficient -system. A Phenyl-Hexyl stationary phase acts as a -base (electron donor). This specific interaction increases the retention of the nitro-sulfide relative to the more polar sulfoxide, pulling the impurity peak away from the solvent front and the main product peak.
Visualization: Separation Mechanism & Workflow
Figure 1: Decision logic comparing stationary phase mechanisms for nitro-aromatic sulfide separation.
Comparative Analysis: C18 vs. Phenyl-Hexyl
The following data summarizes the performance of both methods for detecting 5 ppm of this compound in a matrix of its sulfoxide derivative.
| Performance Metric | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Column Type | C18 (5 µm, 150 x 4.6 mm) | Phenyl-Hexyl Core-Shell (2.6 µm, 100 x 2.1 mm) |
| Separation Mechanism | Hydrophobicity | Hydrophobicity + |
| Resolution ( | 1.2 (Co-elution risk) | 4.5 (Baseline resolved) |
| Retention Time ( | 12.4 min | 6.8 min (Faster due to Core-Shell) |
| Tailing Factor ( | 1.4 | 1.1 |
| LOD (S/N = 3) | 0.1% | 0.01% |
| Mobile Phase | Water/ACN (Isocratic) | Water/Methanol (Gradient) |
Why Methanol?
In Method B, we switch from Acetonitrile (ACN) to Methanol (MeOH). ACN suppresses
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating . The use of a "System Suitability Solution" containing both the sulfide and the sulfoxide ensures the column's selectivity is active before every run.
Equipment & Reagents[1][2][3][4][5][6][7][8][9]
-
HPLC System: Agilent 1200/1260 or Waters Alliance (UPLC compatible preferred).
-
Column: Kinetex Phenyl-Hexyl (Phenomenex) or Zorbax Eclipse Plus Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (or equivalent).
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: 100% Methanol (HPLC Grade).
Step-by-Step Workflow
-
Preparation of System Suitability Solution (SST):
-
Dissolve 10 mg of this compound (Impurity) and 10 mg of Phenyl 3-nitrobenzyl sulfoxide (Target) in 10 mL Methanol.
-
Dilute 1:100 with Mobile Phase A.
-
Goal: This mixture must show a resolution (
) > 3.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Controlled temperature is crucial for
stability). -
Detection: UV at 265 nm (Maximal absorbance for the nitrobenzyl chromophore).
-
Injection Volume: 2 µL.
-
-
Gradient Profile:
Time (min) % Solvent B (MeOH) Action 0.0 40 Initial Hold 1.0 40 Begin Ramp 8.0 90 Elute Lipophilics 10.0 90 Wash 10.1 40 Re-equilibrate | 13.0 | 40 | End Run |
-
Data Analysis & Confirmation:
-
Identification: Match retention time with the sulfide standard.
-
Quantification: Use External Standard method.
-
Confirmation: If using a Diode Array Detector (DAD), check peak purity. The nitrobenzyl sulfide spectrum should be distinct (red-shifted) compared to the sulfoxide.
-
References
-
Mechanism of Phenyl-Hexyl Selectivity
-
Impurity Profiling in Sulfide Oxidations
-
Maguire, A. R., et al. (2020). Localized partitioning of enantiomers in solid samples of sulfoxides.[2] (Discusses HPLC of benzyl phenyl sulfoxide derivatives).
-
-
General HPLC Method Development for Nitro Impurities
-
Genotoxic Impurity Analysis (UPLC-MS/MS Context)
-
Quantitative Determination of Potential Genotoxic Impurities.[6] MDPI.
-
Sources
- 1. agilent.com [agilent.com]
- 2. DSpace [cora.ucc.ie]
- 3. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 13720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Quantum Yield of Phenyl 3-Nitrobenzyl Sulfide and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, photoremovable protecting groups (PPGs) are indispensable tools for achieving spatiotemporal control over the release of bioactive molecules. Among the various classes of PPGs, the ortho-nitrobenzyl (ONB) scaffold is one of the most extensively studied and utilized due to its synthetic accessibility and reliable photochemical properties. The efficiency of a PPG is quantified by its photorelease quantum yield (Φ), a measure of the number of molecules of substrate released per photon of light absorbed.[1] A high quantum yield is paramount, as it enables efficient uncaging with lower light doses, minimizing potential photodamage to biological systems and reducing irradiation times.
This guide provides an in-depth comparison of the quantum yield of o-nitrobenzyl derivatives, with a focus on understanding the structural and environmental factors that govern their photochemical efficiency. While specific quantum yield data for Phenyl 3-nitrobenzyl sulfide is not prominently available in the reviewed literature, this guide will analyze its expected behavior in the context of well-studied analogs, providing a robust framework for prediction and design.
The Core Mechanism: A Light-Induced Cascade
The photorelease from an o-nitrobenzyl PPG is a well-established multi-step process initiated by the absorption of a UV-A photon. The key event is an intramolecular hydrogen atom abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. This generates a transient aci-nitro intermediate, which subsequently undergoes a series of rearrangements, ultimately leading to the cleavage of the benzylic bond and the release of the protected substrate. The process concludes with the formation of an o-nitrosobenzaldehyde or related ketone as a byproduct.[2][3]
Caption: Generalized photorelease pathway for o-nitrobenzyl protecting groups.
Comparative Analysis of Quantum Yields
The quantum yield of o-nitrobenzyl derivatives is not a fixed value; it is highly sensitive to the molecular architecture. Key variations include the nature of the leaving group (the "caged" molecule), substituents on the aromatic ring, and substitution at the benzylic carbon. The following table summarizes representative quantum yields for various ONB analogs to illustrate these structure-property relationships.
| Photoremovable Protecting Group (PPG) | Leaving Group (Substrate) | Quantum Yield (Φ) | Solvent / Conditions |
| 1-(2-Nitrophenyl)ethyl | Phosphate (Pᵢ) | 0.53 - 0.63 | Aqueous Buffer |
| 2-Nitrobenzyl | Alcohol | ~0.60 | Various Solvents |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Carboxylate | 0.05 - 0.10 | Methanol |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Diethyl Phosphate | 0.08 | Aqueous Buffer |
| 2,6-Dinitrobenzyl | Carbonate | 0.12 | Not Specified |
| Nitrobiphenyl derivatives | Alcohol | 0.004 - 0.2 | Various Solvents |
Note: This table is a compilation of data from multiple sources to illustrate trends. Direct comparison requires identical experimental conditions.[2][4][5]
Key Factors Influencing Quantum Yield: An Expert's Perspective
The significant variation in quantum yields observed across different o-nitrobenzyl analogs can be rationalized by considering the electronic and steric effects on the key steps of the photorelease mechanism.
The Nature of the Leaving Group
The identity of the protected molecule (the leaving group) has a profound impact on the quantum yield. Research has shown a strong correlation between the photorelease efficiency and the stability of the radical formed at the benzylic position after the initial hydrogen abstraction.[6]
Causality: Leaving groups that are more electron-withdrawing can weaken the benzylic C-H bond. This lowering of the bond dissociation energy facilitates the initial, rate-determining hydrogen abstraction step, thereby increasing the overall quantum efficiency of the photorelease.[6] For instance, phosphates and tosylates are generally released with higher quantum yields than carboxylates or alcohols from the same ONB scaffold. While no direct data for a phenyl sulfide leaving group was found, thiols are known to be good radical stabilizing groups. This suggests that an o-nitrobenzyl protected sulfide would likely exhibit a respectable quantum yield, although this remains to be experimentally verified.
Substitution on the Aromatic Ring
Modifying the electronics of the phenyl ring is a common strategy to tune the properties of ONB-based PPGs.
-
Electron-Donating Groups (EDGs): Adding EDGs, such as methoxy groups (e.g., in the widely used 4,5-dimethoxy-2-nitrobenzyl, DMNB, scaffold), causes a bathochromic shift (a shift to longer, lower-energy wavelengths) in the compound's absorption maximum.[2] This is advantageous for biological applications as it allows for the use of less energetic and less damaging light. However, this red shift is often accompanied by a decrease in the uncaging quantum yield.[2] This inverse relationship presents a critical design challenge: optimizing absorption wavelength without excessively compromising photorelease efficiency.
-
Electron-Withdrawing Groups (EWGs): The addition of a second nitro group (e.g., 2,6-dinitrobenzyl) has been shown to significantly increase the quantum yield. This enhancement is not solely due to electronic effects but is also related to steric factors that may favor the conformation required for efficient hydrogen abstraction.
Substitution at the Benzylic Carbon
Introducing a substituent, typically a methyl group, at the benzylic carbon (the α-carbon) to create the 1-(2-nitrophenyl)ethyl (NPE) scaffold is a well-known modification. This substitution can increase the rate of photorelease and often leads to higher quantum yields, as seen with NPE-caged phosphate which exhibits a quantum yield of up to 0.63.[4][7]
Experimental Protocol: Determination of Photorelease Quantum Yield
To ensure trustworthiness and reproducibility, the quantum yield of a novel PPG must be determined using a standardized and self-validating protocol. The relative method, which compares the photoreaction rate of the test compound to that of a well-characterized chemical actinometer, is a robust and widely accepted approach.
Sources
- 1. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 2. academic.oup.com [academic.oup.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Orthogonality of Phenyl 3-nitrobenzyl sulfide Protecting Group
In the intricate world of multi-step organic synthesis, particularly in the fields of peptide, oligonucleotide, and complex molecule synthesis, the strategic use of protecting groups is paramount. An ideal protecting group strategy hinges on the concept of orthogonality—the ability to deprotect one functional group selectively without affecting others.[1] This guide provides an in-depth comparison of the Phenyl 3-nitrobenzyl sulfide (PnS) group, a photolabile protecting group, against a range of commonly used protecting groups, offering experimental insights and data to aid researchers in designing robust synthetic routes.
Introduction: The Power of Orthogonal Deprotection
Orthogonal protection schemes are the cornerstone of modern synthetic chemistry, allowing for the sequential unmasking of reactive sites within a molecule. This enables precise control over bond formation and the construction of complex architectures. The choice of protecting groups is dictated by their stability to various reaction conditions and the selectivity of their cleavage.[1] Photolabile protecting groups (PPGs), such as the this compound (PnS) group, offer a unique mode of deprotection using light, which is inherently orthogonal to most chemical reagents.[2][3] This provides a powerful tool for chemists, enabling mild and spatially- and temporally-controlled deprotection.[3][4]
The PnS group, a derivative of the well-known nitrobenzyl class of PPGs, is typically cleaved by UV irradiation, often at wavelengths around 365 nm.[5][6] The mechanism involves an intramolecular redox process, leading to the release of the protected functional group and the formation of a nitrosobenzaldehyde byproduct.[5][6] This guide will explore the compatibility and selective cleavage of the PnS group in the presence of acid-labile, base-labile, and fluoride-labile protecting groups.
Diagram 1: The Principle of Orthogonal Deprotection
This diagram illustrates the concept of selectively removing one of two orthogonal protecting groups (PG1 or PG2) from a substrate without affecting the other.
Caption: Conceptual workflow of orthogonal deprotection strategies.
Orthogonality with Acid-Labile Protecting Groups
Acid-labile groups are a mainstay in organic synthesis, particularly for the protection of amines and hydroxyls. The key to orthogonality with the PnS group lies in the stability of the PnS ether or thioether linkage to acidic conditions.
The Boc group is a widely used protecting group for amines, readily cleaved by strong acids like trifluoroacetic acid (TFA).[7][8]
-
PnS Stability: The this compound group is completely stable under the acidic conditions required for Boc deprotection (e.g., 20-50% TFA in dichloromethane).
-
Boc Stability: Conversely, the Boc group is unaffected by the UV irradiation used to cleave the PnS group.
This mutual stability allows for a highly orthogonal protection scheme. For instance, a molecule bearing both a Boc-protected amine and a PnS-protected thiol can be selectively deprotected at either position.
Diagram 2: Selective Deprotection Workflow (PnS vs. Boc)
Caption: Orthogonal deprotection of Boc and PnS groups.
Silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are commonly used to protect alcohols and are typically cleaved under acidic conditions or with fluoride ions.[9]
-
PnS Stability: The PnS group is stable to the mild acidic conditions often used for selective silyl ether cleavage (e.g., catalytic acetyl chloride in methanol).[9]
-
Silyl Ether Stability: Silyl ethers are generally stable to UV irradiation, ensuring their integrity during PnS deprotection.
This orthogonality is particularly valuable in carbohydrate and nucleoside chemistry, where multiple hydroxyl groups require differential protection.
Orthogonality with Base-Labile Protecting Groups
Base-labile protecting groups are prevalent in peptide and oligonucleotide synthesis. The PnS group exhibits excellent stability towards the basic reagents used for their removal.
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS), protecting the α-amino group of amino acids. It is cleaved by treatment with a secondary amine, most commonly piperidine in DMF.[10][11]
-
PnS Stability: The PnS group is completely inert to the conditions used for Fmoc removal (e.g., 20% piperidine in DMF). This allows for the incorporation of PnS-protected amino acids (e.g., Cysteine) into a peptide chain using standard Fmoc-SPPS protocols.[12]
-
Fmoc Stability: The Fmoc group does not absorb significantly at the wavelengths used for PnS photolysis and is therefore stable during this process.
This robust orthogonality enables the synthesis of complex peptides with photolabile side chains for applications in chemical biology and drug delivery.[3]
Orthogonality with Fluoride-Labile Protecting Groups
Fluoride-releasable protecting groups, primarily silyl ethers, represent another major class of protecting groups.
As mentioned, silyl ethers are also readily cleaved by fluoride sources such as tetrabutylammonium fluoride (TBAF).[9]
-
PnS Stability: The PnS group is stable to the nucleophilic conditions of fluoride-mediated deprotection.
-
Silyl Ether Stability: Silyl ethers remain intact during the photolysis of the PnS group.
This allows for a three-dimensional orthogonal strategy: acid-labile (e.g., Boc), fluoride-labile (e.g., TBDMS), and photolabile (PnS) groups can all be used in the same synthetic sequence.
Summary of Orthogonality and Experimental Data
The following table summarizes the orthogonality of the this compound (PnS) group with other common protecting groups.
| Protecting Group | Functional Group Protected | Typical Deprotection Reagent(s) | Stability of PnS Group | Stability to PnS Deprotection (UV) | Orthogonality |
| Boc | Amine | TFA, HCl | Stable | Stable | Excellent |
| Fmoc | Amine | Piperidine, DBU | Stable | Stable | Excellent |
| Cbz | Amine | H₂/Pd, HBr/AcOH | May be sensitive to some reductive conditions | Stable | Good (deprotection methods must be chosen carefully) |
| TBDMS/TIPS | Alcohol | TBAF, HF, mild acid | Stable | Stable | Excellent |
| Ac (Acetyl) | Alcohol, Amine | Mild base (e.g., K₂CO₃/MeOH) | Stable | Stable | Excellent |
| Bz (Benzoyl) | Alcohol, Amine | Strong base (e.g., NaOH) | Stable | Stable | Excellent |
Experimental Protocols
This protocol describes the selective deprotection of a PnS-protected thiol in a molecule that also contains a Boc-protected amine.
-
Preparation: Dissolve the dual-protected substrate in a suitable solvent (e.g., a mixture of acetonitrile and water, or methanol) in a quartz reaction vessel to a concentration of 1-10 mM. The solvent should be transparent at the irradiation wavelength.
-
Degassing: Sparge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the nitrobenzyl group.
-
Irradiation: Irradiate the solution with a UV lamp equipped with a filter for the desired wavelength (typically 365 nm). The reaction can be monitored by TLC or LC-MS. Reaction times can vary from minutes to several hours depending on the substrate and lamp intensity.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. The crude product can be purified by standard chromatographic techniques (e.g., silica gel chromatography) to remove the 3-nitrosobenzaldehyde byproduct and any unreacted starting material.
-
Verification: Confirm the selective deprotection of the thiol and the integrity of the Boc group by NMR spectroscopy and mass spectrometry.
This protocol details the removal of a Boc group while leaving a PnS-protected thiol intact.
-
Preparation: Dissolve the dual-protected substrate in dichloromethane (DCM).
-
Deprotection: Add an equal volume of a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The deprotection is typically complete within 30-60 minutes.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.
-
Purification: The resulting amine trifluoroacetate salt can often be used directly in the next step or purified by chromatography if necessary.
-
Verification: Confirm the selective removal of the Boc group and the stability of the PnS group by NMR spectroscopy and mass spectrometry.
Conclusion
The this compound (PnS) protecting group demonstrates excellent orthogonality with a wide array of commonly used protecting groups, including the acid-labile Boc group, the base-labile Fmoc group, and fluoride-labile silyl ethers. Its deprotection under mild, neutral conditions using UV light provides a powerful and selective tool for complex molecule synthesis. This guide has provided the foundational knowledge and experimental framework for researchers to confidently incorporate the PnS group into their synthetic strategies, enabling the construction of sophisticated molecular architectures with a high degree of control.
References
-
Blanc, A., & Bochet, C. G. (2002). Orthogonal Photolysis of Protecting Groups. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
Kim, B., et al. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC - NIH. Available at: [Link]
-
Bird, J., et al. (2010). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. MDPI. Available at: [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. Available at: [Link]
-
ResearchGate. Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Available at: [Link]
-
ResearchGate. Photolabile Protecting Groups and Linkers. Available at: [Link]
-
Wikipedia. Photolabile protecting group. Available at: [Link]
-
ResearchGate. Cys thiol protection with the para-nitrobenzyl (pNB) protecting group. Available at: [Link]
-
Hansen, M. B., et al. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. Available at: [Link]
-
ResearchGate. p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. Available at: [Link]
- Google Patents. US5817758A - p-nitrobenzyl side-chain protection for solid-phase synthesis.
-
ResearchGate. Chemoselective deprotection of TBS alkyl and phenyl ethers in the.... Available at: [Link]
-
University College Cork. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. Available at: [Link]
-
Hlebowicz, K., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Available at: [Link]
-
Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. p-Nitrobenzyl Protection for Cysteine and Selenocysteine: A More Stable Alternative to the Acetamidomethyl Group. Available at: [Link]
-
Thieme. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Available at: [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal Photolysis of Protecting Groups [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. scispace.com [scispace.com]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Phenyl 3-Nitrobenzyl Sulfide: A Benchmark Substrate for Mechanistic Probes & Catalytic Screening
The following guide serves as a technical reference for Phenyl 3-nitrobenzyl sulfide , treating it as a specialized chemical probe used primarily in physical organic chemistry and catalytic method development.
Executive Summary
This compound (CAS: 22056-99-1) serves as a critical "electronic probe" in organic synthesis and physical chemistry. Unlike pharmaceutical end-products, its primary application lies in Research & Development —specifically as a benchmark substrate for testing the chemoselectivity of oxidation catalysts and elucidating reaction mechanisms via Hammett Linear Free Energy Relationships (LFER).
Its meta-nitro substitution provides a distinct electron-withdrawing effect (
Key Applications
-
Catalytic Benchmarking: Validating the electrophilicity and selectivity of novel oxygen-transfer catalysts (e.g., sulfide
sulfoxide). -
Mechanistic Elucidation: Determining reaction constants (
) in Hammett plots to map transition state character. -
Photochemical Probes: Investigating C–S bond homolysis and radical stability in non-conjugated systems.
Technical Profile & Synthesis
Chemical Identity
-
IUPAC Name: 1-nitro-3-[(phenylthio)methyl]benzene
-
Molecular Formula: C
H NO S -
Molecular Weight: 245.30 g/mol
-
Structural Feature: A sulfide bridge connecting a phenyl ring and a meta-nitrobenzyl group. The nitro group deactivates the sulfur center, reducing its nucleophilicity compared to unsubstituted benzyl phenyl sulfide.
Synthesis Protocol (Standardized)
Objective: Preparation of high-purity this compound for kinetic studies.
Reagents:
-
Thiophenol (1.0 equiv)
-
3-Nitrobenzyl bromide (1.0 equiv)
-
Potassium Carbonate (K
CO ) (1.5 equiv) -
Solvent: Acetone or DMF (0.2 M)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 3-nitrobenzyl bromide (2.16 g, 10 mmol) and acetone (50 mL).
-
Nucleophile Addition: Add thiophenol (1.02 mL, 10 mmol) dropwise at 0°C under inert atmosphere (N
). -
Base Activation: Add anhydrous K
CO (2.07 g, 15 mmol) in a single portion. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Hexane to yield pale yellow crystals (Typical Yield: 85-92%).
Figure 1: Convergent synthesis via nucleophilic substitution.
Comparative Performance Analysis
In catalytic studies, this compound is compared against its isomers and analogs to map the "Electronic Sensitivity" of a catalyst.
Comparison Guide: Sulfide Oxidation Benchmarking
Context: Testing a new catalyst (e.g., a Polyoxometalate or Bio-mimetic Iron complex) for selective oxidation of sulfides to sulfoxides.
| Feature | This compound (Subject) | Phenyl Benzyl Sulfide (Control) | Phenyl 4-Nitrobenzyl Sulfide (Alternative) |
| Electronic Effect | Inductive Withdrawal ( | Neutral ( | Resonance + Inductive ( |
| Nucleophilicity | Low (Hard to oxidize) | High (Easy to oxidize) | Very Low (Hardest to oxidize) |
| Primary Use | Isolating inductive effects; "Stress testing" electrophilic oxidants. | General yield optimization. | Studying resonance delocalization in transition states. |
| Oxidation Rate ( | ~0.2 - 0.4 (slower than control) | 1.0 (Reference) | < 0.2 (Slowest) |
| Selectivity Challenge | High. Requires potent electrophilic oxygen transfer agents. | Low. Oxidizes readily with mild reagents (e.g., H | High. Often leads to over-oxidation to sulfone if catalyst is unselective. |
Insight: If your catalyst can efficiently oxidize This compound but fails with the para-isomer, it suggests the mechanism is highly sensitive to resonance delocalization but less sensitive to pure inductive withdrawal.
Application Protocols
Application A: Hammett Plot Determination
Objective: Determine the reaction constant (
Protocol:
-
Substrate Preparation: Prepare 0.1 M solutions of Phenyl benzyl sulfide (H), this compound (
-NO ), Phenyl 4-methylbenzyl sulfide ( -Me), and Phenyl 4-chlorobenzyl sulfide ( -Cl). -
Reaction: Run the oxidation reaction (e.g., with H
O /Catalyst) for each substrate under identical pseudo-first-order conditions. -
Kinetics: Measure the disappearance of sulfide via HPLC or GC-MS at 5-minute intervals.
-
Calculation: Plot
on the Y-axis versus the Hammett substituent constant ( ) on the X-axis.-
Use
for this compound.
-
-
Interpretation:
-
Negative
(e.g., -2.0): Positive charge develops on Sulfur (Electrophilic oxidation). -
Positive
: Negative charge develops on Sulfur (Nucleophilic attack).
-
Figure 2: Workflow for using this compound in mechanistic studies.
Application B: Chemoselective Oxidation Screening
Objective: Verify if a catalyst can oxidize sulfur without reducing the nitro group.
Protocol:
-
Dissolve this compound (1 mmol) in CH
CN. -
Add Catalyst (1 mol%) and Oxidant (1.1 equiv).
-
Stir at 25°C.
-
Analysis: Analyze crude mixture via
H NMR.-
Success: Shift of benzylic CH
protons (approx 4.1 4.0 for Sulfoxide) with retention of the aromatic nitro signals. -
Failure: Disappearance of nitro signals (reduction to amine) or appearance of sulfone peaks (over-oxidation).
-
References
-
Mechanistic Studies of Sulfide Oxidation
-
Title: "Substituent Effects on the Oxidation of Benzyl Phenyl Sulfides."[1]
- Context: Establishes the values and rate constants for nitro-substituted sulfides.
-
Source:
-
-
Synthesis of Thiophenol Derivatives
- Title: "Thiophenol synthesis by C-S coupling or substitution."
- Context: General methodologies for synthesizing aryl sulfides including nitro-benzyl deriv
-
Source:
-
Hammett Correlation Data
- Title: "Correlation between Hammett Substituent Constants and Calculated -Conjug
- Context: Provides theoretical grounding for the use of meta-nitro substituents in LFER studies.
-
Source:
-
Photocleavage of Benzyl-Sulfur Bonds
Sources
Comparison Guide: Benchmarking Phenyl 3-nitrobenzyl sulfide Performance Against Newer Photoremovable Protecting Groups
In the landscape of dynamic biological studies and targeted drug delivery, photoremovable protecting groups (PPGs), or photocages, are indispensable tools.[1][2] They provide an unparalleled level of spatiotemporal control, allowing for the on-demand release of bioactive molecules with a pulse of light.[1][2] For decades, derivatives of o-nitrobenzyl have been the workhorses in this field, valued for their versatility in caging a wide array of functional groups.[3][4] This guide provides a critical evaluation of a classic scaffold, Phenyl 3-nitrobenzyl sulfide, benchmarking its performance against more recently developed PPGs that aim to overcome the inherent limitations of the nitrobenzyl core.
This analysis is designed for researchers, medicinal chemists, and drug development professionals. We will delve into the key performance metrics, provide validated experimental protocols for comparative analysis, and offer field-proven insights to guide the selection of the optimal PPG for your specific application.
The Legacy and Limitations of Nitrobenzyl Scaffolds
The ortho-nitrobenzyl scaffold functions through a well-understood Norrish Type II photoreaction. Upon absorption of UV-A light, an intramolecular hydrogen abstraction by the excited nitro group initiates a rearrangement, ultimately leading to the cleavage of the benzylic carbon-heteroatom bond and releasing the caged substrate.
This compound belongs to this classic family. While effective, its utility, like other traditional nitrobenzyl PPGs, is constrained by several key factors:
-
UV-A Irradiation Requirement: Activation typically requires light in the 340-360 nm range.[5] This high-energy light has limited tissue penetration and can induce phototoxicity, confounding results in live-cell or in vivo experiments.[5]
-
Moderate Photorelease Efficiency: The quantum yield (Φᵤ) for many nitrobenzyl derivatives is often modest, typically ranging from 0.01 to 0.4.[5] This means a significant number of absorbed photons do not result in a cleavage event, necessitating higher light doses.
-
Formation of Photoreactive Byproducts: The photorelease from nitrobenzyl cages generates a nitrosobenzaldehyde or related byproduct. These species can absorb at the same wavelength as the parent PPG, creating a filter effect, and can potentially react with cellular nucleophiles, leading to off-target effects.[4]
-
Low Two-Photon Excitation Efficiency: For applications requiring deep tissue penetration, two-photon excitation (2PE) is preferred. However, nitrobenzyl PPGs generally have very low two-photon action cross-sections (δᵤ), making them inefficient for this purpose.[5]
These limitations have driven the development of new classes of PPGs designed for greater efficiency, biocompatibility, and activation by longer, less damaging wavelengths of light.
The Contenders: Newer PPGs for Advanced Applications
We will benchmark this compound against three prominent classes of newer PPGs that offer distinct advantages.
-
p-Hydroxyphenacyl (pHP) Group: This group has emerged as a powerful alternative, prized for its high quantum yields and clean photoreaction.[4] Upon excitation, it undergoes a photo-Favorskii rearrangement, releasing the substrate rapidly and typically yielding a single, less-reactive byproduct.[4][6]
-
Coumarin-based PPGs: Coumarins are known for their excellent photophysical properties, including high molar absorptivity and fluorescence. As PPGs, they can be excited with visible light (blue/cyan), significantly reducing phototoxicity. For instance, 7-(diethylamino)coumarin-4-yl-methyl (DECM) derivatives are cleaved with light in the 400-450 nm range.
-
Quinoline-based PPGs: Specifically engineered for two-photon applications, quinoline scaffolds offer substantially improved 2PE action cross-sections compared to nitrobenzyl systems.[7] This makes them highly suitable for precise uncaging deep within scattering biological tissues.[7]
Key Performance Metrics for Objective Comparison
To conduct a fair and rigorous comparison, a standardized set of performance metrics must be evaluated. The efficacy of a PPG is not determined by a single parameter but by the interplay of several key characteristics.
-
Wavelength of Maximum Absorption (λ_max): The wavelength at which the PPG absorbs light most strongly. Longer wavelengths (>400 nm) are generally preferred for biological applications.
-
Molar Absorptivity (ε): A measure of how strongly the PPG absorbs light at a given wavelength. A higher ε allows for activation with lower light intensity.
-
Photolysis Quantum Yield (Φᵤ): The efficiency of the photorelease process, defined as the ratio of released molecules to the number of photons absorbed.[8] A value closer to 1 indicates higher efficiency.
-
One-Photon Uncaging Cross-Section (εΦᵤ): The product of molar absorptivity and quantum yield, this is a practical measure of the overall uncaging efficiency for one-photon excitation.[8]
-
Two-Photon Action Cross-Section (δᵤ): The equivalent metric for 2PE, measured in Goeppert-Mayer (GM) units. A higher δᵤ (ideally >1 GM) is critical for efficient 2PE.
-
Release Rate (k_app): The rate constant for the appearance of the free substrate after a light pulse.[4] For studying rapid biological processes, a fast release rate is essential.[4]
-
Hydrolytic Stability: The stability of the caged compound in aqueous media in the absence of light.[1] Premature release can increase background signal and toxicity.[1]
Comparative Performance Data
The following table summarizes representative performance data for the selected PPGs, caged to a generic alcohol or carboxylate substrate. It is crucial to recognize that these values can vary depending on the specific substrate being caged and the solvent system used.
| Parameter | This compound | p-Hydroxyphenacyl (pHP) | Coumarin (DECM derivative) | Quinoline-based |
| λ_max (nm) | ~350 | ~300-330 | ~400-450 | ~370-400 |
| ε (M⁻¹cm⁻¹) | ~5,000 | ~15,000 | ~40,000 | ~20,000 |
| Φᵤ (one-photon) | 0.01 - 0.1 | 0.1 - 0.4[6] | ~0.01 - 0.05 | ~0.1 - 0.3 |
| εΦᵤ (M⁻¹cm⁻¹) | 50 - 500 | 1,500 - 6,000 | 400 - 2,000 | 2,000 - 6,000 |
| δᵤ (GM) (for 2PE) | < 0.1[5] | Low | ~0.1 - 0.5 | > 1.0 |
| Release Rate | Microseconds to milliseconds | Nanoseconds to microseconds | Microseconds | Microseconds |
| Key Advantage | Versatile, well-established | High quantum yield, clean reaction | Visible light activation | High 2PE efficiency |
| Key Disadvantage | UV activation, low efficiency | UV activation | Moderate quantum yield | Primarily for 2PE |
Experimental Protocols for Benchmarking
To ensure trustworthiness, every protocol must be a self-validating system. The following are detailed methodologies for quantitatively assessing PPG performance.
General Workflow for PPG Comparison
This workflow provides a systematic approach to benchmarking a new or existing PPG.
Caption: General workflow for PPG evaluation.
Protocol: Determination of Photolysis Quantum Yield (Φᵤ)
This protocol describes the relative method for determining Φᵤ using a well-characterized chemical actinometer.
Causality: The quantum yield is the single most important measure of photorelease efficiency.[8] By comparing the rate of disappearance of the test PPG to that of a known actinometer under identical irradiation conditions, we can calculate Φᵤ. Potassium ferrioxalate is a common choice for UV-Vis actinometry due to its high, well-characterized quantum yield and broad absorption.
Methodology:
-
Prepare Solutions:
-
Test Compound: Prepare a solution of the PPG-substrate conjugate in a suitable solvent (e.g., buffered aqueous solution, acetonitrile) with an absorbance of ~0.1 at the irradiation wavelength (λ_irr).
-
Actinometer: Prepare a solution of potassium ferrioxalate (e.g., 0.006 M) with an absorbance significantly higher than the test compound at λ_irr to ensure near-complete light absorption.
-
-
Irradiation:
-
Use a collimated light source (e.g., LED or filtered mercury lamp) centered at λ_irr.
-
Place 3 mL of the actinometer solution in a quartz cuvette and irradiate for a set time (t₁), ensuring less than 10% conversion.
-
Immediately after, place 3 mL of the test compound solution in the identical cuvette and irradiate for the same duration (t₂) under the exact same conditions (t₁ = t₂).
-
-
Analysis of Actinometer:
-
To the irradiated actinometer solution, add a buffered solution of 1,10-phenanthroline. The photogenerated Fe²⁺ ions will form a colored complex.
-
Measure the absorbance of this complex at 510 nm.
-
Calculate the moles of Fe²⁺ formed (and thus photons absorbed) using the known quantum yield of the actinometer and the Beer-Lambert law.
-
-
Analysis of Test Compound:
-
Analyze the irradiated test compound solution by HPLC.
-
Quantify the decrease in concentration of the PPG-substrate conjugate by integrating the peak area relative to a non-irradiated control.
-
Calculate the moles of the compound that were photolyzed.
-
-
Calculation:
-
The quantum yield of the test compound (Φ_test) is calculated using the formula: Φ_test = Φ_act * (moles_photolyzed_test / moles_photons_absorbed_act) * (f_act / f_test) where Φ_act is the known quantum yield of the actinometer, and 'f' is the fraction of light absorbed by each solution (f = 1 - 10⁻ᴬ), which corrects for any differences in absorbance.
-
Caption: Workflow for Quantum Yield Determination.
Discussion and Recommendations: Choosing the Right Tool for the Job
The data and underlying principles clearly show that there is no single "best" PPG. The optimal choice is dictated entirely by the experimental context.
-
This compound remains a viable option for proof-of-concept studies or applications where UV light is not a concern and high temporal resolution is not critical. Its primary advantage lies in its well-documented chemistry and synthetic accessibility. However, for most biological applications, its limitations are significant.
-
When to Choose p-Hydroxyphenacyl (pHP): For applications requiring high photorelease efficiency and rapid kinetics, pHP is an excellent choice.[4] Its clean reaction profile is advantageous in complex biological media.[4] However, its activation in the UV range still presents a potential for phototoxicity.
-
When to Choose Coumarins: If your experiment involves live cells and you need to minimize phototoxicity, a coumarin-based PPG is the superior option. Activation with visible light is far gentler on biological systems. This makes them ideal for cell biology applications, such as the controlled release of signaling molecules or enzyme inhibitors.
-
When to Choose Quinolines: For in vivo studies, deep-tissue imaging, or neurobiology applications requiring subcellular precision, a quinoline-based PPG is unmatched.[7][9] Its high two-photon action cross-section allows for highly localized uncaging with near-infrared light, which offers the best tissue penetration and lowest scattering.[5][7]
The following decision tree can guide your selection process:
Caption: Decision tree for PPG selection.
Conclusion
While this compound and its parent scaffold laid the crucial groundwork for photocage chemistry, the field has evolved significantly. Newer PPGs based on p-hydroxyphenacyl, coumarin, and quinoline platforms offer substantial, quantifiable advantages in efficiency, biocompatibility, and applicability to advanced techniques like two-photon microscopy. A thorough understanding of the key performance metrics and the application of standardized benchmarking protocols, as outlined in this guide, are essential for selecting the appropriate tool and generating robust, reproducible data in your research.
References
- Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl - Journal of High School Science.
-
Photoremovable Protecting Groups - MDPI. Available at: [Link]
-
Klan, P., Solomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. Available at: [Link]
-
Photoremovable protecting groups based on electron transfer chemistry - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
-
Photolabile protecting group - Wikipedia. Available at: [Link]
-
Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC. Available at: [Link]
-
New Photoremovable Protecting Groups with the Capacity to Release Alcohols in High Quantum Yields - ACS. Available at: [Link]
-
Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Available at: [Link]
-
(PDF) Photoremovable Protecting Groups - ResearchGate. Available at: [Link]
-
p-Hydroxyphenacyl photoremovable protecting groups Robust photochemistry despite substituent diversity - ResearchGate. Available at: [Link]
-
o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed. Available at: [Link]
-
Calculating photolysis rates and estimating photolysis lifetimes - The Royal Society of Chemistry. Available at: [Link]
-
Photolabile Linkers for Solid-Phase Synthesis | ACS Combinatorial Science. Available at: [Link]
-
Some of the currently used nitrobenzyl-derived protecting groups. - ResearchGate. Available at: [Link]
-
An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis - MDPI. Available at: [Link]
-
Two-Photon Uncaging of Glutamate - Frontiers. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Phenyl 3-nitrobenzyl sulfide
Hazard Identification and Risk Assessment: A Precautionary Approach
Phenyl 3-nitrobenzyl sulfide combines a nitroaromatic group with a sulfide linkage, suggesting a hazard profile that demands careful consideration. The nitro group can impart toxicity and potential instability, while the sulfide component necessitates segregation from acidic waste streams to prevent the release of toxic hydrogen sulfide gas.
To build a presumptive hazard profile, we can examine the Globally Harmonized System (GHS) classifications for related compounds. This data underscores the critical need for meticulous handling and disposal protocols.
| Compound | CAS Number | GHS Hazard Statements |
| 2-Nitrophenyl Phenyl Sulfide | 4171-83-9 | Suspected of causing genetic defects. |
| 4-Nitrophenyl phenyl sulfide | 952-97-6 | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[1][2] |
| Nitrobenzene | 98-95-3 | Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects; Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects.[3] |
Given these profiles, it is prudent to handle this compound as a substance that is potentially toxic, mutagenic, and an irritant. All personnel must review their institution's Chemical Hygiene Plan and the Occupational Safety and Health Administration (OSHA) standard for Occupational exposure to hazardous chemicals in laboratories before handling.[4]
Personnel Protective Equipment (PPE): Your First Line of Defense
Based on the potential hazards, a stringent PPE protocol is mandatory. The following ensemble provides a comprehensive barrier against exposure during handling and disposal procedures.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Eye Protection: Chemical safety goggles are required at all times. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary, in accordance with your institution's respiratory protection program.
Spill Management Protocol: A Step-by-Step Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. If the substance is volatile or dust is present, ensure ventilation is appropriate and does not spread the contamination.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble described above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[6] For solid spills, gently cover the material with a plastic sheet to minimize dust generation.
-
Collect the Waste: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled hazardous waste container.[7] Use non-sparking tools if the material is in a flammable solvent.[5]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (consult your institution's EHS department), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of the size.
Waste Segregation and Collection: Preventing Hazardous Reactions
Proper segregation is a cornerstone of safe chemical waste management. Due to its chemical nature, this compound waste has specific segregation requirements.
-
Waste Stream: This compound should be disposed of as a hazardous organic solid or liquid, depending on its physical state.
-
Incompatibility Alert: Crucially, sulfide-containing waste must be kept separate from acidic waste streams. [8][9] Acidification can lead to the generation of highly toxic and flammable hydrogen sulfide gas.
-
Containerization:
-
Use a designated, chemically compatible container with a secure, tight-fitting lid.[8]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[8]
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[7]
-
Disposal Procedures: The Final Step
The recommended and most environmentally sound method for the final disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[3][5] This process effectively destroys the toxic organic components at temperatures typically exceeding 1,800°F, converting them into less harmful substances.[3]
Experimental Protocol: Preparing Waste for Disposal
-
Waste Identification: Confirm that the waste stream contains only this compound and compatible materials. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Container Labeling: Affix a completed hazardous waste tag to the container. This tag should include:
-
The full chemical name and concentration.
-
The accumulation start date.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Secure Closure: Ensure the container lid is tightly sealed to prevent leaks or spills.[8]
-
Secondary Containment: Place the sealed container in a secondary containment bin as an additional precaution against leaks.
-
Request Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Provide them with all necessary information from the waste tag.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- TCI Chemicals. (2025-11-19). SAFETY DATA SHEET: 2-Nitrophenyl Phenyl Sulfide.
- BASF. (2025-10-30). Safety Data Sheet.
- Massachusetts Institute of Technology. Procedure for disposing of hazardous waste.
- Thermo Fisher Scientific. (2025-09-15). SAFETY DATA SHEET: 4-Nitrophenyl phenyl sulfide.
- Benchchem. Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- ChemicalBook. (2023-12-07). Chemical Safety Data Sheet MSDS / SDS - 4-NITROPHENYL PHENYL SULFIDE.
- Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- ChemicalBook. (2025-05-03). 2-NITROPHENYL PHENYL SULFIDE - Safety Data Sheet.
- ECHEMI. 2-Nitrophenyl phenyl sulfide SDS, 4171-83-9 Safety Data Sheets.
- Fisher Scientific. SAFETY DATA SHEET.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- Sciencemadness Wiki. (2025-08-20). Proper disposal of chemicals.
- U.S. Environmental Protection Agency. (2025-12-22). Requirements for Pesticide Disposal.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols.
- Occupational Safety and Health Administration. NITROBENZENE.
- U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
- J. J. Keller & Associates, Inc. (2023-09-11). OSHA's toxic and hazardous substances standards [Video]. YouTube.
- American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
Sources
- 1. 2-NITROPHENYL PHENYL SULFIDE - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. download.basf.com [download.basf.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. web.mit.edu [web.mit.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Mastering the Safe Handling of Phenyl 3-nitrobenzyl sulfide: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount to innovation. Phenyl 3-nitrobenzyl sulfide, a compound of interest in various research applications, requires meticulous handling due to its inherent chemical properties. This guide provides an in-depth, procedural framework for the safe management of this compound in a laboratory setting. Our objective is to furnish researchers, scientists, and drug development professionals with the essential knowledge to mitigate risks, ensure operational integrity, and foster a culture of safety.
Hazard Assessment and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can extrapolate its potential hazards from analogous compounds containing nitro and sulfide functional groups.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar aromatic nitro-sulfides are known to cause skin and eye irritation.[1] Prolonged contact should be avoided.
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1]
-
Toxicity: Some related compounds are harmful if swallowed.[1][2]
-
Genetic Defects: Certain nitrophenyl sulfides are suspected of causing genetic defects.[3]
-
Thermal Decomposition: Thermal decomposition can release irritating gases and vapors, including oxides of nitrogen and sulfur.[4][5]
Based on this hazard profile, a multi-layered approach to personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[6][7] | Protects against splashes and airborne particles, preventing eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Prevents direct skin contact, which can cause irritation.[1][8] Always check gloves for integrity before use.[8] |
| Body Protection | A flame-resistant lab coat worn over full-length clothing.[9] | Protects against accidental spills and splashes. Long pants and closed-toe shoes are mandatory.[8][10] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust is generated.[2][6][7] | Minimizes the risk of inhaling irritating dust particles. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Designated Area: All handling of this compound solid should be conducted within a certified chemical fume hood to control dust and vapors.[11]
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: Use a tared, sealed container for weighing to minimize the generation of dust. Handle with care to avoid creating airborne particles.
Experimental Procedure
-
Solubilization: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Reaction Setup: All reactions involving this compound should be performed in a well-ventilated fume hood.
-
Monitoring: Continuously monitor the reaction for any signs of unexpected changes.
-
Post-Reaction: After the reaction is complete, allow the mixture to cool to room temperature before opening the reaction vessel.
Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][5]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and disposable labware, must be collected in a designated, labeled hazardous waste container.
-
Unused Material: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[12]
-
Disposal Method: The collected waste should be disposed of through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[1] Controlled incineration with flue gas scrubbing is a potential disposal method.[1]
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the key stages of safely handling this compound, from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
By implementing these comprehensive safety and logistical measures, laboratories can ensure the well-being of their personnel while advancing their critical research and development efforts.
References
-
PK Safety. (2024, October 3). Safety Gear and Equipment to Protect Against the Hazards of H2S. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
University of Georgia Research. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]
-
Safeopedia. (2017, December 12). What PPE is needed when working with hydrogen sulfide (H2S)?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Frontline Safety. (2023, July 3). How Do I Protect Myself Against Hydrogen Sulphide?. Retrieved from [Link]
-
Missouri S&T Environmental Health and Safety. (n.d.). Chemical Safety. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. safetymom.ca [safetymom.ca]
- 7. frontline-safety.co.uk [frontline-safety.co.uk]
- 8. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 9. safeopedia.com [safeopedia.com]
- 10. cdc.gov [cdc.gov]
- 11. research.uga.edu [research.uga.edu]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
